molecular formula C11H10ClNO2 B105198 Chlorbufam CAS No. 1967-16-4

Chlorbufam

Cat. No.: B105198
CAS No.: 1967-16-4
M. Wt: 223.65 g/mol
InChI Key: ULBXWWGWDPVHAO-UHFFFAOYSA-N
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Description

Chlorbufam ( 1967-16-4) is a residual and contact carbamate herbicide that is now considered obsolete for agricultural use but remains a valuable compound for scientific research . Its primary mechanism of action is the inhibition of photosynthesis, and it acts as a cell division inhibitor, specifically classified within the Herbicide Resistance Class (HRAC) K2 . Previously, it was used for the pre-emergence control of grasses and broadleaved weeds, such as crabgrass and foxtails, in crops including onions, leeks, carrots, and ornamental plants . This compound is a chiral compound with a pair of enantiomers, and recent studies have demonstrated that its herbicidal activity is enantioselective . The R-(+)-enantiomer has been identified as significantly more active against target organisms compared to the S-(-)-enantiomer, suggesting that research on the enantiopure form could lead to a deeper understanding of structure-activity relationships and the development of more efficient agrochemicals . From a physicochemical perspective, this compound has a molecular formula of C11H10ClNO2 and a molecular weight of 223.66 g/mol . It is a white powdery solid with a melting point of 45-46 °C, is moderately soluble in water (540 mg/L at 20°C), and has a low vapor pressure . Its soil degradation half-life (DT₅₀) is approximately 56 days, classifying it as moderately persistent, and it has a potential for leaching into groundwater . This product is intended for Research Use Only and is not for diagnostic or therapeutic use, nor for human consumption. Appropriate safety precautions, including the use of protective gloves and ensuring adequate ventilation, must be observed during handling .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

but-3-yn-2-yl N-(3-chlorophenyl)carbamate
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InChI

InChI=1S/C11H10ClNO2/c1-3-8(2)15-11(14)13-10-6-4-5-9(12)7-10/h1,4-8H,2H3,(H,13,14)
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InChI Key

ULBXWWGWDPVHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)OC(=O)NC1=CC(=CC=C1)Cl
Source PubChem
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Molecular Formula

C11H10ClNO2
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DSSTOX Substance ID

DTXSID6041769
Record name Chlorbufam
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Molecular Weight

223.65 g/mol
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Physical Description

Colorless solid; [HSDB]
Record name Chlorbufam
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Solubility

Solubility at 20 °C - methanol (286 g/Kg); acetone (280 g/Kg); ethanol (95 g/Kg), In water, 540 mg/L at 20 °C
Record name CHLORBUFAM
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Density

Density 1.22 /Technical grade/
Record name CHLORBUFAM
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Vapor Pressure

0.0000158 [mmHg], 2.1 m Pa /1.58X10-5 mm Hg/ at 20 °C
Record name Chlorbufam
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Color/Form

Colorless crystals

CAS No.

1967-16-4
Record name Chlorbufam
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Record name Chlorbufam [BSI:ISO]
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Record name CHLORBUFAM
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Melting Point

45-46 °C
Record name CHLORBUFAM
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Foundational & Exploratory

Chlorbufam's Mechanism of Action on Plant Photosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorbufam, a carbamate herbicide, primarily exerts its phytotoxic effects by inhibiting photosynthesis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's action on the photosynthetic apparatus in plants. By competitively binding to the QB site of the D1 protein within Photosystem II (PSII), this compound effectively blocks the photosynthetic electron transport chain. This disruption not only halts the production of ATP and NADPH but also leads to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cellular damage, ultimately resulting in plant death. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the pathways and workflows involved.

Introduction

This compound is a selective herbicide historically used for the pre-emergence control of broad-leaved weeds and grasses in various crops. As a member of the phenylcarbamate chemical class, its mode of action is centered on the disruption of photosynthesis, a fundamental process for plant growth and survival. A thorough understanding of its precise molecular targets and the downstream consequences of its inhibitory action is crucial for the development of more effective and selective herbicides, as well as for assessing its environmental impact. This guide aims to provide a comprehensive technical overview of this compound's mechanism of action on plant photosynthesis, catering to the needs of researchers and professionals in the fields of agricultural science and drug development.

Core Mechanism of Action: Inhibition of Photosystem II

The primary target of this compound is Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts responsible for water splitting and the initiation of photosynthetic electron transport. The mechanism of action can be broken down into the following key steps:

  • Binding to the D1 Protein: this compound acts as a competitive inhibitor, binding to the D1 protein, a core subunit of the PSII reaction center.

  • Competition for the QB Binding Site: Specifically, this compound occupies the binding niche of plastoquinone (QB), the secondary electron-accepting quinone. This binding is non-covalent and reversible.

  • Interruption of the Electron Transport Chain: By blocking the binding of plastoquinone to the QB site, this compound effectively halts the flow of electrons from the primary quinone acceptor (QA) to QB. This interruption of the photosynthetic electron transport chain prevents the reduction of the plastoquinone pool.

  • Inhibition of ATP and NADPH Synthesis: The blockage of electron flow directly inhibits the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. Consequently, the production of NADPH by Photosystem I is also halted due to the lack of electron supply.

  • Generation of Reactive Oxygen Species (ROS): The inhibition of electron transport leads to an over-reduced state of QA and the accumulation of excited chlorophyll molecules. This energy is transferred to molecular oxygen, resulting in the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.

  • Oxidative Stress and Cellular Damage: The accumulation of ROS leads to lipid peroxidation, membrane damage, protein degradation, and pigment bleaching, causing rapid cellular damage and ultimately leading to the death of the plant.

Quantitative Data on Photosynthetic Inhibition

The inhibitory effects of this compound on photosynthesis have been quantified through various studies. A recent study on the enantiomers of this compound has provided specific data on their herbicidal activity and impact on photosynthetic pigments.

Table 1: Herbicidal Activity of this compound Enantiomers

EnantiomerTarget PlantIC50 (concentration for 50% inhibition)
R-(+)-chlorbufamEchinochloa crus-galli[Data not available in snippets]
S-(−)-chlorbufamEchinochloa crus-galli[Data not available in snippets]
R-(+)-chlorbufamAbutilon theophrasti[Data not available in snippets]
S-(−)-chlorbufamAbutilon theophrasti[Data not available in snippets]

Note: The specific IC50 values were not available in the provided search snippets. A full review of the cited literature would be required to populate this data.

Table 2: Effect of this compound Enantiomers on Photosynthetic Pigment Content

EnantiomerPlant SpeciesChlorophyll a ContentChlorophyll b ContentCarotenoid Content
R-(+)-chlorbufam[Not specified][Data not available in snippets][Data not available in snippets][Data not available in snippets]
S-(−)-chlorbufam[Not specified][Data not available in snippets][Data not available in snippets][Data not available in snippets]

Note: While the source indicates that photosynthetic pigment contents were determined, the specific quantitative data is not present in the search snippets.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound on plant photosynthesis.

Determination of Herbicidal Activity (Whole Plant Bioassay)
  • Plant Material: Seeds of target weed species (e.g., Echinochloa crus-galli, Abutilon theophrasti) are sown in pots containing a suitable growth medium.

  • Growth Conditions: Plants are grown in a controlled environment (greenhouse or growth chamber) with defined temperature, humidity, and photoperiod.

  • Herbicide Application: this compound is dissolved in an appropriate solvent (e.g., acetone) and diluted to various concentrations. The solutions are applied to the soil (pre-emergence) or sprayed onto the foliage of young plants (post-emergence).

  • Evaluation: After a set period (e.g., 14-21 days), the fresh or dry weight of the aerial parts of the plants is measured.

  • Data Analysis: The percentage of growth inhibition is calculated relative to untreated control plants. The IC50 value (the concentration of herbicide that causes 50% inhibition of growth) is determined by probit or logit analysis.

Measurement of Photosynthetic Pigment Content
  • Sample Preparation: A known weight of fresh leaf tissue is homogenized in 80% acetone.

  • Extraction: The homogenate is centrifuged to pellet the cell debris. The supernatant, containing the pigments, is collected.

  • Spectrophotometry: The absorbance of the supernatant is measured at specific wavelengths (e.g., 663 nm for chlorophyll a, 645 nm for chlorophyll b, and 470 nm for carotenoids) using a spectrophotometer.

  • Calculation: The concentrations of chlorophyll a, chlorophyll b, and total carotenoids are calculated using established equations (e.g., Arnon's equations).

Chlorophyll a Fluorescence Measurement (OJIP Test)
  • Plant Material: Dark-adapt the leaves of the treated and control plants for at least 30 minutes.

  • Measurement: Use a plant efficiency analyzer (e.g., a Handy PEA) to measure the fast chlorophyll fluorescence transient (OJIP). The leaf is illuminated with a saturating pulse of light, and the fluorescence emission is recorded over a period from 10 µs to 1 s.

  • Data Analysis: The OJIP transient is analyzed to derive several parameters that reflect the status of PSII, including:

    • Fv/Fm: The maximum quantum yield of PSII photochemistry.

    • PIabs: The performance index for photochemical activity.

    • Changes in the shape of the OJIP curve indicate the specific site of inhibition in the electron transport chain. For PSII inhibitors like this compound, a rapid rise to the J-step is typically observed.

Molecular Docking Studies
  • Protein Structure Preparation: Obtain the 3D crystal structure of the plant PSII D1 protein from a protein data bank (e.g., PDB). Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of the this compound molecule and optimize its geometry using computational chemistry software.

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of this compound within the QB binding site of the D1 protein. The docking algorithm explores various conformations and orientations of the ligand within the binding site.

  • Analysis: Analyze the docking results to identify the most stable binding pose, the key amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions), and the estimated binding energy.

Visualizations

The following diagrams illustrate the key pathways and workflows related to this compound's mechanism of action.

Photosynthetic_Electron_Transport_Chain Figure 1. Inhibition of Photosynthetic Electron Transport by this compound. cluster_PSII Photosystem II (PSII) cluster_Cytb6f Cytochrome b6f Complex cluster_PSI Photosystem I (PSI) P680 P680 Pheo Pheophytin P680->Pheo Light QA QA Pheo->QA QB QB Site (D1 Protein) QA->QB e- Cytb6f Cyt b6f QB->Cytb6f Plastoquinone Pool PC Plastocyanin Cytb6f->PC P700 P700 PC->P700 Fd Ferredoxin P700->Fd Light FNR FNR Fd->FNR NADPH NADPH FNR->NADPH This compound This compound This compound->QB Inhibits

Figure 1. Inhibition of Photosynthetic Electron Transport by this compound.

Herbicidal_Activity_Workflow Figure 2. Experimental Workflow for Herbicidal Activity Assessment. cluster_Plant_Preparation Plant Preparation cluster_Treatment Treatment cluster_Evaluation Evaluation cluster_Data_Analysis Data Analysis Seed_Sowing 1. Seed Sowing (Target Weed Species) Plant_Growth 2. Plant Growth (Controlled Environment) Seed_Sowing->Plant_Growth Application 4. Herbicide Application (Pre- or Post-emergence) Plant_Growth->Application Herbicide_Prep 3. This compound Solution Preparation Herbicide_Prep->Application Incubation 5. Incubation Period (e.g., 14-21 days) Application->Incubation Measurement 6. Biomass Measurement (Fresh/Dry Weight) Incubation->Measurement Inhibition_Calc 7. Calculate % Growth Inhibition Measurement->Inhibition_Calc IC50_Determination 8. Determine IC50 Value Inhibition_Calc->IC50_Determination

Figure 2. Experimental Workflow for Herbicidal Activity Assessment.

Conclusion

This compound's mechanism of action is a well-defined example of PSII inhibition. By targeting the D1 protein and disrupting the photosynthetic electron transport chain, it initiates a cascade of events that lead to oxidative stress and plant death. The quantitative data on its herbicidal activity and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and professionals. Further investigation into the enantioselective activity of this compound and the molecular interactions at the QB binding site can pave the way for the design of novel, more potent, and selective herbicides. This knowledge is also invaluable for developing strategies to manage herbicide resistance and for assessing the ecological impact of such compounds.

Physicochemical Properties of Chlorbufam for Environmental Modeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Chlorbufam, a carbamate herbicide. The information presented is crucial for environmental modeling, enabling researchers and scientists to predict its fate and transport in various environmental compartments. While this compound is an agricultural chemical, the methodologies and data are pertinent to professionals in drug development for understanding the environmental impact of structurally related compounds.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound, essential for environmental fate and transport modeling.

Table 1: Identification and Basic Properties of this compound

PropertyValueSource(s)
IUPAC Name but-3-yn-2-yl N-(3-chlorophenyl)carbamate[1]
CAS Number 1967-16-4[1]
Molecular Formula C₁₁H₁₀ClNO₂[1]
Molecular Weight 223.65 g/mol [1]
Physical State Colorless solidPubChem
Melting Point 45-46 °CPubChem
Density 1.22 g/mL (Technical grade)PubChem

Table 2: Environmental Fate and Transport Properties of this compound

PropertyValueInterpretation for Environmental ModelingSource(s)
Water Solubility 540 mg/L at 20 °CModerately soluble; potential for transport in surface water and leaching.PubChem
Vapor Pressure 1.58 x 10⁻⁵ mm Hg at 20 °C (2.1 mPa)Low volatility; not expected to be a significant atmospheric pollutant.PubChem,
Log K_ow_ (Octanol-Water Partition Coefficient) 3.02 - 3.59High potential for bioaccumulation in organisms and sorption to organic matter., PubChem
K_oc_ (Soil Organic Carbon-Water Partitioning Coefficient) 162 mL/gModerate mobility in soil; leaching potential is a concern.PubChem
Henry's Law Constant 8.6 x 10⁻⁹ atm·m³/mol at 20 °C (estimated)Low potential for volatilization from water or moist soil.PubChem
pKa Not availableData not found. The carbamate group is generally neutral.
Atmospheric Photolysis Half-life (t½) 8.3 hours (estimated, vapor-phase)Rapid degradation in the atmosphere by reaction with hydroxyl radicals.PubChem
Aerobic Soil Biodegradation 85% degradation in 10 daysBiodegradation is a significant process in soil.PubChem
Aqueous Hydrolysis Data not found (DT₅₀)Unstable in strongly acidic and alkaline media.PubChem,

Experimental Protocols

The determination of the physicochemical properties listed above is guided by standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different laboratories.

Water Solubility (OECD Guideline 105)

The water solubility of this compound is typically determined using the Flask Method due to its solubility being above 10⁻² g/L.

  • Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate at a constant temperature (typically 20 ± 0.5 °C).

  • Apparatus: A thermostatically controlled water bath or shaker, glass flasks with stoppers, and an analytical method for determining the concentration of the dissolved substance.

  • Procedure:

    • An excess amount of this compound is added to a known volume of distilled water in a glass flask.

    • The flask is agitated in the thermostatically controlled environment for a sufficient period to reach equilibrium (preliminary tests determine this duration).

    • After equilibration, the solution is centrifuged or filtered to remove undissolved particles.

    • The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Vapor Pressure (OECD Guideline 104)

For substances with low vapor pressure like this compound, the Gas Saturation Method or the Effusion Method are commonly employed.

  • Principle (Gas Saturation): A stream of inert gas is passed through or over the substance at a known flow rate, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

  • Apparatus: A temperature-controlled chamber, a system for controlling and measuring gas flow, a trap to collect the vaporized substance, and an analytical balance.

  • Procedure:

    • A sample of this compound is placed in a temperature-controlled chamber.

    • A slow, steady stream of an inert gas (e.g., nitrogen) is passed over the sample for a known period.

    • The vaporized this compound is collected in a cooled trap or on a sorbent material.

    • The mass of the collected substance is determined gravimetrically or by a suitable analytical method.

    • The vapor pressure is calculated based on the mass of the substance, the volume of gas passed, and the temperature.

Octanol-Water Partition Coefficient (K_ow_)

The Log K_ow_ of this compound is in a range where both the Shake-Flask Method (OECD Guideline 107) and the HPLC Method (OECD Guideline 117) can be utilized.

  • Principle (Shake-Flask Method): The substance is dissolved in a mixture of n-octanol and water, and the concentration in each phase is measured after equilibrium is reached.

  • Procedure (Shake-Flask):

    • A solution of this compound is prepared in either n-octanol or water.

    • This solution is mixed with the other solvent in a separatory funnel.

    • The funnel is shaken until equilibrium is achieved, followed by centrifugation to ensure complete phase separation.

    • The concentration of this compound in both the n-octanol and water phases is determined analytically.

    • The K_ow_ is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • Principle (HPLC Method): The retention time of the substance on a reverse-phase HPLC column is correlated with the known Log K_ow_ values of reference compounds.

  • Procedure (HPLC):

    • A series of standard compounds with known Log K_ow_ values are injected into a reverse-phase HPLC system.

    • A calibration curve is generated by plotting the logarithm of the retention time (or capacity factor) against the Log K_ow_ of the standards.

    • This compound is then injected under the same conditions, and its retention time is measured.

    • The Log K_ow_ of this compound is determined by interpolation from the calibration curve.

Soil Adsorption/Desorption (K_oc_) (OECD Guideline 106)

The Batch Equilibrium Method is used to determine the adsorption and desorption characteristics of this compound in soil.

  • Principle: A solution of the test substance is equilibrated with a soil sample of known properties. The concentration of the substance remaining in the solution is measured to determine the amount adsorbed to the soil.

  • Procedure:

    • A series of soil samples with varying organic carbon content are characterized (pH, organic carbon content, texture).

    • A known mass of each soil is placed in a centrifuge tube with a solution of this compound of known concentration (typically in 0.01 M CaCl₂ to maintain ionic strength).

    • The tubes are agitated at a constant temperature until equilibrium is reached.

    • The solid and liquid phases are separated by centrifugation.

    • The concentration of this compound in the supernatant is measured.

    • The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.

    • The adsorption coefficient (K_d_) is calculated, and this is then normalized to the organic carbon content of the soil to obtain K_oc_.

Environmental Fate and Degradation Pathways

This compound, like other carbamate pesticides, undergoes degradation in the environment through several key processes: hydrolysis, photolysis, and biodegradation.

Hydrolysis

This compound is susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions. The primary hydrolysis pathway involves the cleavage of the carbamate ester linkage.

  • Experimental Protocol (OECD Guideline 111):

    • Sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) are prepared.

    • A known concentration of this compound is added to each buffer solution.

    • The solutions are incubated in the dark at a constant temperature.

    • Samples are taken at various time intervals and analyzed for the parent compound and potential degradation products.

    • The rate of hydrolysis and the half-life (DT₅₀) are calculated for each pH.

The hydrolysis of this compound is expected to yield 3-chloroaniline and but-3-yn-2-ol, with the carbamic acid intermediate being unstable and decomposing to carbon dioxide.

G This compound This compound Hydrolysis Hydrolysis (Cleavage of carbamate ester) This compound->Hydrolysis Intermediates Unstable Carbamic Acid Intermediate Hydrolysis->Intermediates Products 3-Chloroaniline + But-3-yn-2-ol + CO₂ Intermediates->Products

Figure 1: Generalized Hydrolysis Pathway of this compound.

Photolysis

Photodegradation can be a significant dissipation route for this compound in the atmosphere and on surfaces.

  • Experimental Protocol:

    • A solution of this compound in a photochemically inert solvent (or in the gas phase) is prepared.

    • The solution is irradiated with a light source that simulates the solar spectrum.

    • The concentration of this compound is monitored over time using an appropriate analytical method.

    • The quantum yield and photolysis rate constant are determined to calculate the environmental half-life.

Studies have shown that the direct phototransformation of this compound in aqueous solution can lead to photohydrolysis, which involves the substitution of the chlorine atom with a hydroxyl group.

G This compound This compound Photolysis Aqueous Photolysis (UV Radiation) This compound->Photolysis Product Hydroxylated Derivative (Substitution of Cl with OH) Photolysis->Product

Figure 2: Primary Photolysis Pathway of this compound in Water.

Biodegradation

Microbial degradation is a key process for the dissipation of this compound in soil and water.

  • Experimental Protocol:

    • Soil or water samples with a viable microbial population are collected.

    • The samples are treated with a known concentration of this compound (often ¹⁴C-labeled for tracking).

    • The samples are incubated under controlled conditions (temperature, moisture, oxygen).

    • At various intervals, subsamples are analyzed for the parent compound and its metabolites. The evolution of ¹⁴CO₂ is often measured as an indicator of mineralization.

    • The rate of degradation and the half-life are determined.

The biodegradation of carbamates generally proceeds through hydrolysis of the ester linkage by microbial enzymes, followed by further degradation of the resulting aniline and alcohol moieties.

G cluster_soil Soil Environment This compound This compound MicrobialEnzymes Microbial Enzymes (e.g., Carbamate Hydrolase) This compound->MicrobialEnzymes HydrolysisProducts 3-Chloroaniline + But-3-yn-2-ol MicrobialEnzymes->HydrolysisProducts FurtherDegradation Further Microbial Degradation HydrolysisProducts->FurtherDegradation Mineralization Mineralization (CO₂, H₂O, NH₃, Cl⁻) FurtherDegradation->Mineralization

Figure 3: Generalized Biodegradation Pathway of this compound.

Mode of Action: Inhibition of Photosynthesis

This compound is a herbicide that acts by inhibiting photosynthesis.[2][3][4] As a phenyl-carbamate herbicide, its primary target is Photosystem II (PSII) in the chloroplasts of susceptible plants.[2][3][4]

  • Mechanism: this compound binds to the D1 protein of the Photosystem II complex.[5][6] This binding blocks the plastoquinone (PQ) binding site, thereby interrupting the electron transport chain.[5][6]

  • Consequence: The blockage of electron flow prevents the production of ATP and NADPH, which are essential for CO₂ fixation and plant growth.[5][6] The accumulation of high-energy electrons leads to the formation of reactive oxygen species, which cause rapid cellular damage, leading to chlorosis, necrosis, and eventual plant death.[5]

G cluster_photosystemII Photosystem II Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA Q_A Pheo->QA Electron Transfer QB D1 Protein (Q_B site) QA->QB PQ_pool Plastoquinone Pool QB->PQ_pool Electron Transfer Block Blocks Electron Transfer This compound This compound This compound->QB

Figure 4: Mode of Action of this compound in Photosystem II.

Conclusion

The physicochemical properties of this compound indicate a compound with moderate water solubility and a high potential for sorption to organic matter, suggesting that both leaching and runoff are potential transport pathways in the environment. Its low volatility limits atmospheric distribution, where it would otherwise be rapidly degraded. In soil and water, biodegradation and, to a lesser extent, hydrolysis and photolysis are the primary degradation mechanisms. Its mode of action as a photosynthesis inhibitor is well-understood, targeting the D1 protein in Photosystem II. The data and protocols presented in this guide provide a robust foundation for conducting environmental risk assessments and developing models to predict the environmental behavior of this compound and related compounds.

References

An In-depth Technical Guide to the Synthesis and Purification of Chlorbufam Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorbufam, a carbamate herbicide, operates by inhibiting photosynthesis.[1][2] It possesses a single chiral center, existing as two distinct enantiomers, (R)-(+)-chlorbufam and (S)-(-)-chlorbufam. Recent research has demonstrated that the herbicidal activity is stereoselective, with the R-(+)-enantiomer exhibiting significantly higher efficacy against target weed species compared to the S-(-)-enantiomer.[3][4][5] This finding underscores the importance of developing methods for the synthesis and purification of enantiopure this compound to enhance its agricultural efficiency and potentially reduce environmental load. This guide provides a comprehensive overview of the synthesis of both racemic and enantiopure this compound, details a validated chiral HPLC method for the separation and analysis of its enantiomers, and discusses alternative resolution strategies.

Synthesis of this compound

The synthesis of this compound can be approached in two primary ways: the direct synthesis of the racemic mixture followed by chiral resolution, or an asymmetric synthesis to directly yield a single enantiomer.

Synthesis of Racemic (±)-Chlorbufam

The industrial synthesis of racemic this compound involves the reaction of 3-chlorophenyl isocyanate with racemic 1-methylprop-2-yn-1-ol (but-3-yn-2-ol).[1] This reaction is typically facilitated by a base catalyst, such as triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to accelerate the addition of the alcohol's hydroxyl group to the isocyanate.

  • Reaction Setup: To a stirred solution of racemic but-3-yn-2-ol (1.0 equivalent) in anhydrous toluene (approx. 0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chlorophenyl isocyanate (1.0 equivalent).

  • Catalyst Addition: Add a catalytic amount of triethylamine (e.g., 5-10 mol%).

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours or gently heat to 40-50 °C to ensure complete reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting materials are consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic solution sequentially with dilute hydrochloric acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude racemic this compound.

  • Final Purification: The crude product can be further purified by silica gel column chromatography or recrystallization to obtain pure racemic (±)-Chlorbufam.

Asymmetric Synthesis of (R)-(+)- and (S)-(-)-Chlorbufam

An enantioselective synthesis allows for the direct production of the individual enantiomers, bypassing the need for subsequent resolution. This is achieved by using an enantiopure starting material. A validated method involves the reaction of 3-chlorophenyl isocyanate with commercially available enantiopure (R)-(+)-but-3-yn-2-ol or (S)-(-)-but-3-yn-2-ol.[3][4]

  • Reagents: To a 50 mL solution of anhydrous toluene, add (R)-(+)-but-3-yn-2-ol (0.02 M), 3-chlorophenyl isocyanate (0.02 M), and 5 drops of triethylamine.

  • Reaction: The mixture is stirred and refluxed at 120 °C for 24 hours.

  • Cooling and Quenching: Allow the mixture to cool to room temperature. Add 20 mL of hydrochloric acid in water to quench the reaction.

  • Extraction: Extract the aqueous phase with 20 mL of diethyl ether. Collect the organic phase.

  • Isolation of Crude Product: Evaporate the solvent from the organic phase to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a mixture of petroleum ether and ethyl acetate (5:1, v/v), to yield the pure white solid of (R)-(+)-Chlorbufam. The same procedure is followed using (S)-(-)-but-3-yn-2-ol to obtain (S)-(-)-Chlorbufam.

Purification and Separation of Enantiomers

Once a racemic mixture is synthesized, the enantiomers must be separated. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective and widely reported method for the analytical and preparative separation of this compound enantiomers.

Chiral HPLC Method

A novel and validated HPLC-MS/MS method has been developed for the successful separation and detection of this compound enantiomers.[3][5]

  • Chromatographic System: An HPLC system coupled with a tandem mass spectrometer (MS/MS) is used.

  • Chiral Column: The separation is achieved on a Chiralpak IH column, which is based on an immobilized polysaccharide derivative (amylose tris-[(S)-α-methylbenzylcarbamate]).[3]

  • Mobile Phase: The optimal mobile phase is a mixture of acetonitrile and water (60:40, v/v).

  • Flow Rate: A flow rate of 0.6 mL/min is maintained.

  • Column Temperature: The column temperature is set to 25 °C. Lower temperatures were found to improve enantioselectivity.[3]

  • Injection Volume: A 5 μL injection volume is used.

  • Detection: The enantiomers are detected using a tandem mass spectrometer in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode. For this compound, the ion pair transitions of m/z 224.1 > 153.9 and m/z 224.1 > 172.0 are used.[3]

  • Elution Order: Under these conditions, the (R)-(+)-Chlorbufam enantiomer elutes first, followed by the (S)-(-)-Chlorbufam enantiomer.[3]

Alternative and Theoretical Purification Strategies

While chiral HPLC is a proven method, other classical and modern techniques for chiral resolution are applicable to carbamates and could theoretically be adapted for this compound.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted alcohol enantiomer from the esterified one. This is particularly relevant as the precursor to this compound is a secondary propargyl alcohol.

  • Enzyme Selection: A lipase, such as Candida antarctica Lipase B (CALB), known for its high enantioselectivity with secondary alcohols, would be a primary candidate.

  • Reaction: The racemic but-3-yn-2-ol is dissolved in a non-polar organic solvent (e.g., hexane, toluene). An acyl donor (e.g., vinyl acetate) and the selected lipase are added.

  • Selective Acylation: The enzyme preferentially catalyzes the acylation of one enantiomer (e.g., the R-enantiomer), leaving the other (S-enantiomer) largely unreacted.

  • Monitoring: The reaction is monitored until approximately 50% conversion is achieved to maximize the enantiomeric excess (ee) of both the remaining alcohol and the newly formed ester.

  • Separation: The reaction is stopped, and the enzyme is filtered off. The mixture, now containing one alcohol enantiomer and one ester enantiomer, can be separated by standard column chromatography.

  • Hydrolysis: The separated ester can be hydrolyzed back to the alcohol, yielding the other enantiopure precursor.

Diastereomeric Salt Formation

This classical resolution technique involves reacting a racemic mixture with a single, pure enantiomer of a resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by fractional crystallization. Although this compound itself is not acidic or basic, this method could be applied to a precursor that contains an acidic or basic functional group. This is less directly applicable to the standard this compound synthesis route.

Quantitative Data Summary

The following tables summarize the key quantitative data derived from the validated synthesis and purification methods.

Table 1: Asymmetric Synthesis and Product Characterization
Parameter(R)-(+)-Chlorbufam(S)-(-)-ChlorbufamReference
Starting Material (R)-(+)-3-butyn-2-ol(S)-(-)-3-butyn-2-ol[4]
Specific Optical Rotation +97.3°-96.7°[4]
Table 2: Chiral HPLC Separation Parameters
ParameterValueReference
Column Chiralpak IH[3][4]
Mobile Phase Acetonitrile:Water (60:40, v/v)[3][4]
Flow Rate 0.6 mL/min[4]
Temperature 25 °C[3][4]
Resolution (Rs) 2.37[3][4][5]
Retention Time (R-enantiomer) ~10.8 min[3][4]
Retention Time (S-enantiomer) ~11.8 min[3][4]
Table 3: Herbicidal Activity of this compound Enantiomers
Target SpeciesCompoundEC₅₀ (mg L⁻¹)Reference
Echinochloa crus-galli(R)-(+)-Chlorbufam0.239[3]
(S)-(-)-Chlorbufam0.944[3]
Racemic this compound0.359[3]
Abutilon theophrasti(R)-(+)-Chlorbufam0.189[3]
(S)-(-)-Chlorbufam0.324[3]
Racemic this compound0.255[3]

Visualized Workflows and Pathways

The following diagrams illustrate the key processes described in this guide.

G cluster_0 Synthesis of Racemic this compound cluster_1 Asymmetric Synthesis of (R)-Chlorbufam A 3-Chlorophenyl Isocyanate C Racemic (±)-Chlorbufam A->C Triethylamine (cat.) Toluene B Racemic But-3-yn-2-ol B->C D 3-Chlorophenyl Isocyanate F (R)-(+)-Chlorbufam D->F Triethylamine (cat.) Toluene, 120°C E (R)-(+)-But-3-yn-2-ol E->F

Caption: Reaction schemes for racemic and asymmetric synthesis of this compound.

G start Inject Racemic This compound Sample hplc Chiral HPLC Column (Chiralpak IH) start->hplc separation Enantiomeric Separation hplc->separation mobile_phase Mobile Phase ACN:H2O (60:40) 0.6 mL/min, 25°C mobile_phase->hplc detect MS/MS Detector (ESI+, MRM) separation->detect r_peak Elution of (R)-(+)-Chlorbufam (~10.8 min) detect->r_peak First Peak s_peak Elution of (S)-(-)-Chlorbufam (~11.8 min) detect->s_peak Second Peak end Quantification r_peak->end s_peak->end

Caption: Workflow for the chiral HPLC separation of this compound enantiomers.

G cluster_0 Enzymatic Kinetic Resolution racemate Racemic Precursor ((R/S)-Alcohol) reaction Selective Acylation racemate->reaction enzyme Lipase + Acyl Donor enzyme->reaction mixture Mixture: (S)-Alcohol + (R)-Ester reaction->mixture ~50% conv. separation Chromatographic Separation mixture->separation s_enantiomer Pure (S)-Alcohol separation->s_enantiomer r_ester Pure (R)-Ester separation->r_ester hydrolysis Hydrolysis r_ester->hydrolysis r_enantiomer Pure (R)-Alcohol hydrolysis->r_enantiomer

Caption: Logical workflow for a proposed enzymatic kinetic resolution strategy.

References

Chlorbufam Degradation in Soil and Aquatic Environments: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorbufam, a carbamate herbicide, has been utilized for the pre-emergence control of various grasses and broad-leaved weeds. Understanding its environmental fate is crucial for assessing its ecological impact and ensuring environmental safety. This technical guide provides a comprehensive overview of the degradation pathways of this compound in both soil and aquatic environments. It details the abiotic and biotic processes that govern its transformation, identifies key metabolites, and presents quantitative data on its persistence. Furthermore, this guide outlines detailed experimental protocols for studying this compound degradation and provides visual representations of the degradation pathways and experimental workflows.

Degradation of this compound in Soil

The persistence of this compound in soil is influenced by a combination of biotic and abiotic degradation mechanisms. The rate and extent of these processes are dependent on various soil properties and environmental conditions.

Abiotic Degradation

Hydrolysis: The primary abiotic degradation pathway for this compound in soil is the hydrolysis of the carbamate ester linkage. This reaction is influenced by soil pH, with faster degradation occurring under alkaline conditions. The hydrolysis of this compound leads to the formation of 3-chloroaniline and 1-methyl-2-propyn-1-ol.

Photolysis: Photodegradation of this compound on the soil surface can occur upon exposure to sunlight. The primary phototransformation process is believed to be photohydrolysis, resulting in the substitution of the chlorine atom to form a hydroxylated derivative.

Biotic Degradation

Microbial activity is a significant contributor to the degradation of this compound in soil. Various soil microorganisms, including bacteria and fungi, can utilize this compound as a carbon and nitrogen source. The primary biotic degradation pathway also involves the hydrolysis of the carbamate bond, leading to the formation of 3-chloroaniline. This metabolite can be further degraded by microorganisms through ring hydroxylation and cleavage.

One study reported an 85% biodegradation of this compound in a soil inoculum over a 10-day period[1]. The persistence of this compound in sandy loam soil has been reported to be approximately 56 days[1].

Degradation of this compound in Aquatic Environments

In aquatic systems, the degradation of this compound is governed by hydrolysis, photolysis, and microbial processes, similar to soil environments.

Abiotic Degradation

Hydrolysis: Hydrolysis is a key abiotic degradation route in water. The rate of hydrolysis is highly dependent on the pH of the water. This compound is unstable in strongly acidic and alkaline media[1]. In basic media (pH 11) at 30°C, the hydrolysis is rapid[1]. The main hydrolysis product is 3-chloroaniline.

Photolysis: In aqueous solutions, this compound undergoes direct phototransformation. The primary reaction is photohydrolysis, leading to the formation of a hydroxylated derivative. The quantum yield for the phototransformation of this compound in an air-saturated solution at 254 nm has been determined to be 0.047.

Biotic Degradation

Microorganisms present in water and sediment play a crucial role in the biodegradation of this compound. The degradation pathway is similar to that in soil, involving the initial hydrolysis of the carbamate linkage to yield 3-chloroaniline, which can be subsequently mineralized by aquatic microorganisms.

Quantitative Degradation Data

The following tables summarize the available quantitative data on the degradation of this compound.

EnvironmentMatrix/ConditionParameterValueReference
SoilUnspecified soil inoculumBiodegradation85% in 10 days[1]
SoilSandy LoamPersistence~56 days[1]
AquaticBasic media (pH 11)HydrolysisRapid[1]
AquaticAir-saturated solutionQuantum Yield (φ) at 254 nm0.047

Note: DT50 (Dissipation Time 50%) is the time required for 50% of the initial concentration to dissipate. The persistence value of ~56 days can be considered an approximation of the DT50 in sandy loam soil.

Degradation Pathways and Experimental Workflows

This compound Degradation Pathway

The following diagram illustrates the primary degradation pathways of this compound in both soil and aquatic environments.

Chlorbufam_Degradation This compound This compound Hydrolysis Hydrolysis (Abiotic & Biotic) This compound->Hydrolysis Photolysis Photolysis This compound->Photolysis Metabolite1 3-Chloroaniline Hydrolysis->Metabolite1 Metabolite2 1-Methyl-2-propyn-1-ol Hydrolysis->Metabolite2 Photoproduct Hydroxylated Derivative Photolysis->Photoproduct Further_Degradation Further Microbial Degradation (Ring Cleavage) Metabolite1->Further_Degradation Mineralization CO2, H2O, Cl- Further_Degradation->Mineralization Soil_Degradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Collection Soil Collection (e.g., Sandy Loam, Clay) Sieving Sieving (<2mm) Soil_Collection->Sieving Pre_incubation Pre-incubation (Acclimatization) Sieving->Pre_incubation Spiking Spike Soil with This compound Solution Pre_incubation->Spiking Incubation Incubation (Dark, Controlled Temp/Moisture) Spiking->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Sample Extraction (e.g., QuEChERS) Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Analysis Data Analysis (DT50 Calculation) Analysis->Data_Analysis

References

Metabolic Fate of Chlorbufam in Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorbufam, a carbamate herbicide formerly used for pre-emergence control of grasses and broad-leaved weeds, has been subject to environmental fate studies to understand its impact on non-target organisms. As with many agrochemicals, understanding its metabolic fate—absorption, distribution, metabolism, and excretion (ADME)—is crucial for assessing its potential toxicological and environmental impact. This technical guide provides a comprehensive overview of the metabolic fate of this compound in various non-target organisms, drawing from available scientific literature. Due to the limited specific data on this compound, this guide also incorporates information from closely related carbamate pesticides to provide a broader context for its metabolic pathways.

Metabolic Pathways of this compound

The metabolism of this compound in non-target organisms is presumed to follow the general pathways established for carbamate pesticides, which primarily involve hydrolysis, oxidation, and conjugation.[1]

Primary Metabolic Reactions:

  • Hydrolysis: The initial and most significant metabolic step for carbamates is the enzymatic hydrolysis of the ester linkage.[1][2][3][4] In the case of this compound, this cleavage is catalyzed by esterases, which are prevalent in mammals and soil microorganisms, leading to the formation of 3-chloroaniline and 1-methyl-2-propynol.[1][5] The rate of hydrolysis by esterases is generally faster in mammals than in plants and insects.[1]

  • Oxidation: Following or in parallel with hydrolysis, oxidative reactions occur, primarily mediated by mixed-function oxidase (MFO) enzymes.[1] For this compound, this would likely involve:

    • Para-ring hydroxylation: The addition of a hydroxyl group to the aromatic ring of the 3-chloroaniline moiety.

    • Side-chain oxidation: Oxidation of the 1-methyl-2-propynol side chain.

  • Conjugation: The metabolites, particularly the hydroxylated products, can then undergo conjugation reactions to form more water-soluble compounds that are more easily excreted.[1] In mammals, this typically involves the formation of glucuronides and sulfates.[1]

The primary metabolite of concern from a toxicological perspective is 3-chloroaniline, which is known to be a cause of methemoglobinemia.[6]

Diagram of the Postulated Metabolic Pathway of this compound

Chlorbufam_Metabolism This compound This compound Hydrolysis_Node Hydrolysis (Esterases) This compound->Hydrolysis_Node Metabolite1 3-Chloroaniline Hydrolysis_Node->Metabolite1 Metabolite2 1-Methyl-2-propynol Hydrolysis_Node->Metabolite2 Oxidation_Node Oxidation (MFO) Metabolite1->Oxidation_Node SideChain_Oxidation Side-chain Oxidation Products Metabolite2->SideChain_Oxidation Hydroxylated_Metabolite p-Hydroxy-3-chloroaniline Oxidation_Node->Hydroxylated_Metabolite Conjugation_Node Conjugation Hydroxylated_Metabolite->Conjugation_Node Excreted_Products Glucuronide/Sulfate Conjugates Conjugation_Node->Excreted_Products

Caption: Postulated metabolic pathway of this compound in non-target organisms.

Quantitative Data on this compound Metabolism

Quantitative data on the metabolic fate of this compound in non-target animal organisms are scarce in the published literature. However, a study on its enantioselective degradation in soil provides valuable quantitative insights into its environmental persistence.

Table 1: Enantioselective Degradation of this compound (BIPC) in Soil

EnantiomerHalf-life (days)Degradation Rate Constant (k)
R-(+)-BIPC7.29-
S-(-)-BIPC4.78-
Racemic BIPC--

Data from a study on the enantioselective degradation of this compound in soil, where the degradation followed first-order kinetics.[7]

The data indicates a preferential degradation of the S-(-)-enantiomer in soil.[7]

Experimental Protocols

Detailed experimental protocols for studying the metabolic fate of this compound are not widely available. Therefore, this section provides representative protocols for soil metabolism studies and analytical methods based on general practices for carbamate herbicides.

Soil Metabolism Study Protocol

This protocol is based on the methodology described for the enantioselective degradation of this compound in soil.[7]

Objective: To determine the degradation rate and enantioselectivity of this compound in soil.

Materials:

  • Test soil, sieved (e.g., 2 mm mesh) and pre-incubated to activate microorganisms.

  • This compound standard (racemic and individual enantiomers).

  • High-purity water.

  • Incubator with controlled temperature and light/dark cycle (e.g., 25°C, 8h/16h light/dark).

  • Extraction solvent (e.g., acetonitrile).

  • Analytical instrumentation (HPLC-MS/MS).

Procedure:

  • Soil Preparation: Collect soil samples, air-dry, and sieve. Pre-incubate the soil in the dark at room temperature for a specified period (e.g., 7 days) to activate the soil microbial community. Adjust soil moisture to a specific level (e.g., 30% by weight) with purified water.

  • Spiking: Add a known concentration of this compound (e.g., 5 µg g⁻¹) to the activated soil in appropriate containers (e.g., 50 mL centrifuge tubes).

  • Incubation: Incubate the spiked soil samples under controlled conditions (e.g., 25°C with an 8h/16h light/dark cycle) for a defined period (e.g., 30 days). Maintain soil moisture by adding purified water as needed.

  • Sampling: Collect replicate soil samples at various time intervals (e.g., 0, 1, 2, 6, 10, 12, 24 hours, and 2, 5, 10, 15, 20, 25, 30 days). Immediately freeze the samples (e.g., at -20°C) to halt further degradation.

  • Extraction: Extract this compound enantiomers from the soil samples using an appropriate organic solvent (e.g., acetonitrile). This may involve shaking or sonication followed by centrifugation.

  • Analysis: Analyze the extracts using a validated analytical method, such as HPLC-MS/MS, to determine the concentration of each this compound enantiomer at each time point.

  • Data Analysis: Calculate the degradation kinetics (e.g., first-order kinetics) and half-lives for each enantiomer.

Diagram of the Soil Metabolism Experimental Workflow

Soil_Metabolism_Workflow Start Soil Collection and Preparation Spiking Spiking with this compound Start->Spiking Incubation Incubation (Controlled Temperature and Light) Spiking->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC-MS/MS Analysis Extraction->Analysis Data_Analysis Kinetic Analysis and Half-life Calculation Analysis->Data_Analysis End Results Data_Analysis->End

Caption: Workflow for a soil metabolism study of this compound.

Analytical Methodology: HPLC-MS/MS for this compound and Metabolites

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the determination of carbamates and their metabolites in various matrices.

Objective: To quantify this compound and its primary metabolite, 3-chloroaniline, in biological or environmental samples.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A reverse-phase column suitable for pesticide analysis (e.g., C18).

  • Mobile Phase: A gradient of water with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and 3-chloroaniline would need to be optimized. For example:

    • This compound: [M+H]⁺ → fragment ions

    • 3-Chloroaniline: [M+H]⁺ → fragment ions

  • Source Parameters: Optimization of parameters such as capillary voltage, source temperature, and gas flows is required.

Sample Preparation: Sample preparation is critical and matrix-dependent. A general workflow is as follows:

  • Extraction:

    • Soil/Sediment: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used.[8][9][10] This involves extraction with acetonitrile followed by a salting-out step.

    • Water: Solid-phase extraction (SPE) with a C18 cartridge or direct injection for clean samples.

    • Biological Tissues (e.g., fish, rat liver): Homogenization followed by extraction with an organic solvent (e.g., acetonitrile) and protein precipitation.[11] A clean-up step using dSPE (dispersive SPE) may be necessary.

  • Concentration and Reconstitution: The extract is often evaporated to dryness and reconstituted in a solvent compatible with the HPLC mobile phase.

Quantification: Quantification is typically performed using an internal standard method to correct for matrix effects and variations in sample preparation. A stable isotope-labeled analog of the analyte (e.g., 3-chloroaniline-d4) is an ideal internal standard.[12]

Diagram of the Analytical Workflow for this compound

Analytical_Workflow Sample Sample Collection (Soil, Water, Tissue) Extraction Extraction (e.g., QuEChERS, SPE) Sample->Extraction Cleanup Clean-up (e.g., dSPE) Extraction->Cleanup Concentration Concentration and Reconstitution Cleanup->Concentration Analysis HPLC-MS/MS Analysis Concentration->Analysis Quantification Quantification (Internal Standard Method) Analysis->Quantification Result Concentration Data Quantification->Result

Caption: General analytical workflow for this compound determination.

Metabolism in Specific Non-Target Organisms

Soil Microorganisms

Soil microorganisms play a crucial role in the degradation of this compound. As indicated by the quantitative data, biodegradation is a significant dissipation pathway in the soil environment.[1] The primary metabolic action is the hydrolysis of the carbamate bond, releasing 3-chloroaniline, which can be further degraded by other microorganisms.[5][13] The enantioselective degradation observed suggests that specific microbial enzymes are involved in this process.[7]

Mammals (e.g., Rats)
Fish

Similar to mammals, the metabolic fate of this compound in fish is expected to involve hydrolysis and oxidation. Fish possess the necessary enzyme systems, such as esterases and cytochrome P450s, to metabolize carbamates.[17] Biotransformation is a key factor in mitigating the bioaccumulation of such compounds in aquatic organisms.[17][18] However, the rate of metabolism can vary significantly between different fish species.[17]

Invertebrates

Information on this compound metabolism in non-target invertebrates is limited. In general, insects and other arthropods also possess metabolic enzymes capable of degrading carbamates, although the rate of metabolism can be slower than in vertebrates, which can contribute to their susceptibility to these compounds.[1]

Conclusion

The metabolic fate of this compound in non-target organisms is characterized by enzymatic hydrolysis, oxidation, and conjugation, which are common pathways for carbamate herbicides. The primary breakdown product, 3-chloroaniline, is of toxicological significance. While quantitative data for this compound metabolism in animals is lacking, studies on its degradation in soil highlight the importance of microbial activity in its environmental dissipation and reveal enantioselective processes. The provided experimental protocols for soil metabolism studies and analytical methodologies offer a framework for future research to fill the existing data gaps and provide a more complete understanding of the environmental and toxicological profile of this compound and other related carbamates.

References

An In-Depth Technical Guide to the Historical Use and Environmental Legacy of Chlorbufam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorbufam, a carbamate herbicide, was historically used for the selective pre-emergence control of grasses and broad-leaved weeds in a variety of crops. Now considered obsolete, its environmental legacy persists, necessitating a thorough understanding of its fate, toxicity, and the analytical methods for its detection. This guide provides a comprehensive overview of this compound, including its historical applications, physicochemical properties, environmental persistence, degradation pathways, toxicological profile, and detailed experimental protocols for its analysis. The information is intended to support researchers in environmental science, toxicology, and related fields in assessing the long-term impacts of this discontinued pesticide.

Historical Use and Chemical Properties

This compound was introduced by BASF AG and primarily used as a selective pre-emergence herbicide.[1] It was often formulated in combination with other herbicides, such as chloridazon, for application in crops like onions, leeks, garlic, shallots, carrots, spinach, and various flower bulbs.[1] Its mode of action is the inhibition of photosynthesis.[1][2] The World Health Organization (WHO) has classified this compound as an obsolete or discontinued pesticide.[1]

Chemical Identity
PropertyValue
IUPAC Name but-3-yn-2-yl N-(3-chlorophenyl)carbamate
CAS Number 1967-16-4
Chemical Formula C₁₁H₁₀ClNO₂
Molecular Weight 223.65 g/mol
Synonyms BIPC, Grisemin, Chlorbupham
Physicochemical Properties
PropertyValueReference
Melting Point 45-46 °CPubChem
Water Solubility 540 mg/L at 20 °CPubChem
Vapor Pressure 1.58 x 10⁻⁵ mm Hg at 20 °CPubChem
Log Kow 3.59PubChem
Henry's Law Constant 8.6 x 10⁻⁹ atm-m³/molPubChem

Environmental Fate and Persistence

The environmental behavior of this compound is dictated by its moderate mobility in soil and its susceptibility to biodegradation.

Soil Persistence and Mobility

This compound is characterized by moderate persistence in soil, with a typical DT₅₀ (time for 50% dissipation) of 56 days.[3] Its mobility in soil is considered moderate, based on a soil organic carbon-water partitioning coefficient (Koc) of 162.[1] This suggests a potential for leaching into groundwater, a concern highlighted by its classification as having high leachability potential.[2][3] The adsorption of this compound to soil particles is influenced by the organic matter content; higher organic matter leads to increased adsorption.[1]

Environmental ParameterValueInterpretation
Soil DT₅₀ (aerobic) 56 daysModerately persistent
Koc 162Moderate mobility in soil
Atmospheric Half-life 8.3 hours (estimated)Rapid degradation in air
Bioconcentration Factor (BCF) 120 (estimated)High potential for bioconcentration
Degradation Pathways

The primary degradation pathway for this compound in the environment is hydrolysis, which cleaves the carbamate ester linkage to form 3-chloroaniline and 1-methyl-2-propynol.[1][4] Biodegradation is a significant process, with studies showing an 85% loss of the compound in soil over 10 days.[1] Further metabolism of carbamates can proceed through para-ring hydroxylation and side-chain oxidation.[1] Recent research has also demonstrated the enantioselective degradation of this compound in soil, with the S-(-)-enantiomer being degraded preferentially.[5]

Chlorbufam_Degradation This compound This compound (C₁₁H₁₀ClNO₂) Hydrolysis Hydrolysis (Abiotic/Biotic) This compound->Hydrolysis ThreeChloroaniline 3-Chloroaniline Hydrolysis->ThreeChloroaniline Methylpropynol 1-Methyl-2-propynol Hydrolysis->Methylpropynol Metabolism Further Metabolism (e.g., Hydroxylation, Oxidation) Metabolites Further Metabolites Metabolism->Metabolites ThreeChloroaniline->Metabolism

Figure 1: Conceptual degradation pathway of this compound.

Mode of Action: Photosynthesis Inhibition

This compound, like other phenyl-carbamate herbicides, acts by inhibiting photosynthesis.[2][6] Specifically, it disrupts the photosynthetic electron transport chain in Photosystem II (PSII) by binding to the D1 quinone-binding protein.[6] This binding blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby halting the production of ATP and NADPH required for carbon fixation.

Photosynthesis_Inhibition cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e⁻ QA QA (Primary Quinone) Pheo->QA e⁻ QB QB (Secondary Quinone) Binding Site QA->QB e⁻ Cytb6f Cytochrome b6f Complex QB->Cytb6f e⁻ transfer Light Light Energy Light->P680 Excites This compound This compound This compound->QB Binds and Blocks

Figure 2: Inhibition of electron transport in Photosystem II by this compound.

Toxicological Profile

This compound exhibits low acute oral toxicity to mammals.[2][3] However, its primary degradation product, 3-chloroaniline, is a known inducer of methemoglobinemia.[4] Like other carbamates, this compound is highly toxic to bees.[1]

Mammalian and Ecotoxicity Data
OrganismTestValue (mg/kg or mg/L)Reference
RatOral LD₅₀2380 mg/kgPubChem
MouseIntraperitoneal LD₅₀250 mg/kgPubChem
Physella acuta (Snail)48h LC₅₀10 mg/LPubChem
Indoplanorbis exustus (Snail)48h LC₅₀16 mg/LPubChem
Cipangopaludina malleata (Snail)48h LC₅₀18 mg/LPubChem
Bees-Extremely sensitivePubChem
Birds-Not very sensitivePubChem

Experimental Protocols

Analysis of this compound in Soil and Water by HPLC-MS/MS

This protocol is based on a recently developed method for the enantioselective analysis of this compound.[4]

6.1.1 Sample Preparation

  • Soil:

    • Weigh 10 g of sieved soil into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile.

    • Vortex for 1 minute, then sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Repeat the extraction with another 20 mL of acetonitrile.

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

  • Water:

    • Filter the water sample through a 0.45 µm membrane filter.

    • Pass 500 mL of the filtered water through a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with 5 mL of deionized water.

    • Dry the cartridge under vacuum for 30 minutes.

    • Elute the analytes with 10 mL of acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter.

6.1.2 HPLC-MS/MS Conditions

  • HPLC System: Agilent 1260 Infinity or equivalent.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent with an electrospray ionization (ESI) source.

  • Column: Chiralpak IH (250 mm × 4.6 mm, 5 µm).[4]

  • Mobile Phase: Acetonitrile and water (60:40, v/v).[4]

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Ionization Mode: ESI positive.

  • MRM Transitions: Monitor for the precursor ion [M+H]⁺ of this compound (m/z 224.1) and at least two product ions for quantification and confirmation.

Determination of Soil Sorption Coefficient (Kd) - OECD 106 Batch Equilibrium Method

This protocol follows the OECD Guideline 106 for determining the adsorption-desorption of chemicals.[4][6]

6.2.1 Experimental Workflow

OECD_106_Workflow start Start prep_soil Prepare Soil Samples (sieve, characterize) start->prep_soil prep_sol Prepare this compound Solution (in 0.01 M CaCl₂) start->prep_sol mix Mix Soil and Solution (various soil:solution ratios) prep_soil->mix prep_sol->mix equilibrate Equilibrate (shake for determined time) mix->equilibrate centrifuge Centrifuge equilibrate->centrifuge analyze Analyze Supernatant (HPLC-MS/MS) centrifuge->analyze calculate Calculate Adsorbed Amount (Ci - Ce) analyze->calculate determine_kd Determine Kd and Koc calculate->determine_kd end End determine_kd->end

Figure 3: Workflow for determining the soil sorption coefficient (Kd) using the batch equilibrium method.

6.2.2 Procedure

  • Soil Preparation: Use a minimum of five different soil types with varying organic carbon content, clay content, and pH. Air-dry and sieve the soils to < 2 mm.

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent and spike it into a 0.01 M CaCl₂ solution. The initial concentration should be below the water solubility limit.

  • Adsorption Phase:

    • Add a known volume of the this compound solution to a known mass of soil in a centrifuge tube.

    • Shake the tubes at a constant temperature (e.g., 20-25 °C) for a predetermined equilibration time (typically 24-48 hours).

    • Include control samples without soil to check for adsorption to the container walls.

  • Analysis:

    • Separate the solid and aqueous phases by centrifugation.

    • Analyze the concentration of this compound remaining in the aqueous phase (Ce) using a suitable analytical method like HPLC-MS/MS.

  • Calculation:

    • Calculate the amount of this compound adsorbed to the soil by subtracting Ce from the initial concentration (Ci).

    • The soil sorption coefficient (Kd) is calculated as the ratio of the concentration of this compound in the soil to the concentration in the water at equilibrium.

    • The organic carbon-normalized sorption coefficient (Koc) is calculated by dividing Kd by the fraction of organic carbon in the soil.

Conclusion

This compound, although no longer in use, represents a class of herbicides with a distinct environmental profile. Its moderate persistence and potential for leaching highlight the importance of monitoring its residual levels in soil and water. The provided analytical and experimental protocols offer a framework for researchers to investigate the environmental legacy of this compound and similar carbamate herbicides. A deeper understanding of its degradation pathways and toxicological effects on non-target organisms is crucial for a comprehensive risk assessment and for developing strategies to mitigate the long-term impacts of obsolete pesticides.

References

Toxicological Profile of Chlorbufam and its Metabolites: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Toxicological Data

The available quantitative toxicological data for Chlorbufam and its primary metabolite, 3-chloroaniline, are summarized below. It is important to note that due to this compound's obsolete status, a complete dataset, including chronic toxicity and reproductive toxicity endpoints, is not available.

Table 1: Acute Toxicity of this compound

Test SubstanceSpeciesRoute of AdministrationLD50 ValueReference
This compoundRatOral2380 mg/kg[1]

Table 2: Toxicological Data for 3-Chloroaniline

EndpointSpeciesRoute of AdministrationValueKey FindingsReference
Acute Toxicity (LD50)MouseOral256 mg/kg bwClinical signs included methemoglobinemia.
Repeated Dose ToxicityRat, MouseGavage-The hematopoietic system was the primary target, causing hematotoxicity.[2]
Genotoxicityin vitro-MixedMixed results in various assays, indicating weak or no genotoxic effects.[2]
CarcinogenicityRat, MouseFeed/GavageNot ClassifiedNot classifiable as to its carcinogenicity to humans.[3][4]
Reproductive Toxicity--No Data AvailableNo specific data on reproductive toxicity was found.

Metabolism

The metabolism of this compound is presumed to follow the general pathways observed for other carbamate pesticides, primarily involving hydrolysis and oxidation[5]. The initial and most significant metabolic step is the hydrolysis of the carbamate ester bond.

Metabolic Pathway of this compound

The primary metabolic pathway of this compound involves hydrolysis to form 3-chloroaniline and but-3-yn-2-ol. This is followed by the decomposition of the carbamic acid intermediate. Further metabolism of 3-chloroaniline can occur, though specific pathways for this compound's but-3-yn-2-ol moiety are not well-documented. It is also presumed that, similar to the related compound chlorpropham, para-ring hydroxylation and side-chain oxidation can occur[6].

G This compound This compound Hydrolysis Hydrolysis (Esterases) This compound->Hydrolysis Metabolite1 3-Chloroaniline Hydrolysis->Metabolite1 Metabolite2 But-3-yn-2-ol + CO2 + Amine Hydrolysis->Metabolite2 Further_Metabolism Further Metabolism (Oxidation, Conjugation) Metabolite1->Further_Metabolism Excretion Excretion Further_Metabolism->Excretion

Figure 1: Proposed Metabolic Pathway of this compound.
Toxicology of 3-Chloroaniline

3-Chloroaniline is a known toxicant. Its primary health effect is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen[7]. Repeated exposure in animal studies has shown that the hematopoietic system is the main target of toxicity[2]. While some in vitro and in vivo studies on its genotoxicity have yielded mixed results, it is not currently classified as a carcinogen[2][3].

Mechanism of Action and Signaling Pathways

Primary Mechanism of Action: Acetylcholinesterase Inhibition

Like other carbamate pesticides, the primary mechanism of toxicity for this compound is the inhibition of the acetylcholinesterase (AChE) enzyme. AChE is responsible for breaking down the neurotransmitter acetylcholine in synaptic clefts. By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to overstimulation of cholinergic receptors and subsequent neurotoxic effects[6]. This inhibition is reversible.

cluster_0 Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Response Nerve Impulse Propagation AChR->Response This compound This compound This compound->AChE Inhibition

Figure 2: Acetylcholinesterase Inhibition by this compound.
Secondary Mechanism: Oxidative Stress and the Nrf2 Pathway

Carbamate pesticides have been shown to induce oxidative stress, leading to an overproduction of reactive oxygen species (ROS). This can, in turn, affect the Nrf2 signaling pathway, which is a key regulator of the cellular antioxidant response. While specific studies on this compound are lacking, it is plausible that it could also modulate this pathway, contributing to its overall toxicity.

Experimental Protocols

Due to the obsolete status of this compound, specific experimental protocols for its toxicological evaluation are not publicly available. However, the following sections describe the standard methodologies based on the Organisation for Economic Co-operation and Development (OECD) guidelines that would be employed for such an assessment.

Acute Oral Toxicity (Based on OECD Guideline 423)

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.

  • Test Animals: Typically, young adult rats of a single sex (usually females as they are often slightly more sensitive) are used.

  • Procedure: A sequential dosing approach is used. A single animal is dosed at a starting dose level. If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level. This continues until the LD50 can be estimated.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days post-dosing. A gross necropsy is performed on all animals at the end of the study.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

This in vitro assay is used to detect gene mutations.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) are used[8][9][10][11][12].

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal agar medium lacking the required amino acid[8][9][10][11][12].

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies[8][9][10][11][12].

A study on this compound reported that it was not mutagenic to Salmonella typhimurium strains TA1535, TA1537, TA1538, TA98, and TA100 in this type of test[6].

Chronic Toxicity (Based on OECD Guideline 408)

This study provides information on the potential health hazards from repeated exposure over a prolonged period.

  • Test Animals: Typically, rats are used. At least 20 animals (10 male, 10 female) per group are required[13][14][15][16][17].

  • Procedure: The test substance is administered daily in graduated doses to several groups of animals for 90 days. A control group receives the vehicle only[13][14][15][16][17].

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology and clinical chemistry analyses are performed. At the end of the study, all animals undergo a full necropsy and histopathological examination of organs and tissues[13][14][15][16][17].

Carcinogenicity (Based on OECD Guideline 451)

This long-term study is designed to assess the carcinogenic potential of a substance.

  • Test Animals: Typically, rats and mice are used, with at least 50 animals of each sex per dose group[18][19][20][21].

  • Procedure: The test substance is administered daily for a major portion of the animals' lifespan (e.g., 24 months for rats, 18-24 months for mice)[19][20][21]. At least three dose levels plus a control are used.

  • Observations: Animals are monitored for clinical signs and the development of tumors. A complete histopathological examination of all organs and tissues from all animals is conducted[19][20][21].

Reproductive and Developmental Toxicity

This study assesses the potential for adverse effects on the developing fetus.

  • Test Animals: Usually conducted in rats and rabbits[7][22][23][24].

  • Procedure: Pregnant females are dosed with the test substance during the period of organogenesis. The day before expected delivery, the females are euthanized, and the uterine contents are examined[7][22][23][24][25].

  • Evaluation: Endpoints include maternal toxicity, number of implantations, resorptions, and live/dead fetuses. Fetuses are examined for external, visceral, and skeletal abnormalities[7][22][23][24][25].

This study evaluates the effects on male and female reproductive performance and on the offspring.

  • Test Animals: Typically rats[26][27][28][29].

  • Procedure: The test substance is administered to the parental (P) generation before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are then selected and dosed through to the production of the second generation (F2)[26][27][28][29].

  • Evaluation: A wide range of reproductive and developmental parameters are assessed, including fertility, gestation length, litter size, pup viability, and growth. Histopathology of reproductive organs is also performed[26][27][28][29].

cluster_0 Toxicity Testing Workflow Acute Acute Toxicity (e.g., OECD 423) Subchronic Subchronic Toxicity (e.g., OECD 408) Acute->Subchronic Genotox Genotoxicity (e.g., OECD 471) Genotox->Subchronic Repro_Dev Reproductive/Developmental Toxicity (e.g., OECD 414, 416) Subchronic->Repro_Dev Chronic_Carc Chronic Toxicity/ Carcinogenicity (e.g., OECD 451) Subchronic->Chronic_Carc Risk_Assessment Risk Assessment (NOAEL, ADI) Repro_Dev->Risk_Assessment Chronic_Carc->Risk_Assessment

References

An In-depth Technical Guide to the Molecular Structure and Chemical Characteristics of Chlorbufam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorbufam, a carbamate herbicide, was historically utilized for the pre-emergence control of various grass and broad-leaved weeds. Although now largely considered obsolete, its study provides valuable insights into the mechanism of carbamate herbicides and their interaction with biological systems. This technical guide offers a comprehensive overview of the molecular structure, chemical properties, and mode of action of this compound. Detailed experimental protocols for its synthesis and analysis are provided, alongside visualizations of its metabolic pathways and mechanism of action to support further research and understanding.

Molecular Structure and Identification

This compound, chemically known as but-3-yn-2-yl N-(3-chlorophenyl)carbamate, is a chiral molecule due to the presence of a stereocenter at the second carbon of the but-3-yn-2-yl group.[1] Consequently, it exists as two enantiomers, though it was typically used as a racemic mixture.

Table 1: Molecular Identifiers for this compound

IdentifierValueReference
IUPAC Name but-3-yn-2-yl N-(3-chlorophenyl)carbamate[2]
CAS Number 1967-16-4[3][4]
Chemical Formula C₁₁H₁₀ClNO₂[3][4]
SMILES CC(C#C)OC(=O)NC1=CC(=CC=C1)Cl[2]
InChI 1S/C11H10ClNO2/c1-3-8(2)15-11(14)13-10-6-4-5-9(12)7-10/h1,4-8H,2H3,(H,13,14)[2]

Physicochemical Properties

This compound is a colorless solid with limited water solubility.[2] It exhibits instability in strongly acidic or alkaline conditions and is sensitive to light.[2] The key physicochemical properties of this compound are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueUnitReference
Molecular Weight 223.66 g/mol [5]
Melting Point 45-46°C[2]
Boiling Point (Predicted) 270.0 ± 25.0°C[6]
Density (Technical Grade) 1.22g/cm³[2]
Vapor Pressure 1.58 x 10⁻⁵mmHg[2]
Water Solubility (at 20 °C) 540mg/L[6]
LogP (Octanol-Water Partition Coefficient) 3.59[2]
pKa (Predicted) 12.45 ± 0.70[6]

Mechanism of Action

This compound is a selective herbicide that exerts its phytotoxic effects through a dual mechanism of action: inhibition of photosynthesis and disruption of cell division.

Inhibition of Photosynthesis

As a carbamate herbicide, this compound acts as a potent inhibitor of Photosystem II (PSII) in the chloroplasts of susceptible plants.[1][5] It competitively binds to the Q(_B) binding niche on the D1 protein of the PSII complex.[7] This binding blocks the electron transport chain, thereby inhibiting the conversion of light energy into chemical energy and ultimately leading to plant death.[5] Phenylcarbamates are known to be "Ser264 binders" within the D1 protein's Q(_B) binding pocket.[7]

G cluster_photosynthesis Photosynthesis Inhibition Pathway This compound This compound D1_Protein D1 Protein (PSII) This compound->D1_Protein Binds to QB_Site QB Binding Site Electron_Transport Photosynthetic Electron Transport QB_Site->Electron_Transport Blocks Photosynthesis Photosynthesis Electron_Transport->Photosynthesis Inhibits Plant_Death Plant Death Photosynthesis->Plant_Death Leads to

Photosynthesis inhibition by this compound.
Disruption of Cell Division

Similar to other carbamate herbicides like chlorpropham, this compound acts as a mitotic disrupter.[8] It interferes with the organization of microtubules, which are essential components of the mitotic spindle.[3][6] This disruption prevents proper chromosome segregation during mitosis, leading to abnormal cell division and ultimately inhibiting plant growth, particularly in the root and shoot meristems.[3][8]

G cluster_cell_division Cell Division Disruption Pathway This compound This compound Microtubule_Organization Microtubule Organization This compound->Microtubule_Organization Disrupts Mitotic_Spindle Mitotic Spindle Formation Microtubule_Organization->Mitotic_Spindle Prevents Chromosome_Segregation Chromosome Segregation Mitotic_Spindle->Chromosome_Segregation Impairs Cell_Division Normal Cell Division Chromosome_Segregation->Cell_Division Inhibits Growth_Inhibition Inhibition of Plant Growth Cell_Division->Growth_Inhibition Leads to

Disruption of plant cell division by this compound.

Metabolism

The metabolism of this compound in plants is presumed to follow pathways similar to other carbamate herbicides.[2] These pathways primarily involve hydrolysis of the carbamate ester linkage and oxidation of the aromatic ring and alkyl side-chain, followed by conjugation with endogenous molecules like glucose.

G cluster_metabolism Proposed Metabolic Pathway of this compound in Plants This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Metabolites Metabolites (e.g., 3-chloroaniline, ring-hydroxylated derivatives) Hydrolysis->Metabolites Oxidation->Metabolites Conjugation Conjugation Conjugates Conjugates (e.g., glycosides) Conjugation->Conjugates Metabolites->Conjugation

Proposed metabolic pathway of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of 3-chlorophenyl isocyanate with 1-methylprop-2-yn-1-ol.

G cluster_synthesis Synthesis Workflow for this compound Reactants Reactants: - 3-chlorophenyl isocyanate - 1-methylprop-2-yn-1-ol - Dry Toluene (solvent) - Triethylamine (catalyst) Reaction Reaction: - Stir at room temperature - Monitor by TLC Reactants->Reaction Workup Workup: - Quench with water - Extract with ethyl acetate - Wash with brine Reaction->Workup Purification Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Column chromatography Workup->Purification Product This compound Purification->Product

Workflow for the synthesis of this compound.

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methylprop-2-yn-1-ol (1.0 equivalent) and triethylamine (0.1 equivalents) in dry toluene.

  • Addition of Isocyanate: Add a solution of 3-chlorophenyl isocyanate (1.0 equivalent) in dry toluene dropwise to the stirred alcohol solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Analysis of this compound in Soil by GC-MS

A common method for the analysis of pesticide residues in soil is gas chromatography coupled with mass spectrometry (GC-MS), often preceded by a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.[9][10]

G cluster_gcms GC-MS Analysis Workflow for this compound in Soil Sample_Prep Sample Preparation: - Weigh 10 g of soil - Add water and internal standard Extraction QuEChERS Extraction: - Add acetonitrile - Shake vigorously - Add extraction salts and shake Sample_Prep->Extraction Centrifugation1 Centrifugation (1) Extraction->Centrifugation1 dSPE_Cleanup Dispersive SPE Cleanup: - Take supernatant - Add dSPE sorbents (PSA, C18) - Vortex Centrifugation1->dSPE_Cleanup Centrifugation2 Centrifugation (2) dSPE_Cleanup->Centrifugation2 Analysis GC-MS Analysis Centrifugation2->Analysis

GC-MS analysis workflow for this compound.

Protocol:

  • Sample Extraction (QuEChERS):

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 30 seconds.

    • Add an appropriate internal standard.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup (dSPE):

    • Transfer 1 mL of the acetonitrile supernatant to a 2 mL dSPE tube containing primary secondary amine (PSA) and C18 sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at ≥5000 rcf for 2 minutes.

  • GC-MS Analysis:

    • Transfer the cleaned extract into an autosampler vial.

    • GC Conditions:

      • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Inlet Temperature: 250 °C.

      • Oven Program: Start at 70 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

      • Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

Analysis of this compound in Water by HPLC-DAD

High-performance liquid chromatography with a diode-array detector (HPLC-DAD) is a suitable method for the quantification of carbamate pesticides in water samples.[11]

G cluster_hplc HPLC-DAD Analysis Workflow for this compound in Water Sample_Prep Sample Preparation: - Filter water sample (0.45 µm) SPE Solid Phase Extraction (SPE): - Condition C18 cartridge - Load sample - Wash cartridge - Elute with acetonitrile Sample_Prep->SPE Evaporation Evaporation & Reconstitution: - Evaporate eluate to dryness - Reconstitute in mobile phase SPE->Evaporation Analysis HPLC-DAD Analysis Evaporation->Analysis

HPLC-DAD analysis workflow for this compound.

Protocol:

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Filter the water sample through a 0.45 µm filter.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Pass 500 mL of the filtered water sample through the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of deionized water.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analyte with 5 mL of acetonitrile.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

  • HPLC-DAD Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Injection Volume: 20 µL.[11]

    • Column Temperature: 30 °C.

    • DAD Detection: Monitor at a wavelength of 220 nm.[11]

Environmental Fate and Ecotoxicology

This compound released into the environment is expected to have moderate mobility in soil.[2] Biodegradation is considered an important fate process, with a reported 85% loss after 10 days in one study.[2] Volatilization from soil and water surfaces is not expected to be a significant dissipation pathway. In the atmosphere, it is degraded by photochemically produced hydroxyl radicals.[2] While data is limited, carbamate pesticides as a class are known to be highly toxic to bees and other hymenoptera.[2]

Conclusion

This technical guide has provided a detailed overview of the molecular and chemical characteristics of this compound. By consolidating information on its structure, properties, mechanism of action, and providing detailed experimental protocols, this document serves as a valuable resource for researchers in the fields of agricultural science, environmental chemistry, and toxicology. The provided diagrams for key pathways and workflows offer a clear visual aid for understanding the complex processes associated with this compound. Although its use has been discontinued, the study of this compound continues to contribute to our understanding of herbicide science.

References

The Enantioselective Bioactivity of Chlorbufam: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorbufam, a selective carbamate herbicide, exists as a chiral compound with two enantiomers, (R)-(+)-chlorbufam and (S)-(-)-chlorbufam. While commercially available as a racemic mixture, recent research has illuminated the significant differences in the biological activity of its individual stereoisomers. This technical guide synthesizes the current understanding of the enantioselective action of this compound, providing a detailed overview of its herbicidal effects, mechanism of action, and the experimental protocols used to elucidate these properties.

Enantioselective Herbicidal Activity

Studies have demonstrated a clear enantioselectivity in the herbicidal activity of this compound, with the R-(+)-enantiomer being the more potent form against various weed species.[1][2][3] This difference in bioactivity is crucial for the development of more effective and environmentally benign agrochemicals, as the use of the pure, more active enantiomer could potentially reduce the required application rates and minimize off-target effects.

Quantitative Bioactivity Data

The differential herbicidal effects of the this compound enantiomers have been quantified against the gramineous weed Echinochloa crus-galli and the broadleaf weed Abutilon theophrasti. The R-(+)-chlorbufam enantiomer consistently exhibits higher inhibitory activity on both root and shoot growth compared to the S-(-)-enantiomer and the racemic mixture.

Target OrganismParameterR-(+)-chlorbufamS-(-)-chlorbufamRacemic this compoundBioactivity Ratio (R/S)
Echinochloa crus-galliHerbicidal ActivityMore ActiveLess ActiveIntermediate3.95
Abutilon theophrastiHerbicidal ActivityMore ActiveLess ActiveIntermediate1.71

Table 1: Enantioselective Herbicidal Activity of this compound Enantiomers. The bioactivity ratio indicates that R-(+)-chlorbufam is significantly more potent than S-(-)-chlorbufam.[1][2][3]

Mechanism of Action: Inhibition of Photosynthesis

The primary mode of action for this compound is the inhibition of photosynthesis.[1][2][3][4][5] Both enantiomers exert their herbicidal effects by interfering with this vital process, though the R-(+)-enantiomer demonstrates a stronger impact. This is evident from the significant reduction in photosynthetic pigments in treated plants.

At a concentration of 1.0 mg/L, R-(+)-chlorbufam caused a more pronounced decrease in the levels of chlorophyll a, chlorophyll b, total chlorophyll, and carotenoids in both Echinochloa crus-galli and Abutilon theophrasti when compared to the S-(-)-enantiomer and the racemate.[1] This suggests that the R-(+)-enantiomer is more effective at disrupting the photosynthetic machinery of the target weeds.[1] Molecular docking studies further support that this compound enantiomers inhibit photosynthesis at the level of the D1 protein in photosystem II.[1][2]

G Proposed Signaling Pathway of this compound Enantiomers cluster_photosynthesis Photosystem II (PSII) cluster_inhibition Inhibition by this compound Light Light D1_Protein D1_Protein Light->D1_Protein excites Electron_Transport Electron_Transport D1_Protein->Electron_Transport initiates Photosynthesis Photosynthesis Electron_Transport->Photosynthesis drives R_this compound R-(+)-Chlorbufam Inhibition R_this compound->Inhibition Strong Inhibition S_this compound S-(-)-Chlorbufam S_this compound->Inhibition Weak Inhibition Inhibition->Electron_Transport blocks

Caption: Inhibition of Photosynthesis by this compound Enantiomers.

Experimental Protocols

Synthesis of this compound Enantiomers

Optically pure enantiomers of this compound were synthesized via chiral induction.[1][2]

Materials:

  • Anhydrous toluene

  • R-(+)-3-butyn-2-ol or S-(-)-3-butyn-2-ol (0.02 M)

  • 3-chlorophenyl isocyanate (0.02 M)

  • Triethylamine (5 drops)

  • Hydrochloric acid (aqueous solution)

  • Diethyl ether

Procedure:

  • To a 50 mL solution of anhydrous toluene, add the chiral alcohol (R-(+)-3-butyn-2-ol for R-(+)-chlorbufam or S-(-)-3-butyn-2-ol for S-(-)-chlorbufam), 3-chlorophenyl isocyanate, and triethylamine.

  • Reflux the mixture with stirring for 24 hours at 120 °C.

  • Allow the mixture to cool to room temperature.

  • Add 20 mL of hydrochloric acid solution.

  • Extract the aqueous phase with 20 mL of diethyl ether.

  • Collect the organic phase and evaporate the solvent to yield the crude product.

G Synthesis of this compound Enantiomers Start Starting Materials Reactants R-(+)- or S-(-)-3-butyn-2-ol + 3-chlorophenyl isocyanate + Triethylamine in Toluene Start->Reactants Reaction Reflux at 120°C for 24h Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Acidification Add Hydrochloric Acid Cooling->Acidification Extraction Extract with Diethyl Ether Acidification->Extraction Evaporation Evaporate Organic Phase Extraction->Evaporation End Crude R-(+)- or S-(-)-Chlorbufam Evaporation->End

Caption: Experimental Workflow for the Synthesis of this compound Enantiomers.

Enantioselective Herbicidal Activity Assay

The herbicidal activity of the individual enantiomers and the racemate was evaluated by measuring their effect on the root and shoot length of weed seedlings.[1][2]

Materials:

  • Seeds of Echinochloa crus-galli and Abutilon theophrasti

  • Petri dishes (9 cm) with two layers of filter paper

  • Stock solutions of R-(+)-chlorbufam, S-(-)-chlorbufam, and racemic this compound at various concentrations

Procedure:

  • Germinate seeds of Abutilon theophrasti by soaking in warm water (40 °C) for 8 hours, followed by incubation at 25 °C.

  • Germinate seeds of Echinochloa crus-galli by incubating at 25 °C for 48 hours.

  • Select uniformly germinated seedlings for the experiment.

  • Arrange the weed seeds neatly in the Petri dishes.

  • Add 10 mL of the different concentrations of the test solutions to each Petri dish.

  • Incubate the Petri dishes under controlled conditions.

  • Measure the root and shoot length of the seedlings after a specified period.

  • Calculate the inhibitory effect based on the reduction in growth compared to a control group.

Enantiomeric Separation and Analysis

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed for the separation and detection of this compound enantiomers.[1][2]

Instrumentation and Conditions:

  • Chromatographic Column: Chiralpak IH column

  • Mobile Phase: Acetonitrile and water (60:40, v/v)

  • Resolution: 2.37

Procedure:

  • Prepare standard solutions of R-(+)-chlorbufam and S-(-)-chlorbufam.

  • Inject the samples into the HPLC-MS/MS system.

  • Monitor the elution of the enantiomers. The first eluted enantiomer is R-(+)-chlorbufam, followed by S-(-)-chlorbufam.[1]

  • Quantify the enantiomers based on their respective peak areas.

Environmental Fate: Enantioselective Degradation

In addition to differences in biological activity, the enantiomers of this compound also exhibit different degradation behaviors in the environment. Studies have shown that in soil, S-(-)-chlorbufam is preferentially degraded.[1][2][3] This enantioselective degradation has important implications for environmental risk assessment, as the more active R-(+)-enantiomer may persist longer in the environment.

Conclusion

The biological activity of this compound is highly dependent on its stereochemistry. The R-(+)-enantiomer is the more potent herbicide, primarily acting through the inhibition of photosynthesis. The development of enantiopure R-(+)-chlorbufam as a commercial herbicide could lead to reduced application rates, lower environmental impact, and improved weed control efficacy. Further research into the enantioselective metabolism and toxicology of this compound enantiomers is warranted to fully assess their environmental and human health risks.

References

Environmental Persistence and Mobility of Chlorbufam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorbufam (chemical formula C₁₁H₁₀ClNO₂) is a carbamate herbicide formerly used for the pre-emergence control of grasses and broad-leaved weeds in various crops.[1] As with many agrochemicals, understanding its environmental fate is crucial for assessing its potential impact on ecosystems. This technical guide provides a comprehensive overview of the environmental persistence and mobility of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key environmental pathways. Due to its status as an obsolete pesticide, comprehensive modern data sets are limited; therefore, this guide synthesizes established knowledge and infers certain properties based on the behavior of related carbamate compounds.

Physicochemical Properties

The environmental behavior of a pesticide is largely dictated by its physicochemical properties. These properties influence its solubility in water, its tendency to volatilize, and its affinity for soil particles. A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Weight 223.65 g/mol [1]
Water Solubility 540 mg/L (at 20°C)[1]
Vapor Pressure 1.58 x 10⁻⁵ mm Hg (at 20°C)[1]
Log K_ow_ (Octanol-Water Partition Coefficient) 3.59[1]
Henry's Law Constant 8.6 x 10⁻⁹ atm-m³/mol (estimated)[1]

Environmental Persistence

The persistence of a pesticide in the environment is a measure of the time it remains in a particular environmental compartment before being degraded by biotic or abiotic processes. Key metrics for persistence include the half-life (DT₅₀) in soil, water, and air.

Abiotic Degradation

Abiotic degradation processes, such as photolysis and hydrolysis, can contribute to the breakdown of this compound in the environment.

  • Hydrolysis: this compound is unstable in strongly acidic and alkaline media.[1] Hydrolysis is likely a significant degradation pathway, particularly under alkaline conditions. The primary hydrolysis product is 3-chloroaniline.[1] While the general susceptibility to hydrolysis is known, detailed kinetic studies providing specific half-lives at various pH levels and temperatures are not extensively documented in publicly available literature.

Biotic Degradation

Microbial degradation is a primary pathway for the dissipation of many carbamate herbicides in the soil.

  • Soil Metabolism: this compound is considered to be moderately persistent in soil systems.[1] One study reported that it persists in sandy loam for approximately 56 days.[1] Another study indicated a rapid biodegradation, with an 85% loss of the compound after 10 days of incubation in soil.[1] The degradation of carbamates in soil is influenced by factors such as soil type, organic matter content, moisture, temperature, and the composition of the microbial community.

A summary of available persistence data is provided in Table 2.

CompartmentProcessHalf-Life (DT₅₀) / Degradation RateConditionsSource
Air Photochemical Reaction with OH Radicals8.3 hours (estimated)Vapor phase[1]
Soil Overall Persistence~56 daysSandy loam[1]
Soil Biodegradation85% loss in 10 daysNot specified[1]

Environmental Mobility

The mobility of a pesticide determines its potential to move from the application site to other environmental compartments, such as groundwater or surface water. Mobility is primarily governed by the pesticide's adsorption to soil particles.

Soil Adsorption and Leaching

The soil organic carbon-water partitioning coefficient (K_oc_) is a key indicator of a pesticide's tendency to adsorb to soil. A lower K_oc_ value generally indicates higher mobility and a greater potential for leaching.

This compound has a reported K_oc_ of 162, which suggests it has moderate mobility in soil.[1] Based on this value, there is a potential for this compound to leach into groundwater, particularly in soils with low organic matter content.

A summary of mobility data is presented in Table 3.

ParameterValueInterpretationSource
K_oc_ (Soil Organic Carbon-Water Partitioning Coefficient) 162Moderate mobility[1]

Degradation Pathway

The degradation of this compound, like other N-phenylcarbamate herbicides, is expected to proceed through several key steps. The primary initial step is the hydrolysis of the carbamate ester linkage. This can be followed by further transformation of the resulting aromatic amine. While a complete, experimentally verified pathway for this compound is not available, a plausible degradation pathway based on the metabolism of similar carbamates is illustrated below.

Chlorbufam_Degradation This compound This compound Intermediate Carbamic Acid Intermediate (unstable) This compound->Intermediate Hydrolysis Chloroaniline 3-Chloroaniline Intermediate->Chloroaniline Decomposition Butynol 1-Methyl-2-propyn-1-ol Intermediate->Butynol Decomposition Further_Degradation Further Degradation Products (e.g., ring hydroxylation, cleavage) Chloroaniline->Further_Degradation Microbial Transformation

Caption: Plausible degradation pathway of this compound in the environment.

Experimental Protocols

Standardized laboratory studies are essential for determining the environmental persistence and mobility of pesticides. The following sections describe the methodologies for key experiments based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Soil Persistence (Aerobic Transformation) - OECD 307

This guideline is used to determine the rate and route of degradation of a substance in soil under aerobic conditions.

Methodology:

  • Soil Selection: At least three different soil types with varying textures, organic carbon content, and pH are typically used.

  • Test Substance Application: The test substance, often ¹⁴C-labeled for ease of tracking, is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at a controlled temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of air is passed through the incubation vessels to maintain aerobic conditions.

  • Sampling: Samples are taken at various time intervals over a period of up to 120 days.

  • Analysis: Soil samples are extracted with appropriate solvents. The parent compound and its transformation products are quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS). Evolved ¹⁴CO₂ is trapped to assess mineralization.

  • Data Analysis: The disappearance of the parent compound over time is used to calculate the dissipation half-life (DT₅₀). The formation and decline of major metabolites are also monitored.

OECD_307_Workflow start Start soil_prep Soil Preparation (Sieving, Characterization) start->soil_prep application Application of this compound (¹⁴C-labeled) soil_prep->application incubation Aerobic Incubation (Controlled Temperature & Moisture) application->incubation sampling Periodic Sampling incubation->sampling Time intervals mineralization Trap & Quantify ¹⁴CO₂ incubation->mineralization extraction Solvent Extraction sampling->extraction analysis Analysis (HPLC/GC-MS) Quantify Parent & Metabolites extraction->analysis data_analysis Data Analysis (DT₅₀ Calculation) analysis->data_analysis mineralization->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining soil persistence (OECD 307).

Soil Mobility (Adsorption/Desorption) - OECD 106

This batch equilibrium method is used to determine the adsorption and desorption of a chemical on different soil types, providing a measure of its mobility.

Methodology:

  • Soil and Solution Preparation: Several soil types are used. A solution of the test substance (often ¹⁴C-labeled) in 0.01 M CaCl₂ is prepared at various concentrations.

  • Adsorption Phase: Known volumes of the test solution are added to weighed amounts of soil. The soil-solution mixtures are agitated for a predetermined equilibrium period (typically 24-48 hours) at a constant temperature.

  • Separation and Analysis: The soil and aqueous phases are separated by centrifugation. The concentration of the test substance remaining in the aqueous phase is measured.

  • Calculation of Adsorption: The amount of substance adsorbed to the soil is calculated as the difference between the initial and final concentrations in the solution. The soil-water distribution coefficient (K_d_) is then calculated. This is normalized to the organic carbon content of the soil to give the K_oc_.

  • Desorption Phase (Optional): After the adsorption phase, a portion of the supernatant is replaced with a fresh solution of 0.01 M CaCl₂ without the test substance. The mixture is re-equilibrated, and the concentration of the test substance that has desorbed into the solution is measured.

OECD_106_Workflow start Start prep Prepare Soil Samples & Test Solutions (¹⁴C-Chlorbufam) start->prep adsorption Adsorption Phase: Mix Soil & Solution, Agitate prep->adsorption separation Centrifuge to Separate Soil & Aqueous Phases adsorption->separation analysis_ads Analyze Aqueous Phase for this compound Concentration separation->analysis_ads desorption Desorption Phase (Optional): Replace Supernatant, Re-agitate separation->desorption calc_ads Calculate Adsorption (K_d_, K_oc_) analysis_ads->calc_ads end End calc_ads->end analysis_des Analyze Aqueous Phase for Desorbed this compound desorption->analysis_des calc_des Calculate Desorption Coefficient analysis_des->calc_des calc_des->end

Caption: Experimental workflow for determining soil mobility (OECD 106).

Conclusion

This compound is a carbamate herbicide with moderate persistence and mobility in the soil environment. The primary degradation pathways are expected to be microbial metabolism in soil and hydrolysis, particularly in alkaline waters. Its moderate K_oc_ value suggests a potential for leaching under certain soil and environmental conditions. While key physicochemical properties and some environmental fate data are available, there is a notable lack of comprehensive, modern studies detailing specific degradation half-lives under a variety of environmental conditions and a fully elucidated degradation pathway. The standardized OECD protocols outlined in this guide provide a framework for generating such data, which is essential for a complete environmental risk assessment. For drug development professionals, understanding the principles of environmental fate and the methodologies used to assess it can provide valuable context for evaluating the environmental persistence and mobility of new chemical entities.

References

Methodological & Application

Analytical methods for Chlorbufam detection in soil samples

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Determination of Chlorbufam in Soil by HPLC-MS/MS

Introduction

This compound is a carbamate herbicide used to control weeds.[1] Due to its potential persistence and toxicity, monitoring its concentration in soil is crucial for environmental assessment. This application note details a robust and sensitive method for the quantitative analysis of this compound in soil samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, which is widely adopted for multi-residue pesticide analysis in complex matrices.[2]

Principle

The method involves an initial extraction of this compound from the soil matrix into an organic solvent (acetonitrile) facilitated by the addition of salting-out agents. The crude extract is then cleaned up using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. The final, purified extract is analyzed by HPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the detection and quantification of the target analyte.[3][4]

Materials and Reagents

  • Apparatus:

    • High-speed homogenizer

    • Centrifuge capable of >4000 rpm

    • Vortex mixer

    • Analytical balance (0.1 mg sensitivity)

    • Syringe filters (0.22 µm, PTFE or equivalent)

    • Autosampler vials (2 mL)

    • HPLC-MS/MS system (e.g., Waters Acquity TQ, Agilent G6410A QQQ, or equivalent)[4][5]

  • Reagents:

    • This compound analytical standard (PESTANAL® or equivalent)[1]

    • Acetonitrile (ACN), HPLC or LC-MS grade

    • Water, LC-MS grade

    • Methanol (MeOH), HPLC grade

    • Formic Acid (FA), LC-MS grade

    • Magnesium sulfate (MgSO₄), anhydrous

    • Sodium chloride (NaCl)

    • Trisodium citrate dihydrate

    • Disodium hydrogen citrate sesquihydrate

    • Primary Secondary Amine (PSA) sorbent

    • C18 sorbent

Experimental Protocol

Standard Solution Preparation
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol. Store at 4°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 50, 100, 200 ng/mL) by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. These will be used to build the calibration curve.

Sample Preparation and Extraction (QuEChERS)
  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.[6] For dry samples, add 10 mL of water and let it soak for 30 minutes.[2]

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

  • Immediately cap the tube and shake vigorously for 1 minute. A mechanical shaker can be used.[6]

  • Centrifuge the tube at 4000 rpm for 5 minutes.[6]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL microcentrifuge tube.

  • Add 150 mg of anhydrous MgSO₄, 50 mg of PSA sorbent, and 50 mg of C18 sorbent to the tube. The PSA removes polar interferences, while C18 removes non-polar interferences.[3]

  • Vortex the tube for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis
  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., Kinetex 2.6 µm C18 100 Å, 100 mm × 4.6 mm).[4]

    • Mobile Phase A: Water with 0.1% Formic Acid.[4]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[4]

    • Flow Rate: 0.3-0.5 mL/min.[4][5]

    • Injection Volume: 1-10 µL.[5][7]

    • Column Temperature: 40°C.[4][5]

    • Gradient: A typical gradient would start at 5-10% B, ramp up to 95-98% B over several minutes, hold, and then return to initial conditions for equilibration.[4]

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).[4]

    • Capillary Voltage: 1.5 - 3.2 kV.[4][7]

    • Source Temperature: 150°C.[4][7]

    • Desolvation Temperature: 400-450°C.[4][7]

    • MRM Transitions: The precursor ion for this compound ([M+H]⁺) is m/z 224.0. Product ions for quantification and confirmation must be determined by infusing a standard solution. Based on its structure, likely product ions would result from the cleavage of the carbamate ester bond.

      • Precursor Ion: 224.0

      • Quantifier Ion (Example): To be determined experimentally.

      • Qualifier Ion (Example): To be determined experimentally.

Method Validation and Performance

The analytical method should be validated according to established guidelines to ensure its performance is suitable for its intended purpose.[8][9] Key validation parameters are summarized below.

Table 1: Typical Method Performance Parameters for this compound Analysis

ParameterTypical ValueDescription
Linearity (R²) ≥0.9990The method demonstrates excellent linearity over the validated concentration range (e.g., 1-200 ng/mL).[3][10]
Limit of Detection (LOD) 0.01 - 1.37 µg/kgThe lowest concentration of the analyte that can be reliably detected.[3][7]
Limit of Quantification (LOQ) < 10 µg/kg (<10 ppb)The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[2]
Recovery 74.1 - 119%The percentage of the known amount of analyte recovered from the soil matrix at different spiking levels.[10]
Precision (RSD%) ≤10.9%The relative standard deviation of replicate measurements, indicating the method's repeatability.[10]

Workflow Diagram

Chlorbufam_Analysis_Workflow cluster_prep Sample Preparation & Extraction cluster_cleanup Extract Cleanup (d-SPE) cluster_analysis Analysis & Data Processing sample 1. Weigh 10g Soil Sample add_solvent 2. Add 10mL Acetonitrile sample->add_solvent add_salts 3. Add QuEChERS Salts add_solvent->add_salts shake 4. Shake Vigorously (1 min) add_salts->shake centrifuge1 5. Centrifuge (4000 rpm, 5 min) shake->centrifuge1 aliquot 6. Take 1mL Supernatant centrifuge1->aliquot Collect Supernatant add_dspe 7. Add d-SPE Sorbents (MgSO4, PSA, C18) aliquot->add_dspe vortex 8. Vortex (30 sec) add_dspe->vortex centrifuge2 9. Centrifuge (10,000 rpm, 5 min) vortex->centrifuge2 filter_sample 10. Filter Extract (0.22 µm) centrifuge2->filter_sample Collect Supernatant lcms 11. HPLC-MS/MS Analysis filter_sample->lcms data 12. Quantify using Calibration Curve lcms->data

Caption: Experimental workflow for this compound analysis in soil.

Conclusion

The described method, utilizing a modified QuEChERS extraction followed by HPLC-MS/MS analysis, provides a sensitive, accurate, and reliable protocol for the quantification of this compound residues in soil samples. The procedure is efficient, requires minimal solvent usage compared to traditional methods like Soxhlet extraction, and is suitable for routine monitoring in environmental laboratories.[11][12] The high selectivity of tandem mass spectrometry minimizes matrix effects, ensuring high-quality data for regulatory and research purposes.[5]

References

Application Note: Quantification of Chlorbufam Residues in Water by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and robust method for the quantification of Chlorbufam residues in water samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol includes a Solid-Phase Extraction (SPE) procedure for sample pre-concentration and cleanup, followed by chromatographic separation and detection using Multiple Reaction Monitoring (MRM). This method is intended for researchers, scientists, and professionals in drug development and environmental monitoring, providing a comprehensive workflow from sample preparation to data analysis.

Introduction

This compound is a carbamate herbicide that was historically used for pre-emergence weed control. Although its use has been discontinued in many regions, monitoring its residues in water sources remains important for environmental risk assessment. HPLC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for detecting trace levels of pesticide residues in complex matrices.[1] This protocol is designed to provide a reliable and reproducible method for the quantification of this compound in various water samples.

Experimental

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to concentrate the analyte and remove potential matrix interferences.

  • Sample Pre-treatment: Water samples (500 mL) are filtered through a 0.45 µm nylon filter to remove particulate matter.

  • Cartridge Conditioning: The SPE cartridge is conditioned sequentially with 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: The filtered water sample is passed through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: The cartridge is washed with 5 mL of ultrapure water to remove any unretained polar impurities.

  • Drying: The cartridge is dried under a gentle stream of nitrogen for 10 minutes.

  • Elution: The analyte is eluted from the cartridge with 2 x 4 mL of acetonitrile.

  • Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is then reconstituted in 1 mL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid) and transferred to an autosampler vial for analysis.

HPLC-MS/MS Analysis

Chromatographic Conditions:

ParameterValue
HPLC System A standard HPLC or UHPLC system
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid and 5 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B in 8 min, hold at 95% B for 2 min, return to 20% B in 0.1 min, and re-equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Mass Spectrometry Conditions:

The determination of optimal MS/MS parameters is a critical step for ensuring the selectivity and sensitivity of the method. This involves the selection of a precursor ion and the identification of stable and intense product ions.

  • Precursor Ion Determination: Based on the molecular weight of this compound (223.65 g/mol ), the protonated molecule [M+H]⁺ is selected as the precursor ion in positive electrospray ionization mode, which would have an m/z of approximately 224.0.

  • Product Ion and Collision Energy Optimization: A standard solution of this compound is infused directly into the mass spectrometer. A product ion scan is performed to identify the most abundant and stable fragment ions. The collision energy is then optimized for each product ion to maximize its signal intensity. For robust quantification, at least two MRM transitions should be selected—one for quantification (the most intense) and one for confirmation.

Proposed MRM Transitions for this compound (to be confirmed experimentally):

Precursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)Dwell Time (ms)
224.0To be determinedTo be determinedTo be optimized100

Note: The user must experimentally determine the optimal product ions and collision energies.

Data Presentation

The quantitative data for method validation should be summarized in the following tables.

Table 1: Method Detection and Quantification Limits

ParameterValue (µg/L)
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined

Table 2: Linearity of Calibration Curve

Concentration Range (µg/L)Correlation Coefficient (r²)
e.g., 0.1 - 100>0.99

Table 3: Recovery and Precision

Spiked Concentration (µg/L)Mean Recovery (%)Relative Standard Deviation (RSD, %)
LowTo be determinedTo be determined
MediumTo be determinedTo be determined
HighTo be determinedTo be determined

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing WaterSample Water Sample (500 mL) Filtration Filtration (0.45 µm) WaterSample->Filtration Sample_Loading Sample Loading Filtration->Sample_Loading SPE_Conditioning SPE Conditioning (Methanol & Water) SPE_Conditioning->Sample_Loading Washing Washing (Water) Sample_Loading->Washing Drying Drying (Nitrogen) Washing->Drying Elution Elution (Acetonitrile) Drying->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Vial Autosampler Vial Evaporation->Vial HPLC HPLC Separation (C18 Column) Vial->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: Overall workflow for this compound analysis in water.

Logic for MRM Parameter Optimization

mrm_optimization cluster_infusion Direct Infusion cluster_optimization Parameter Optimization Chlorbufam_Std This compound Standard Solution Infusion Infuse into Mass Spectrometer Chlorbufam_Std->Infusion Precursor_Scan Full Scan (Positive ESI) to Confirm [M+H]+ Infusion->Precursor_Scan Product_Ion_Scan Product Ion Scan on [M+H]+ Precursor_Scan->Product_Ion_Scan Select_Fragments Select 2-3 Abundant and Stable Product Ions Product_Ion_Scan->Select_Fragments Optimize_CE Optimize Collision Energy (CE) for each Product Ion Select_Fragments->Optimize_CE Final_MRM Final MRM Transitions Optimize_CE->Final_MRM

Caption: Logic for optimizing MRM parameters for this compound.

References

Application Note: Gas Chromatography Method for the Analysis of Chlorbufam

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of Chlorbufam in various matrices using gas chromatography coupled with mass spectrometry (GC-MS/MS).

Introduction

This compound is a carbamate herbicide used for pre- and post-emergence control of weeds. Due to its potential environmental and health impacts, sensitive and reliable analytical methods are required for its detection and quantification in various samples, including environmental and food matrices. Gas chromatography (GC) coupled with tandem mass spectrometry (MS/MS) offers high selectivity and sensitivity for the analysis of pesticide residues like this compound.[1] This application note details a comprehensive protocol for this compound analysis, including sample preparation, GC-MS/MS conditions, and method validation parameters.

Experimental

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental samples.[2][3] It involves an initial extraction with an organic solvent followed by a cleanup step using dispersive solid-phase extraction (dSPE).

Protocol:

  • Homogenization: Homogenize a representative 10-15 g sample. For dry samples, add an appropriate amount of water to hydrate the sample.[2]

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.[2]

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[2]

    • Vortex or shake vigorously for 1 minute to ensure thorough mixing.[2]

    • Centrifuge at ≥3000 rpm for 5 minutes.[2]

  • Cleanup (Dispersive SPE):

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE cleanup tube containing primary secondary amine (PSA) sorbent to remove organic acids and other interferences. For samples with high fat content, C18 sorbent can also be included.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract:

    • Collect the supernatant.

    • The extract can be directly analyzed or an aliquot can be evaporated and reconstituted in a solvent suitable for GC analysis, such as hexane or ethyl acetate.[4]

GC-MS/MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These are based on typical multi-residue pesticide analysis methods.[1][5]

Table 1: GC-MS/MS Instrumental Parameters

ParameterValue
Gas Chromatograph GC system equipped with a split/splitless injector
Column SH-Rxi-5Sil MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column[1]
Injector Temperature 250 °C[5]
Injection Volume 1-2 µL[5][6]
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min[5]
Oven Program Initial temperature of 70°C (hold for 1 min), ramp at 10°C/min to 300°C (hold for 6 min)[5]
Mass Spectrometer Tandem Quadrupole Mass Spectrometer (MS/MS)
Ionization Mode Electron Ionization (EI) at 70 eV[5]
Ion Source Temp. 250 °C[5]
Transfer Line Temp. 280 °C[7]
Acquisition Mode Multiple Reaction Monitoring (MRM)

Note: The oven temperature program and other parameters may require optimization based on the specific instrument and column used to achieve the best separation and peak shape for this compound.

Quantitative Data

The following table summarizes typical performance data for the analysis of this compound and other pesticides using GC-based methods.

Table 2: Performance Data for this compound Analysis

ParameterValueReference
Retention Time (min) 6.09[8]
7.21[1]
Limit of Detection (LOD) 0.003 - 0.008 mg/kg (Typical for pesticide multi-residue methods)[4]
Limit of Quantification (LOQ) 0.01 mg/kg (Typical MRL for many pesticides)
Recovery (%) 70 - 120% (Acceptable range as per SANCO guidelines)[9]
74.7% - 93.2% (Reported for a multi-residue method)[4]
Linearity (R²) > 0.99 (Typical requirement for quantitative methods)[10]

Diagrams

Experimental Workflow

The overall workflow for the GC-MS/MS analysis of this compound is depicted below, from sample reception to final data analysis.

G A Sample Receipt and Homogenization B QuEChERS Sample Preparation A->B C GC-MS/MS Analysis B->C D Data Acquisition and Processing C->D E Quantification and Reporting D->E

Experimental workflow for this compound analysis.
Sample Preparation Protocol (QuEChERS)

A detailed breakdown of the QuEChERS sample preparation procedure is illustrated in the following diagram.

G cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup A 1. Weigh 10-15g Homogenized Sample B 2. Add Acetonitrile & Extraction Salts A->B C 3. Vortex/Shake Vigorously B->C D 4. Centrifuge C->D E 5. Transfer Supernatant to dSPE Tube D->E Collect Supernatant F 6. Vortex E->F G 7. Centrifuge F->G H Final Extract for GC-MS/MS G->H Collect Supernatant

Detailed QuEChERS sample preparation workflow.

Conclusion

The described gas chromatography method provides a robust and sensitive approach for the analysis of this compound. The combination of QuEChERS sample preparation and GC-MS/MS detection allows for accurate quantification of this compound at low levels in complex matrices. The method can be validated according to international guidelines to ensure data quality and reliability for routine monitoring and research applications.[9][10]

References

Application Notes and Protocols for the Extraction of Chlorbufam from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorbufam is a selective herbicide of the carbamate class. Monitoring its presence and concentration in complex biological matrices such as blood, plasma, urine, and tissues is crucial in toxicological studies, environmental exposure assessments, and forensic investigations. The complexity of these matrices, rich in proteins, lipids, and other endogenous substances, necessitates efficient extraction and clean-up procedures to ensure accurate and reliable analytical results.

This document provides detailed application notes and protocols for three widely used extraction techniques for this compound:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined and high-throughput method involving solvent extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.

  • Solid-Phase Extraction (SPE): A technique that utilizes a solid sorbent to selectively adsorb the analyte from the liquid sample, followed by elution with a suitable solvent.

  • Liquid-Liquid Extraction (LLE): A traditional method based on the partitioning of the analyte between two immiscible liquid phases.

These protocols are intended to serve as a comprehensive guide for laboratory professionals. It is important to note that while these methods are based on established procedures for pesticide analysis, they should be validated in-house for the specific biological matrix and analytical instrumentation used.

Data Presentation: Quantitative Performance of Extraction Techniques

The following table summarizes typical performance data for the extraction of various pesticides from biological and complex matrices using the described techniques. This data is provided as a reference for the expected performance for this compound analysis. Actual performance characteristics such as recovery, Limit of Detection (LOD), and Limit of Quantification (LOQ) for this compound should be determined during method validation.

Extraction TechniqueMatrixAnalyte(s)Average Recovery (%)LODLOQReference
QuEChERSAnimal TissueAnticoagulant Rodenticides52.78 - 110.690.05 - 0.5 ng/mL (µg/kg)0.1 - 1 ng/mL (µg/kg)[1]
QuEChERSStrawberries35 Pesticides70 - 1250.0001 - 0.0059 mg/kg0.0003 - 0.0197 mg/kg[2]
SPEUrine7 Carbamates65 - 82-5 - 10 mg/L[3]
SPEBlood7 Carbamates70 - 80-1 - 2 mg/L[3]
LLEBlood13 Organic Toxicants58.8 - 83.1-6.7 - 33.3 µg/L[4]

Note: LOD and LOQ values are highly dependent on the analytical instrument used for detection (e.g., GC-MS, LC-MS/MS).

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol

The QuEChERS method is highly effective for multi-residue pesticide analysis and can be adapted for this compound extraction from matrices like tissue and blood.[5]

a. Sample Preparation (Tissue)

  • Weigh 10 g of homogenized tissue sample into a 50 mL centrifuge tube.

  • For recovery studies, spike the sample with an appropriate volume of this compound standard solution.

  • Add 10 mL of acetonitrile.

  • Add an internal standard if required.

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.

b. Extraction

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18). The choice of sorbent may need optimization depending on the matrix; for fatty matrices, C18 is beneficial.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.

  • The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.

Solid-Phase Extraction (SPE) Protocol

SPE is a robust technique for cleaning up complex samples like urine and plasma.[6][7]

a. Sample Pre-treatment (Urine)

  • Centrifuge the urine sample to remove any particulate matter.

  • Take a 5 mL aliquot of the supernatant.

  • If enzymatic hydrolysis of potential this compound metabolites is desired, adjust the pH and incubate with β-glucuronidase/arylsulfatase.

  • Dilute the sample with a suitable buffer (e.g., phosphate buffer, pH 6-7).

b. SPE Procedure

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Loading: Load the pre-treated urine sample onto the cartridge at a slow flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds. A mild organic wash (e.g., 5% methanol in water) can be used for further cleanup, but this step requires optimization to avoid loss of this compound.

  • Drying: Dry the cartridge thoroughly under vacuum for 10-15 minutes.

  • Elution: Elute the retained this compound with a suitable organic solvent. A common choice is ethyl acetate or a mixture of dichloromethane and methanol. Collect the eluate.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of a solvent compatible with the analytical instrument (e.g., acetonitrile or mobile phase for LC-MS/MS).

Liquid-Liquid Extraction (LLE) Protocol

LLE is a classic method that can be effectively applied for the extraction of this compound from liquid biological samples like plasma or blood.[4]

a. Sample Preparation (Plasma/Blood)

  • Pipette 1 mL of plasma or whole blood into a glass centrifuge tube.

  • Add an internal standard if necessary.

  • For protein precipitation, add 2 mL of acetonitrile, vortex for 30 seconds, and centrifuge. Transfer the supernatant to a new tube. Alternatively, proceed directly to liquid-liquid extraction.

b. Extraction

  • Add 5 mL of an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane, or a mixture of hexane and ethyl acetate). The choice of solvent should be based on the polarity of this compound and the nature of the matrix.

  • Cap the tube and vortex or shake mechanically for 10-15 minutes to ensure efficient partitioning.

  • Centrifuge to separate the aqueous and organic layers.

  • Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.

  • Repeat the extraction step with a fresh portion of the organic solvent for improved recovery.

  • Combine the organic extracts.

c. Concentration and Reconstitution

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, precise volume of a suitable solvent for analysis.

Visualizations

QuEChERS Workflow

QuEChERS_Workflow Sample 1. Sample Preparation (10g homogenized tissue in 50mL tube) Spike Spike with this compound Standard (for recovery) Sample->Spike Optional Solvent 2. Add 10mL Acetonitrile + Internal Standard Sample->Solvent Spike->Solvent Shake1 3. Shake Vigorously (1 min) Solvent->Shake1 Salts 4. Add QuEChERS Salts (e.g., MgSO4, NaCl, Citrates) Shake1->Salts Shake2 5. Shake Vigorously (1 min) Salts->Shake2 Centrifuge1 6. Centrifuge (≥3000 rcf, 5 min) Shake2->Centrifuge1 Supernatant 7. Collect Acetonitrile Supernatant Centrifuge1->Supernatant dSPE 8. d-SPE Cleanup (1mL supernatant into tube with MgSO4, PSA, C18) Supernatant->dSPE Vortex 9. Vortex (30 sec) dSPE->Vortex Centrifuge2 10. Centrifuge (high speed, 2 min) Vortex->Centrifuge2 Analysis 11. Analyze Supernatant (GC-MS or LC-MS/MS) Centrifuge2->Analysis

Caption: Workflow for this compound extraction from tissue using the QuEChERS method.

Solid-Phase Extraction (SPE) Workflow

SPE_Workflow Sample 1. Sample Pre-treatment (5mL Urine: Centrifuge, Dilute) Load 3. Sample Loading (1-2 mL/min) Sample->Load Condition 2. Cartridge Conditioning (C18 SPE: Methanol then Water) Condition->Load Wash 4. Cartridge Washing (Deionized Water) Load->Wash Dry 5. Cartridge Drying (Under Vacuum) Wash->Dry Elute 6. Elution (e.g., Ethyl Acetate) Dry->Elute Concentrate 7. Concentration & Reconstitution (Evaporate and dissolve in solvent) Elute->Concentrate Analysis 8. Analysis (GC-MS or LC-MS/MS) Concentrate->Analysis

Caption: Workflow for this compound extraction from urine using Solid-Phase Extraction.

Liquid-Liquid Extraction (LLE) Workflow

LLE_Workflow Sample 1. Sample Preparation (1mL Plasma/Blood in tube) Solvent 2. Add Extraction Solvent (e.g., 5mL Ethyl Acetate) Sample->Solvent Extract 3. Extraction (Vortex/Shake 10-15 min) Solvent->Extract Separate 4. Phase Separation (Centrifuge) Extract->Separate Collect 5. Collect Organic Layer Separate->Collect Repeat Repeat Extraction (Optional) Collect->Repeat Combine 6. Combine Organic Extracts Collect->Combine Repeat->Extract Repeat->Combine Concentrate 7. Evaporation & Reconstitution Combine->Concentrate Analysis 8. Analysis (GC-MS or LC-MS/MS) Concentrate->Analysis

Caption: Workflow for this compound extraction from plasma/blood using Liquid-Liquid Extraction.

References

Protocol for Assessing the Herbicidal Activity of Chlorbufam in Laboratory Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

This document provides a comprehensive protocol for evaluating the herbicidal activity of Chlorbufam in a laboratory setting. This compound is a carbamate herbicide that has been used for pre-emergence control of various grasses and broad-leaved weeds.[1][2] Its primary mechanisms of action are the inhibition of photosynthesis and cell division.[2] This protocol is designed for researchers, scientists, and professionals in the field of drug development and agriculture to assess the efficacy of this compound and its enantiomers on target plant species.

The provided methodologies detail in vitro seed germination and seedling growth assays, which are standard procedures for determining the phytotoxicity of herbicides.[3] The protocol includes preparation of test solutions, experimental setup, data collection, and analysis. Quantitative data on the herbicidal activity of this compound and its enantiomers against specific weed species are presented in structured tables for clear comparison. Additionally, diagrams illustrating the experimental workflow and the signaling pathways affected by this compound are included to provide a visual representation of the processes.

Quantitative Data on Herbicidal Activity

The herbicidal activity of this compound (racemic mixture, referred to as BIPC) and its individual enantiomers, R-(+)-BIPC and S-(−)-BIPC, has been quantified against common weed species. The R-(+)-enantiomer has been shown to be the more active form.[4] The half-maximal effective concentration (EC50) values, which represent the concentration of a herbicide required to inhibit a biological process by 50%, are summarized below.

Table 1: EC50 Values of this compound and its Enantiomers against Echinochloa crus-galli (Barnyard Grass) [4]

CompoundEC50 (mg L⁻¹)
This compound (BIPC)0.359
R-(+)-BIPC0.239
S-(−)-BIPC0.944

Table 2: EC50 Values of this compound and its Enantiomers against Abutilon theophrasti (Velvetleaf) [4]

CompoundEC50 (mg L⁻¹)
This compound (BIPC)0.255
R-(+)-BIPC0.189
S-(−)-BIPC0.324

Experimental Protocols

Seed Germination and Seedling Growth Inhibition Assay

This protocol is adapted from standard herbicide bioassay methods and is tailored for the assessment of this compound.

1.1. Materials

  • This compound (analytical grade)

  • Seeds of target weed species (e.g., Echinochloa crus-galli, Abutilon theophrasti, Apera spica-venti, Stellaria media)[1]

  • Acetone (for stock solution preparation)

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Pipettes and sterile pipette tips

  • Forceps

  • Growth chamber or incubator with controlled temperature and light conditions

  • Ruler or caliper for measurements

1.2. Preparation of Test Solutions

  • Prepare a stock solution of this compound (e.g., 1000 mg L⁻¹) by dissolving a known weight of the compound in a small volume of acetone and then bringing it to the final volume with distilled water.

  • From the stock solution, prepare a series of dilutions to achieve the desired test concentrations (e.g., 0.1, 0.25, 0.5, 1.0, 2.5, 5.0 mg L⁻¹). The concentration range should bracket the expected EC50 values.

  • Prepare a control solution containing the same concentration of acetone used in the highest this compound concentration to account for any solvent effects.

1.3. Experimental Procedure

  • Place two layers of filter paper in each Petri dish and moisten them with 5 mL of the respective test solution or the control solution.

  • Place a predetermined number of seeds (e.g., 20-25) of the selected weed species evenly on the filter paper in each Petri dish using forceps.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Place the Petri dishes in a growth chamber or incubator under controlled conditions (e.g., 25 ± 2°C with a 12-hour light/12-hour dark cycle).

  • After a specified incubation period (e.g., 7-14 days), record the following data for each treatment and control group:

    • Germination percentage: Count the number of germinated seeds (radicle emergence > 2 mm) and express it as a percentage of the total seeds sown.

    • Root length: Measure the length of the primary root of each germinated seedling.

    • Shoot length: Measure the length of the shoot of each germinated seedling.

    • Phytotoxicity symptoms: Visually assess and record any signs of phytotoxicity, such as chlorosis (yellowing), necrosis (tissue death), or morphological abnormalities.

1.4. Data Analysis

  • Calculate the mean and standard deviation for germination percentage, root length, and shoot length for each treatment group.

  • Calculate the percentage of inhibition for each parameter relative to the control group using the following formula:

    • Inhibition (%) = [(Control Mean - Treatment Mean) / Control Mean] * 100

  • Use a suitable statistical software to perform a dose-response analysis and determine the EC50 values for each parameter. Probit or logit analysis is commonly used for this purpose.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis prep_stock Prepare this compound Stock Solution prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions add_solution Add Test Solutions to Petri Dishes prep_dilutions->add_solution prep_petri Prepare Petri Dishes with Filter Paper prep_petri->add_solution sow_seeds Sow Weed Seeds add_solution->sow_seeds incubate Incubate under Controlled Conditions sow_seeds->incubate measure_params Measure Germination, Root & Shoot Length incubate->measure_params calc_inhibition Calculate Inhibition Percentage measure_params->calc_inhibition calc_ec50 Determine EC50 Values calc_inhibition->calc_ec50

Caption: Experimental workflow for assessing this compound's herbicidal activity.

Signaling_Pathways cluster_photosynthesis Photosynthesis Inhibition cluster_celldivision Cell Division Inhibition Chlorbufam_photo This compound PSII Photosystem II (PSII) D1 Protein Chlorbufam_photo->PSII Binds to QB site Electron_Transport Electron Transport Chain PSII->Electron_Transport Blocks e- flow ATP_NADPH ATP & NADPH Production Electron_Transport->ATP_NADPH Reduced Photosynthesis_Inhibited Photosynthesis Inhibited ATP_NADPH->Photosynthesis_Inhibited Chlorbufam_cell This compound Tubulin Tubulin Dimers Chlorbufam_cell->Tubulin Interferes with polymerization Microtubule Microtubule Formation Tubulin->Microtubule Disrupted Mitotic_Spindle Mitotic Spindle Assembly Microtubule->Mitotic_Spindle Impaired Cell_Division_Inhibited Cell Division Inhibited Mitotic_Spindle->Cell_Division_Inhibited

Caption: Hypothesized signaling pathways affected by this compound.

References

Application Notes and Protocols for Studying the Enantioselective Degradation of Chlorbufam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorbufam is a chiral herbicide belonging to the carbamate class of pesticides.[1] Like many chiral compounds, its enantiomers can exhibit different biological activities and degradation behaviors in the environment.[2][3] The R-(+)-enantiomer of this compound has been identified as the more active herbicide, primarily functioning by inhibiting photosynthesis.[2][3][4] Conversely, the S-(-)-enantiomer degrades more rapidly in soil.[2][3][4] Understanding the enantioselective degradation of this compound is crucial for accurate environmental risk assessment, optimizing pesticide efficacy, and minimizing off-target effects.

These application notes provide detailed methodologies for the chiral separation and analysis of this compound enantiomers, as well as a protocol for studying their enantioselective degradation in soil.

Analytical Methodology: Chiral HPLC-MS/MS

A robust and sensitive HPLC-MS/MS method is essential for the accurate quantification of this compound enantiomers in environmental matrices.[2][3]

Instrumentation and Conditions

Table 1: HPLC-MS/MS Instrumental Parameters for Chiral Analysis of this compound

ParameterSetting
HPLC System Shimadzu XR LC-20AD or equivalent
Mass Spectrometer AB Sciex triple-quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Chiral Column Chiralpak IH (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (60:40, v/v)
Flow Rate 0.6 mL/min
Injection Volume 5 µL
Column Temperature 25 °C

Note: The resolution of the enantioseparation has been reported to be 2.37 under these conditions.[2][3]

Expected Retention Times

Under the specified conditions, the R-(+)-Chlorbufam enantiomer is expected to elute first, followed by the S-(-)-Chlorbufam enantiomer.[5]

Experimental Protocol: Enantioselective Degradation in Soil

This protocol outlines a laboratory-based study to assess the enantioselective degradation of this compound in soil.

Materials and Reagents
  • Racemic this compound standard

  • Enantiopure R-(+)- and S-(-)-Chlorbufam standards (for peak identification)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Fresh soil samples

  • 50 mL centrifuge tubes

  • Incubator with controlled temperature and light cycle

Sample Preparation: Modified QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food and environmental matrices. A modified version is applied for the extraction of this compound enantiomers from soil.

Protocol:

  • Soil Collection and Pre-incubation:

    • Collect soil samples from the desired location (e.g., agricultural field) from a depth of 0-20 cm.

    • Homogenize the soil by passing it through a 2 mm sieve.

    • Pre-incubate the soil in the dark at room temperature for approximately 7 days to stabilize microbial activity.

  • Spiking and Incubation:

    • Weigh 5 g of the pre-incubated soil into a 50 mL centrifuge tube.

    • Spike the soil with a solution of racemic this compound to achieve the desired concentration (e.g., 5 µg/g).

    • Adjust the soil moisture to approximately 30% by weight with purified water.

    • Incubate the samples at 25 °C with a defined light/dark cycle (e.g., 8h light / 16h dark) for a period of up to 30 days.

    • Collect samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 30 days).

  • Extraction (QuEChERS):

    • To the 5 g soil sample in the centrifuge tube, add 10 mL of acetonitrile.

    • Add 1 g of NaCl and 4 g of anhydrous MgSO₄.

    • Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

    • Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube.

    • Add 50 mg of PSA, 50 mg of C18, and 150 mg of anhydrous MgSO₄ to the tube.

    • Vortex for 30 seconds to disperse the sorbents.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • The resulting supernatant is the final extract.

  • Analysis:

    • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

    • Analyze the sample using the chiral HPLC-MS/MS method described in Section 2.

Data Presentation and Analysis

Quantitative Degradation Data

The degradation of this compound enantiomers in soil typically follows first-order kinetics. The half-lives (T₁/₂) of each enantiomer can be calculated from the degradation curves.

Table 2: Enantioselective Degradation of this compound in Soil

EnantiomerHalf-life (T₁/₂) in DaysPreferential Degradation
R-(+)-Chlorbufam7.29
S-(-)-Chlorbufam4.78Yes

Data from a study on this compound degradation in soil.[5]

Enantiomeric Fraction (EF)

The enantiomeric fraction (EF) is a useful parameter to assess the degree of enantioselectivity in the degradation process. It is calculated as:

EF = Peak Area of (+) enantiomer / (Peak Area of (+) enantiomer + Peak Area of (-) enantiomer)

An EF value of 0.5 indicates a racemic mixture, while values deviating from 0.5 suggest enantioselective degradation.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for studying the enantioselective degradation of this compound.

G cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis & Data Processing soil_collection Soil Collection & Sieving pre_incubation Pre-incubation (7 days) soil_collection->pre_incubation spiking Spiking with this compound pre_incubation->spiking incubation Incubation (up to 30 days) spiking->incubation quechers QuEChERS Extraction (Acetonitrile, NaCl, MgSO4) incubation->quechers dspe d-SPE Cleanup (PSA, C18, MgSO4) quechers->dspe filtration Filtration (0.22 µm) dspe->filtration hplc_msms Chiral HPLC-MS/MS Analysis filtration->hplc_msms data_analysis Data Analysis (Degradation Kinetics, EF) hplc_msms->data_analysis

Caption: Workflow for enantioselective degradation study of this compound.

Postulated Degradation Pathway

The degradation of carbamate pesticides like this compound is generally initiated by hydrolysis of the carbamate ester linkage, followed by further oxidation of the aromatic ring.

G This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Metabolite1 3-Chloroaniline Hydrolysis->Metabolite1 Metabolite2 1-Methyl-2-propyn-1-ol + CO2 Hydrolysis->Metabolite2 Oxidation Oxidation Metabolite1->Oxidation HydroxylatedMetabolites Hydroxylated Metabolites Oxidation->HydroxylatedMetabolites FurtherDegradation Further Degradation Products HydroxylatedMetabolites->FurtherDegradation

Caption: Postulated degradation pathway for this compound.

References

Application Notes: Chlorbufam as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorbufam (but-3-yn-2-yl N-(3-chlorophenyl)carbamate) is a selective carbamate herbicide historically used for pre-emergence control of various weeds.[1] Although its use as a pesticide has been largely discontinued, high-purity this compound serves as an essential reference standard in analytical chemistry.[2][3] Its primary applications in this context include the development and validation of analytical methods for the detection of pesticide residues in environmental and agricultural samples. Furthermore, as a well-characterized carbamate, it can be a useful tool in drug discovery and development, particularly in the study of enzyme inhibition and the development of analytical assays for related compounds.[4]

This document provides detailed protocols for the use of this compound as a reference standard in common analytical techniques, including High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography (GC).

Chemical Properties and Stability:

This compound is a colorless solid with limited water solubility.[2][3] It is crucial to note its instability in strongly acidic and alkaline conditions (pH < 1 or > 13).[2] The compound is also sensitive to light and can undergo trans-esterification in the presence of alcohols.[2] For use as a reference standard, it should be stored at 2-10°C in a tightly sealed container, protected from light.[5]

Data Presentation

The following tables summarize key properties and analytical parameters for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1967-16-4[6]
Molecular Formula C₁₁H₁₀ClNO₂[6]
Molecular Weight 223.66 g/mol [5]
IUPAC Name but-3-yn-2-yl N-(3-chlorophenyl)carbamate[2]
Melting Point 45-46 °C[2]
Solubility (at 20°C) Methanol: 286 g/kg; Acetone: 280 g/kg; Ethanol: 95 g/kg[2]
log Kow 3.59[2]

Table 2: Chromatographic and Mass Spectrometric Parameters for this compound Analysis

ParameterHPLC-MS/MSGas Chromatography (GC)Reference
Column Chiralpak IH-[1]
Mobile Phase/Carrier Gas Acetonitrile and water (60:40, v/v)Helium[1]
Flow Rate --
Injection Volume 5 µL-[1]
Oven Temperature Program 25 °C-[1]
Ionization Mode Positive Electrospray (ESI+)Electron Ionization (EI)[1][7]
MRM Transitions (m/z) 224.1 > 153.9 (Quantification); 224.1 > 172.0 (Identification)-[1]
Collision Energy (CE) 24.0 eV; 9.0 eV-[1]

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare accurate stock and working standard solutions of this compound for calibration and spiking experiments.

Materials:

  • This compound reference standard (≥98.0% purity)[5]

  • Methanol, HPLC or pesticide residue grade[8]

  • Class A volumetric flasks

  • Calibrated analytical balance

  • Calibrated micropipettes

Protocol:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve the standard in a small amount of methanol and sonicate for 5 minutes to ensure complete dissolution.

    • Bring the flask to volume with methanol.

    • Stopper the flask and invert several times to ensure homogeneity.

    • Calculate the exact concentration based on the weighed mass and purity of the standard.

    • Store the stock solution at 2-10°C in an amber glass vial.[5]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with the appropriate solvent (e.g., methanol, acetonitrile, or mobile phase).

    • For calibration curves, a typical concentration range might be 1, 5, 10, 50, and 100 ng/mL.

Sample Preparation: QuEChERS Method for Soil Samples

Objective: To extract this compound from soil samples for subsequent analysis by HPLC-MS/MS or GC. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used technique for pesticide residue analysis.[9]

Materials:

  • Acetonitrile, HPLC grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents[9]

  • 50 mL centrifuge tubes

  • Centrifuge capable of ≥4000 rpm

  • Vortex mixer

Protocol:

  • Extraction:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • If required, spike the sample with a known concentration of this compound working standard for recovery assessment.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Immediately cap and vortex vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube containing PSA and C18.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

    • The resulting supernatant is ready for analysis. Filter through a 0.22 µm syringe filter if necessary before injection into the HPLC or GC system.

HPLC-MS/MS Analysis

Objective: To quantify this compound in prepared sample extracts using a sensitive and selective HPLC-MS/MS method.[1]

Instrumentation and Conditions:

  • HPLC System: A system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Column: Chiralpak IH (for enantiomeric separation) or a standard C18 column for general analysis.[1]

  • Mobile Phase: Acetonitrile and water (60:40, v/v).[1]

  • Column Temperature: 25 °C[1]

  • Injection Volume: 5 µL[1]

  • MS/MS Parameters:

    • Ionization Mode: Positive ESI[1]

    • Ion Spray Voltage: 5500 V[1]

    • Temperature: 500 °C[1]

    • Gas 1 (Nebulizer Gas): 50 psi[1]

    • Gas 2 (Turbo Gas): 50 psi[1]

    • Curtain Gas: 30 psi[1]

    • MRM Transitions: As listed in Table 2.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (mobile phase or sample blank) to ensure no system contamination.

  • Inject the calibration standards to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Visualizations

Chlorbufam_Standard_Preparation_Workflow cluster_prep Standard Solution Preparation start Weigh this compound Reference Standard dissolve Dissolve in Methanol (Volumetric Flask) start->dissolve sonicate Sonicate for 5 min dissolve->sonicate volume Bring to Volume sonicate->volume mix Mix Thoroughly volume->mix stock Stock Solution (e.g., 1000 µg/mL) mix->stock dilute Serial Dilution stock->dilute working Working Standards (e.g., 1-100 ng/mL) dilute->working

Caption: Workflow for the preparation of this compound stock and working standard solutions.

QuEChERS_Workflow cluster_quechers QuEChERS Sample Preparation for Soil sample 10g Soil Sample in 50mL Tube add_solvent Add 10mL Acetonitrile sample->add_solvent add_salts Add Extraction Salts (MgSO4, NaCl) add_solvent->add_salts vortex1 Vortex for 1 min add_salts->vortex1 centrifuge1 Centrifuge for 5 min vortex1->centrifuge1 supernatant Transfer 1mL Supernatant to d-SPE Tube centrifuge1->supernatant vortex2 Vortex for 30 sec supernatant->vortex2 centrifuge2 Centrifuge for 5 min vortex2->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract

Caption: General workflow for the QuEChERS extraction of this compound from soil samples.

Analytical_Workflow cluster_analysis Instrumental Analysis Logical Flow standards Prepared Working Standards hplc HPLC-MS/MS Analysis standards->hplc samples Prepared Sample Extracts samples->hplc calibration Generate Calibration Curve hplc->calibration from standards quantification Quantify Analyte Concentration hplc->quantification from samples calibration->quantification results Report Results quantification->results

References

Application Notes and Protocols for Chlorbufam Stability Testing Under Different pH Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorbufam, a carbamate herbicide, is utilized for pre-emergence control of various weeds.[1] Understanding its stability under different pH conditions is crucial for predicting its environmental fate, ensuring its efficacy, and developing stable formulations. Like many carbamate pesticides, this compound is susceptible to hydrolysis, a process that is significantly influenced by the pH of the aqueous environment.[2] This document provides a detailed protocol for assessing the stability of this compound across a range of pH values.

Chemical Properties of this compound:

PropertyValue
IUPAC Name but-3-yn-2-yl N-(3-chlorophenyl)carbamate
Molecular Formula C₁₁H₁₀ClNO₂
Molecular Weight 223.66 g/mol
Melting Point 45-46°C
Appearance Colorless solid

This data is compiled from multiple sources.[2][3][4]

Experimental Protocol: this compound Hydrolysis Study

This protocol outlines a comprehensive procedure to determine the hydrolysis rate of this compound at various pH levels, following the principles of established chemical stability testing guidelines.[3][4][5]

Materials and Reagents
  • This compound analytical standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Buffer solutions (pH 4, 7, and 9), prepared using standard laboratory procedures.

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • HPLC or UPLC system with a C18 column and a UV or mass spectrometer (MS) detector.

  • pH meter.

  • Incubator or water bath.

Preparation of Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with a mixture of acetonitrile and water (50:50, v/v). These will be used to generate a calibration curve.

  • Test Solutions:

    • For each pH to be tested (e.g., pH 4, 7, and 9), prepare a test solution by adding a small aliquot of the this compound stock solution to the respective buffer solution to achieve a final concentration of 10 µg/mL.

    • Ensure the volume of acetonitrile from the stock solution is minimal (e.g., less than 1%) to avoid co-solvent effects.

Experimental Procedure
  • Incubation:

    • Dispense the test solutions into amber glass vials to protect from light.

    • Place the vials in a constant temperature incubator or water bath set at a controlled temperature (e.g., 25°C or 50°C).

  • Sampling:

    • Withdraw aliquots from each vial at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72, and 168 hours).

    • Immediately quench the reaction by mixing the aliquot with an equal volume of acetonitrile to prevent further degradation.

  • Sample Analysis:

    • Analyze the samples using a validated HPLC-UV or HPLC-MS/MS method.

    • HPLC Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 20 µL

      • Detector: UV at a suitable wavelength (e.g., 240 nm) or MS/MS with appropriate transitions.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the working standards against their concentrations.

    • Determine the concentration of this compound in each sample at each time point using the calibration curve.

    • Plot the natural logarithm of the this compound concentration versus time for each pH.

    • Determine the first-order rate constant (k) from the slope of the line.

    • Calculate the half-life (t₁/₂) for each pH using the formula: t₁/₂ = 0.693 / k.

Data Presentation

The following tables present illustrative data for the stability of this compound under different pH conditions.

Table 1: Degradation of this compound (10 µg/mL) at 25°C

Time (hours)Concentration at pH 4 (µg/mL)Concentration at pH 7 (µg/mL)Concentration at pH 9 (µg/mL)
010.0010.0010.00
29.959.809.20
49.909.618.46
89.809.247.16
249.427.944.12
488.876.311.70
728.355.010.70
1686.972.51<0.1

Table 2: Calculated Half-lives of this compound at 25°C

pHRate Constant (k, hr⁻¹)Half-life (t₁/₂, hours)
40.0021330
70.008284.5
90.034520.1

Visualization of Pathways and Workflows

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock This compound Stock Solution working_standards Working Standards stock->working_standards test_solutions Test Solutions (pH 4, 7, 9) stock->test_solutions hplc HPLC-UV/MS Analysis working_standards->hplc incubation Incubation at Constant Temp. test_solutions->incubation sampling Time-point Sampling incubation->sampling quenching Quench with Acetonitrile sampling->quenching quenching->hplc calibration Calibration Curve hplc->calibration quantification Quantification calibration->quantification kinetics Kinetic Analysis quantification->kinetics results Half-life Determination kinetics->results

Caption: Workflow for this compound stability testing.

Proposed Degradation Pathway of this compound

The degradation of this compound primarily occurs through the hydrolysis of the carbamate ester linkage. This process is catalyzed by both acid and base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the carbamate is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

G This compound This compound Protonated Protonated Intermediate This compound->Protonated + H+ Products 3-Chloroaniline + 1-Methyl-2-propyn-1-ol + CO2 Protonated->Products + H2O

Caption: Acid-catalyzed hydrolysis of this compound.

Alkaline-Catalyzed Hydrolysis:

In alkaline solutions, the hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to the cleavage of the ester bond.[2]

G This compound This compound Intermediate Tetrahedral Intermediate This compound->Intermediate + OH- Products 3-Chloroaniline + 1-Methyl-2-propyn-1-ol + CO2 Intermediate->Products

Caption: Alkaline-catalyzed hydrolysis of this compound.

Conclusion

The stability of this compound is highly dependent on pH, with significantly faster degradation observed under alkaline conditions. The provided protocol offers a robust framework for quantifying the rate of hydrolysis and determining the half-life of this compound at different pH values. This information is essential for predicting its environmental persistence, developing effective and stable formulations, and ensuring regulatory compliance. The primary degradation pathway involves the hydrolysis of the carbamate linkage, yielding 3-chloroaniline and 1-methyl-2-propyn-1-ol. Further analysis of degradation products may be necessary for a complete environmental risk assessment.

References

Application Notes and Protocols for the Use of Chlorbufam in Carbamate Herbicide Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for utilizing chlorbufam, a carbamate herbicide, in studies investigating mechanisms of herbicide resistance in weeds. While specific research on this compound resistance is limited due to its discontinued use, the principles and protocols outlined here are adapted from studies on other carbamate herbicides with similar modes of action, such as propham.

1. Introduction to this compound and Carbamate Herbicide Resistance

This compound is a selective carbamate herbicide that primarily acts by inhibiting photosynthesis and cell division in susceptible plants.[1] Carbamate herbicides, as a class, are known to interfere with microtubule formation, thereby disrupting mitosis. Resistance to carbamate herbicides in weed populations can arise through two primary mechanisms:

  • Target-Site Resistance (TSR): This occurs due to mutations in the gene encoding the protein that the herbicide targets. These mutations alter the protein structure, preventing the herbicide from binding effectively.[2][3]

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target at a toxic concentration. The most common form of NTSR is enhanced metabolic detoxification, where the resistant plant can rapidly break down the herbicide into non-toxic compounds.[2][3][4]

The study of this compound in susceptible versus resistant weed biotypes can help elucidate the specific mechanisms of carbamate resistance, which is crucial for developing effective weed management strategies and for the broader understanding of xenobiotic detoxification pathways in plants.

2. Data Presentation: Hypothetical Results of this compound Resistance Assays

The following tables present hypothetical data from the experimental protocols described below, illustrating the expected differences between a susceptible (S) and a resistant (R) weed biotype when treated with this compound.

Table 1: Whole-Plant Bioassay - Biomass Reduction

This compound Concentration (g/ha)Susceptible (S) Biotype - Biomass Reduction (%)Resistant (R) Biotype - Biomass Reduction (%)
0 (Control)00
504510
1007525
2009550
4009878
80010092

Table 2: Seed Germination and Root Elongation Assay

This compound Concentration (µM)Susceptible (S) Biotype - Germination Rate (%)Susceptible (S) Biotype - Root Length (mm)Resistant (R) Biotype - Germination Rate (%)Resistant (R) Biotype - Root Length (mm)
0 (Control)98259926
1085159522
505059218
1001518812
20020757

3. Experimental Protocols

The following protocols are adapted from established methods for testing herbicide resistance and can be applied to studies involving this compound.

3.1. Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol is designed to assess the level of resistance to this compound in whole plants.

Materials:

  • Seeds from suspected resistant and known susceptible weed populations

  • Pots (10 cm diameter) filled with a standard potting mix

  • Greenhouse or growth chamber with controlled temperature, humidity, and light

  • This compound (technical grade) and appropriate formulation reagents

  • Laboratory sprayer with a moving nozzle

  • Analytical balance

  • Drying oven

Procedure:

  • Seed Germination and Plant Growth:

    • Sow seeds of both susceptible and resistant biotypes in separate pots.

    • Grow the plants in a greenhouse or growth chamber under optimal conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

    • Water the plants as needed to maintain adequate soil moisture.

  • Herbicide Application:

    • When the plants have reached the 2-4 leaf stage, thin them to a uniform number per pot (e.g., 4 plants).

    • Prepare a stock solution of this compound and then a series of dilutions to create a range of application rates (e.g., 0, 50, 100, 200, 400, 800 g/ha).

    • Apply the different concentrations of this compound to the plants using a laboratory sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).

    • Include an untreated control for each biotype.

  • Data Collection and Analysis:

    • After 21 days, visually assess the plants for injury and record symptoms.

    • Harvest the above-ground biomass from each pot.

    • Dry the biomass in an oven at 70°C for 72 hours and then weigh it.

    • Calculate the percent biomass reduction for each treatment relative to the untreated control.

    • Analyze the data using a log-logistic dose-response model to determine the GR50 (the herbicide dose required to cause a 50% reduction in growth) for each biotype. The resistance index (RI) can be calculated as the ratio of the GR50 of the resistant biotype to the GR50 of the susceptible biotype.

3.2. Protocol 2: Seed Germination and Root Elongation Assay on Agar

This is a more sensitive bioassay for assessing the effects of this compound on early plant development.

Materials:

  • Seeds from suspected resistant and known susceptible weed populations

  • Petri dishes (9 cm diameter)

  • Agar

  • This compound (technical grade)

  • Sterile water

  • Growth chamber with controlled temperature and light

  • Ruler or digital imaging system for root measurement

Procedure:

  • Preparation of Agar Plates:

    • Prepare a 0.8% (w/v) agar solution in water and autoclave it.

    • While the agar is still molten, add the appropriate amount of this compound from a stock solution to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200 µM).

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Seed Sterilization and Plating:

    • Surface-sterilize the seeds by rinsing them in 70% ethanol for 1 minute, followed by a 1% sodium hypochlorite solution for 10 minutes, and then three rinses with sterile water.

    • Place a set number of seeds (e.g., 10-15) on the surface of the agar in each petri dish.

  • Incubation and Data Collection:

    • Seal the petri dishes with parafilm and place them in a growth chamber in the dark at 25°C for 48-72 hours to allow for germination.

    • After germination, transfer the plates to a 16-hour photoperiod.

    • After 7-10 days, count the number of germinated seeds to determine the germination rate.

    • Measure the length of the primary root of each seedling.

  • Data Analysis:

    • Calculate the average germination rate and root length for each treatment.

    • Express the results as a percentage of the untreated control.

    • As with the whole-plant assay, dose-response curves can be generated to determine the concentration of this compound required to inhibit germination or root elongation by 50% (I50).

4. Visualizations

Diagram 1: General Signaling Pathway of Carbamate Herbicides and Resistance Mechanisms

Carbamate_Action_and_Resistance cluster_plant_cell Plant Cell This compound This compound Microtubules Microtubules This compound->Microtubules Inhibits Polymerization Metabolism Metabolic Detoxification This compound->Metabolism Detoxified by (NTSR) CellDivision Cell Division Microtubules->CellDivision Essential for AlteredTarget Altered Microtubule Binding Site (TSR) Microtubules->AlteredTarget PlantGrowth Plant Growth CellDivision->PlantGrowth Leads to

Caption: Carbamate action and points of resistance.

Diagram 2: Experimental Workflow for Whole-Plant Bioassay

Experimental_Workflow start Start seed_germ Seed Germination (Susceptible & Resistant Biotypes) start->seed_germ plant_growth Plant Growth (2-4 leaf stage) seed_germ->plant_growth herbicide_app Herbicide Application (Laboratory Sprayer) plant_growth->herbicide_app herbicide_prep Prepare this compound Dose Range herbicide_prep->herbicide_app incubation Incubation (21 days) herbicide_app->incubation data_collection Data Collection (Biomass Measurement) incubation->data_collection data_analysis Data Analysis (GR50, Resistance Index) data_collection->data_analysis end End data_analysis->end

Caption: Workflow for whole-plant herbicide resistance assay.

References

Application Notes and Protocols for Determining the Acetylcholinesterase Inhibition by Chlorbufam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, thereby terminating the nerve impulse. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism is the basis for the action of various therapeutic agents and also for the toxicity of certain pesticides. Chlorbufam, a carbamate herbicide, is known to exert its effects through the inhibition of acetylcholinesterase. The accurate in vitro determination of its inhibitory potential is crucial for toxicological assessment and for understanding its mechanism of action.

This document provides detailed application notes and protocols for the in vitro determination of acetylcholinesterase inhibition by this compound, primarily focusing on the widely accepted Ellman's assay.

Principle of the Assay

The most common method for measuring AChE activity is the colorimetric assay developed by Ellman and colleagues. This assay is based on the following principle:

  • Enzymatic Reaction: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine and acetate.

  • Colorimetric Reaction: The produced thiocholine, which contains a sulfhydryl group (-SH), reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.

  • Spectrophotometric Measurement: The rate of TNB formation is measured by monitoring the increase in absorbance at 412 nm, which is directly proportional to the AChE activity.

When an inhibitor such as this compound is present, the rate of acetylthiocholine hydrolysis decreases, leading to a reduced rate of color development. The inhibitory activity of the compound is determined by comparing the rate of reaction in the presence and absence of the inhibitor.

Data Presentation

Carbamate PesticideIC50 (µM) for Rat Brain AChE
Bendiocarb1
Propoxur>1
Aldicarb>1
Carbaryl17

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower IC50 values indicate higher inhibitory potency.

Experimental Protocols

Ellman's Assay for Acetylcholinesterase Inhibition

This protocol is designed for a 96-well microplate format, which is suitable for screening multiple concentrations of an inhibitor.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or other suitable source.

  • This compound (analytical standard)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 412 nm

  • Multichannel pipette

Reagent Preparation:

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate monobasic and a 0.1 M solution of sodium phosphate dibasic. Mix the two solutions while monitoring the pH with a pH meter until a stable pH of 8.0 is reached.

  • AChE Solution (0.2 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for the specific enzyme batch, but a starting concentration of 0.2 U/mL is recommended. Keep the enzyme solution on ice.

  • DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of phosphate buffer. Protect from light and store at 4°C.

  • ATCI Solution (10 mM): Dissolve 2.89 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh daily.

  • This compound Stock Solution (e.g., 10 mM in DMSO): Accurately weigh a small amount of this compound and dissolve it in DMSO to prepare a high-concentration stock solution. Further dilutions should be made in phosphate buffer to achieve the desired test concentrations. The final concentration of DMSO in the assay well should be kept low (typically ≤1%) to avoid affecting enzyme activity.

Assay Procedure:

  • Plate Setup:

    • Blank: 200 µL Phosphate Buffer.

    • Negative Control (100% activity): 120 µL Phosphate Buffer + 20 µL AChE solution + 20 µL Phosphate Buffer (or DMSO vehicle).

    • Test Wells: 120 µL Phosphate Buffer + 20 µL AChE solution + 20 µL this compound solution (at various concentrations).

  • Pre-incubation: Add the phosphate buffer, AChE solution, and this compound/vehicle to the respective wells of the 96-well plate. Mix gently by pipetting up and down. Incubate the plate at room temperature (25°C) for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add 20 µL of DTNB solution to all wells.

  • Substrate Addition: To initiate the enzymatic reaction, add 20 µL of ATCI solution to all wells except the blank. The final volume in each well will be 200 µL.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 412 nm every 30 seconds for 10-15 minutes.

Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well using the linear portion of the kinetic curve.

  • Subtract the rate of the blank from all other readings to correct for non-enzymatic hydrolysis of the substrate.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of Negative Control - Rate of Test Well) / Rate of Negative Control] x 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of AChE activity, by non-linear regression analysis of the dose-response curve.

Visualizations

Acetylcholine Signaling Pathway and AChE Action

Acetylcholine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AcetylCoA Acetyl-CoA ACh_synthesis Acetylcholine (ACh) Synthesis AcetylCoA->ACh_synthesis Choline_uptake Choline Choline_uptake->ACh_synthesis CAT Choline Acetyltransferase CAT->ACh_synthesis Vesicle Synaptic Vesicle ACh_synthesis->Vesicle ACh_released ACh Vesicle->ACh_released Exocytosis ACh_storage ACh AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis Receptor Cholinergic Receptor ACh_released->Receptor Binding Choline_product Choline AChE->Choline_product Acetate_product Acetate AChE->Acetate_product Choline_product->Choline_uptake Reuptake Signal Signal Transduction Receptor->Signal Activation

Caption: Acetylcholine synthesis, release, and breakdown by AChE.

Experimental Workflow for AChE Inhibition Assay

AChE_Inhibition_Workflow start Start prep_reagents Prepare Reagents: AChE, DTNB, ATCI, This compound dilutions start->prep_reagents plate_setup Set up 96-well plate: Blank, Negative Control, Test Compound Wells prep_reagents->plate_setup pre_incubation Add AChE and this compound (or vehicle) to wells. Pre-incubate for 15 min at 25°C plate_setup->pre_incubation add_dtnb Add DTNB solution to all wells pre_incubation->add_dtnb initiate_reaction Initiate reaction by adding ATCI solution to all wells add_dtnb->initiate_reaction measure_absorbance Measure absorbance at 412 nm kinetically for 10-15 min initiate_reaction->measure_absorbance data_analysis Data Analysis: Calculate reaction rates, % inhibition, and IC50 value measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro AChE inhibition assay.

Logical Relationship of AChE Inhibition by this compound

Inhibition_Logic AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Hydrolyzes Inhibited_AChE Inhibited AChE AChE->Inhibited_AChE ATCI Acetylthiocholine (Substrate) ATCI->AChE ATCI->Inhibited_AChE TNB TNB (Yellow Product) Thiocholine->TNB Reacts with DTNB DTNB DTNB->Thiocholine This compound This compound (Inhibitor) This compound->AChE Binds to Inhibited_AChE->Thiocholine Reduced Hydrolysis

Caption: Mechanism of AChE inhibition by this compound in the assay.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Chlorbufam Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Chlorbufam by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either signal suppression (a decrease in the analyte signal) or signal enhancement (an increase in the analyte signal), resulting in inaccurate quantification.[1][2] These effects are a significant challenge in LC-MS/MS analysis, particularly with complex matrices like soil, vegetables, and biological fluids.

Q2: What are the common causes of matrix effects in LC-MS/MS analysis?

A2: The primary causes of matrix effects are co-eluting endogenous or exogenous compounds from the sample that compete with the analyte of interest (this compound) for ionization in the MS source.[2] Common interfering substances include salts, lipids, pigments (like chlorophyll in plant materials), and other organic molecules.[3] The complexity of the sample matrix directly correlates with the severity of the matrix effects.

Q3: How can I identify if my this compound analysis is affected by matrix effects?

A3: Matrix effects can be identified both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of this compound standard is introduced into the LC eluent after the analytical column. Injection of a blank matrix extract will show a dip or a rise in the baseline signal at the retention times of interfering compounds, indicating ion suppression or enhancement, respectively. For a quantitative assessment, the matrix effect can be calculated by comparing the peak area of this compound in a standard solution to its peak area when spiked into a blank matrix extract after the extraction process.[4]

Troubleshooting Guides

This section provides solutions to common issues encountered during this compound analysis by LC-MS/MS, with a focus on mitigating matrix effects.

Issue 1: Poor recovery of this compound during sample preparation.
  • Possible Cause: Inefficient extraction from the sample matrix.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: Ensure the chosen solvent is appropriate for this compound's polarity and the sample matrix. Acetonitrile is a common and effective solvent for extracting a wide range of pesticides, including carbamates, from various matrices.[5][6]

    • Adjust pH: The pH of the extraction solvent can influence the recovery of certain pesticides. For carbamates, maintaining a slightly acidic to neutral pH is often beneficial.

    • Enhance Extraction with Salting-Out: The addition of salts like magnesium sulfate (MgSO₄) and sodium chloride (NaCl) in the QuEChERS method helps to partition the aqueous and organic layers, driving the analyte into the acetonitrile layer and improving recovery.[6]

    • Evaluate Different Extraction Techniques: For water samples, Solid Phase Extraction (SPE) can be a highly effective technique for concentrating this compound and removing interferences.[7][8] For solid samples like soil and vegetables, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted and has shown good recoveries for many pesticides.[5][9]

Issue 2: Significant ion suppression or enhancement observed for this compound.
  • Possible Cause: Co-eluting matrix components interfering with ionization.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation:

      • Optimize Gradient Elution: Adjust the mobile phase gradient to better separate this compound from interfering peaks. A slower, more gradual gradient can improve resolution.

      • Select an Appropriate Column: Utilize a column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18) to alter the elution profile of interfering compounds relative to this compound.

    • Enhance Sample Cleanup:

      • Dispersive Solid-Phase Extraction (d-SPE): In the QuEChERS method, the cleanup step using d-SPE with sorbents like Primary Secondary Amine (PSA) and C18 is crucial. PSA is effective in removing organic acids, sugars, and some lipids, while C18 removes non-polar interferences. For highly pigmented samples (e.g., spinach), Graphitized Carbon Black (GCB) can be used, but it may also retain planar pesticides like this compound, so its use should be carefully evaluated.[3]

      • Solid Phase Extraction (SPE): For water samples, using an appropriate SPE cartridge (e.g., C18 or polymeric) can significantly reduce matrix components.[7][8]

    • Dilute the Sample Extract: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[10][11] However, this may compromise the limit of quantification (LOQ), so a balance must be found.

    • Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This helps to compensate for signal suppression or enhancement by ensuring that the standards and samples experience similar matrix effects.[10]

Issue 3: Inconsistent or non-reproducible results for this compound.
  • Possible Cause: Variability in matrix effects between samples or instrument instability.

  • Troubleshooting Steps:

    • Employ an Internal Standard (IS): Use a stable isotope-labeled (SIL) internal standard of this compound if available. A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of the signal. If a SIL-IS is not available, a structurally similar compound that does not occur in the samples can be used as an alternative.

    • Standard Addition Method: This method involves adding known amounts of this compound standard to aliquots of the sample extract and creating a calibration curve within the sample itself. This is a very effective way to correct for matrix effects but is more time-consuming.

    • Regular Instrument Maintenance: Ensure the LC-MS/MS system is clean and properly maintained. Contamination of the ion source can exacerbate matrix effects and lead to poor reproducibility.[12][13] Regularly clean the ion source, transfer optics, and check for any blockages.

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Vegetables

This protocol is a general guideline based on the widely used QuEChERS method for pesticide residue analysis in fruits and vegetables.[5][6][9]

1. Sample Homogenization:

  • Weigh 10-15 g of a representative portion of the vegetable sample.

  • Homogenize the sample using a high-speed blender or food processor until a uniform consistency is achieved.

2. Extraction:

  • Transfer a 10 g (± 0.1 g) portion of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • If required, add an internal standard solution at this stage.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing the appropriate sorbents. For general vegetable matrices, a combination of 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 is a good starting point.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and dilute it with the initial mobile phase or a suitable solvent for LC-MS/MS analysis.

  • Filter the extract through a 0.22 µm syringe filter before injection.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water

This protocol is a general guideline for the extraction of pesticides from water samples.[7][8]

1. Sample Preparation:

  • Filter the water sample through a 0.45 µm filter to remove any particulate matter.

  • Adjust the pH of the water sample to near neutral (pH 6.5-7.5) if necessary.

2. SPE Cartridge Conditioning:

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

3. Sample Loading:

  • Pass 100-500 mL of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

4. Cartridge Washing:

  • Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

5. Elution:

  • Elute the retained this compound from the cartridge with a small volume (e.g., 2 x 3 mL) of an appropriate organic solvent, such as acetonitrile or methanol.

6. Final Extract Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Carbamate Pesticide Analysis
ParameterTypical Setting
LC Column C18, 100 x 2.1 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 2 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Collision Gas Argon or Nitrogen

Note: These are general parameters and should be optimized for the specific instrument and application.

Table 2: Expected Recovery and Matrix Effect for this compound (Hypothetical Data)
MatrixFortification Level (ng/g)Average Recovery (%)[5]RSD (%)Matrix Effect (%)[10]
Tomato 1085 - 110< 15-20 to +10 (Suppression)
Spinach 1070 - 95< 20-50 to -20 (Strong Suppression)
Soil 1080 - 105< 15-30 to +5 (Suppression)
Water (SPE) 10 ng/L90 - 115< 10-10 to +10 (Minimal Effect)

Disclaimer: This table presents hypothetical data based on typical performance for carbamate pesticides. Actual results will vary depending on the specific experimental conditions, matrix, and instrument.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample (Vegetable/Soil/Water) homogenize Homogenization (if solid) sample->homogenize Solid Samples extract Extraction (QuEChERS/SPE) sample->extract Liquid Samples homogenize->extract cleanup Cleanup (d-SPE/SPE wash) extract->cleanup lc_separation LC Separation cleanup->lc_separation ionization ESI Source lc_separation->ionization ms_detection MS/MS Detection (MRM) ionization->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: General workflow for this compound analysis from sample preparation to data reporting.

troubleshooting_matrix_effects cluster_solutions Mitigation Strategies start Matrix Effect Observed (Ion Suppression/Enhancement) improve_cleanup Improve Sample Cleanup (d-SPE sorbents, SPE optimization) start->improve_cleanup optimize_chroma Optimize Chromatography (Gradient, Column) start->optimize_chroma dilute_sample Dilute Sample Extract start->dilute_sample matrix_matched Use Matrix-Matched Standards improve_cleanup->matrix_matched optimize_chroma->matrix_matched dilute_sample->matrix_matched internal_std Use Internal Standard (IS) matrix_matched->internal_std end Accurate Quantification internal_std->end

Caption: Decision tree for troubleshooting and mitigating matrix effects in LC-MS/MS analysis.

References

Improving the resolution of Chlorbufam enantiomers in chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of Chlorbufam enantiomers in chiral chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended chiral stationary phase (CSP) for the separation of this compound enantiomers?

A polysaccharide-based CSP, specifically amylose tris-[(S)-α-methylbenzylcarbamate], has shown excellent performance for the enantioseparation of this compound. The Chiralpak IH column, which is based on this selector, has been successfully used to achieve baseline resolution.[1]

Q2: What is a typical mobile phase composition for the chiral separation of this compound?

A reversed-phase mobile phase consisting of acetonitrile and water is effective. An optimized ratio of acetonitrile to water has been found to be 60:40 (v/v).[1] Using acetonitrile as the organic modifier has been shown to provide a better resolution for this compound enantiomers compared to methanol.[1]

Q3: How does the column temperature affect the resolution of this compound enantiomers?

Lowering the column temperature can improve the enantioselectivity and resolution of this compound. For instance, a study demonstrated that decreasing the temperature from 35°C to 25°C increased the resolution.[1] An optimal temperature of 25°C has been reported for this separation.[1]

Q4: What is the expected elution order of this compound enantiomers on a Chiralpak IH column?

Under the optimized conditions, the R-(+)-Chlorbufam enantiomer elutes first, followed by the S-(-)-Chlorbufam enantiomer.[1]

Troubleshooting Guide: Poor Peak Resolution

Issue: Co-eluting or Poorly Resolved Peaks (Resolution < 1.5)

Possible Cause 1: Suboptimal Mobile Phase Composition

  • Solution: The proportion of the organic modifier in the mobile phase is critical. An increase in the acetonitrile concentration from 60% to 80% has been shown to decrease both retention times and resolution.[1] If you are experiencing poor resolution, consider decreasing the percentage of acetonitrile in the mobile phase. It is recommended to start with a 60:40 (v/v) mixture of acetonitrile and water and adjust as needed.[1]

Possible Cause 2: Inappropriate Column Temperature

  • Solution: Temperature plays a significant role in the enantioselective separation of this compound. Higher temperatures can decrease resolution. Ensure your column oven is set to 25°C.[1] If the resolution is still not optimal, you can explore slightly lower temperatures, but be mindful of increased analysis time and backpressure.

Possible Cause 3: Incorrect Flow Rate

  • Solution: A flow rate of 0.6 mL/min has been found to be optimal for this separation.[1] If your flow rate is significantly higher, it may not allow for sufficient interaction between the enantiomers and the chiral stationary phase, leading to poor resolution. Conversely, a much lower flow rate might lead to excessive band broadening.

Issue: Peak Tailing

Possible Cause 1: Secondary Interactions with the Stationary Phase

  • Solution: While additives like ammonium formate and ammonium acetate did not show a significant change in enantioselectivity in one study, they can sometimes help to reduce peak tailing for certain compounds by masking active sites on the stationary phase.[1] Consider adding a small amount of a suitable additive to your mobile phase. For acidic or basic compounds, the addition of a small percentage of an acid (e.g., formic acid, trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase can improve peak shape.

Possible Cause 2: Column Overload

  • Solution: Injecting too much sample can lead to peak distortion and tailing. Try reducing the injection volume or the concentration of your sample. An injection volume of 5 µL has been used successfully.[1]

Data Presentation

Table 1: Influence of Mobile Phase Composition on this compound Enantiomer Resolution

Acetonitrile (%)Water (%)Resolution (Rs)
60402.17
7030Decreased
8020Decreased

Table 2: Effect of Column Temperature on this compound Enantiomer Resolution

Temperature (°C)Resolution (Rs)
35Decreased
30Intermediate
252.37

Experimental Protocols

Optimized Method for Chiral Separation of this compound

This protocol is based on the successful separation of this compound enantiomers as reported in the literature.[1]

  • High-Performance Liquid Chromatography (HPLC) System: An XR LC-20AD HPLC system or equivalent.

  • Chiral Column: Chiralpak IH (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile and water (60:40, v/v).[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Injection Volume: 5 µL.[1]

  • Detection: UV detector (wavelength not specified in the provided text, typically determined by the analyte's maximum absorbance) or a tandem mass spectrometer.

Visualizations

G cluster_0 Method Development Workflow start Start: Racemic this compound Sample select_column Select Chiral Stationary Phase (e.g., Chiralpak IH) start->select_column initial_conditions Initial Conditions: Mobile Phase: ACN:H2O (60:40) Flow Rate: 0.6 mL/min Temperature: 30°C select_column->initial_conditions run_hplc Perform HPLC Analysis initial_conditions->run_hplc evaluate_resolution Evaluate Peak Resolution run_hplc->evaluate_resolution optimize_temp Optimize Temperature (e.g., Test 25°C) evaluate_resolution->optimize_temp Resolution Poor (Rs < 1.5) optimize_mp Optimize Mobile Phase (Adjust ACN %) evaluate_resolution->optimize_mp Resolution Poor (Rs < 1.5) final_method Final Optimized Method: Rs > 2.0 evaluate_resolution->final_method Resolution OK (Rs >= 1.5) optimize_temp->run_hplc optimize_mp->run_hplc G cluster_1 Troubleshooting Poor Resolution start Poor Resolution Observed (Rs < 1.5) check_temp Is Temperature at 25°C? start->check_temp adjust_temp Adjust Temperature to 25°C check_temp->adjust_temp No check_mp Is ACN % at 60%? check_temp->check_mp Yes resolution_ok Resolution Improved adjust_temp->resolution_ok adjust_mp Decrease ACN % check_mp->adjust_mp No check_flow Is Flow Rate 0.6 mL/min? check_mp->check_flow Yes adjust_mp->resolution_ok adjust_flow Adjust Flow Rate to 0.6 mL/min check_flow->adjust_flow No check_column Check Column Health (Age, Contamination) check_flow->check_column Yes adjust_flow->resolution_ok replace_column Replace Column check_column->replace_column

References

Technical Support Center: Optimizing Chlorbufam Extraction from High-Organic Matter Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the extraction of Chlorbufam from high-organic matter soils. The complex nature of these soils, rich in humic and fulvic acids, presents significant challenges to achieving high and reproducible extraction efficiencies.

Frequently Asked Questions (FAQs)

Q1: Why is extracting this compound from high-organic matter soil challenging?

High-organic matter soils contain a large amount of humic and fulvic acids. These molecules have a high affinity for organic compounds like this compound, leading to strong adsorption through mechanisms such as hydrogen bonding and hydrophobic interactions. This strong binding makes it difficult to efficiently extract this compound into the solvent. Furthermore, co-extraction of these organic matter components can cause significant matrix effects during chromatographic analysis, leading to inaccurate quantification.

Q2: What is the recommended extraction method for this compound in high-organic matter soils?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended for pesticide residue analysis in complex matrices like soil. This method involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components. A modified QuEChERS protocol has been successfully used for the extraction of this compound from soil.

Q3: Which solvent is best for extracting this compound from organic-rich soil?

Acetonitrile is the most commonly used and recommended solvent for the QuEChERS method. It demonstrates good extraction efficiency for a broad range of pesticides, including carbamates, while minimizing the co-extraction of nonpolar interferences like lipids. However, the optimal solvent can be compound-dependent. For some carbamates, other solvents or mixtures have shown good results. It is advisable to perform a small-scale comparison if recovery issues persist with acetonitrile.

Q4: How does soil pH affect this compound stability and extraction?

This compound is unstable in strongly acidic and alkaline conditions. Carbamate pesticides, in general, are susceptible to hydrolysis, particularly under alkaline conditions (pH > 8), which can lead to the degradation of the analyte and consequently, lower recovery rates. Maintaining a neutral to slightly acidic pH (around 5-7) during the extraction process is crucial to ensure the stability of this compound. Buffered QuEChERS methods are designed to control the pH during extraction.

Q5: What is the purpose of the d-SPE cleanup step and which sorbents should I use?

The dispersive solid-phase extraction (d-SPE) step is a crucial cleanup procedure to remove co-extracted matrix components, such as organic acids and pigments, from the initial extract. For high-organic matter soils, a combination of sorbents is often necessary. A common and effective combination for carbamate pesticide analysis includes:

  • Primary Secondary Amine (PSA): to remove organic acids, fatty acids, and sugars.

  • C18 (Octadecylsilane): to remove nonpolar interferences like lipids and humic substances.

  • Graphitized Carbon Black (GCB): to remove pigments and sterols. However, GCB should be used with caution as it can adsorb planar pesticides like this compound.

  • Magnesium Sulfate (MgSO₄): to remove excess water from the acetonitrile extract.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low this compound Recovery Strong Analyte-Matrix Binding: High organic matter content leads to strong adsorption of this compound.- Increase the shaking/vortexing time during the extraction step to allow for better solvent penetration and desorption of the analyte.- Consider using a mechanical shaker for more vigorous and consistent agitation.
Inefficient Extraction Solvent: The chosen solvent may not be effectively disrupting the analyte-matrix interactions.- While acetonitrile is recommended, consider testing other solvents or mixtures. Based on data for other carbamates, an acetone/dichloromethane mixture could be a viable alternative. (See Table 1 for comparative data on other carbamates).
Analyte Degradation: this compound may be degrading due to inappropriate pH.- Use a buffered QuEChERS method to maintain a neutral to slightly acidic pH during extraction.- Avoid strongly acidic or alkaline conditions throughout the entire analytical process.
High Matrix Effects in Analytical Results Insufficient Cleanup: Co-extracted humic substances and other matrix components are interfering with the analysis.- Optimize the d-SPE cleanup step. Experiment with different amounts and combinations of sorbents (PSA, C18).- For highly pigmented extracts, consider the cautious use of GCB, being mindful of potential analyte loss. (See Table 2 for d-SPE sorbent performance for other carbamates).
Inappropriate d-SPE Sorbent: The chosen sorbent may not be effectively removing the specific interferences present in the high-organic matter soil extract.- If fatty acids are a major interference, ensure sufficient PSA is used.- If nonpolar interferences are significant, increase the amount of C18.
Poor Reproducibility (High %RSD) Inconsistent Sample Homogenization: High-organic matter soils can be heterogeneous.- Ensure the soil sample is thoroughly homogenized before taking a subsample for extraction.- Air-dry and sieve the soil to improve homogeneity.
Inconsistent d-SPE Cleanup: Variable amounts of sorbent or inconsistent vortexing.- Use pre-weighed d-SPE tubes for consistency.- Ensure vigorous and consistent vortexing during the d-SPE step for uniform interaction between the extract and the sorbents.
Clogged SPE Cartridges or LC Column Particulate Matter in the Final Extract: Incomplete removal of soil particles after centrifugation.- Centrifuge at higher speeds or for a longer duration after the extraction and d-SPE steps.- Use a syringe filter (e.g., 0.22 µm PTFE) to filter the final extract before injection into the analytical instrument.
Precipitation of Co-extractives: High concentrations of dissolved organic matter may precipitate in the final solvent.- Consider a solvent exchange step into a more suitable solvent for the final analysis if precipitation is observed.

Data Presentation

Table 1: Comparative Recovery of Carbamate Pesticides from High-Organic Matter Soil with Different Extraction Solvents.

Data presented is for various carbamate pesticides and may be used as a reference for optimizing this compound extraction. Optimal solvent for this compound should be empirically determined.

Carbamate PesticideAcetonitrile Recovery (%)Methanol Recovery (%)Acetone/Dichloromethane (3:1) Recovery (%)Reference
Aldicarb78.8 - 121.178.8 - 121.1Not Reported[1]
Carbofuran78.8 - 121.182 - 9965.2 - 113.9[1][2][3]
Carbaryl0 - 64.182 - 9965.2 - 113.9[1][2][3]
Methomyl78.8 - 121.182 - 99Not Reported[1][2]
Propoxur78.8 - 121.182 - 9965.2 - 113.9[1][2][3]

Table 2: Effect of d-SPE Sorbent Combination on Carbamate Pesticide Recovery from High-Organic Matter Soil Extracts.

Data is generalized from studies on multiple carbamates and serves as a guideline. The optimal combination should be validated for this compound.

d-SPE Sorbent CombinationTarget Interferences RemovedPotential Impact on Carbamate RecoveryReference
PSA + MgSO₄Organic acids, sugars, waterGenerally good recovery for most carbamates.[4]
PSA + C18 + MgSO₄Organic acids, nonpolar lipids, waterImproved cleanup for soils with high lipid content; generally good recovery.[5]
PSA + GCB + MgSO₄Organic acids, pigments, sterols, waterHigh risk of analyte loss for planar pesticides. Use with caution.[3]
PSA + C18 + GCB + MgSO₄Broad spectrum of interferencesHighest cleanup efficiency but also highest risk of analyte loss.[3]

Experimental Protocols

Detailed Methodology for this compound Extraction from High-Organic Matter Soil (Modified QuEChERS)

This protocol is adapted from a validated method for the analysis of this compound enantiomers in soil.

1. Sample Preparation: a. Air-dry the soil sample at room temperature until constant weight. b. Sieve the dried soil through a 2 mm mesh to remove stones and large debris and to ensure homogeneity. c. Weigh 5.0 g of the homogenized soil into a 50 mL polypropylene centrifuge tube. d. Add 10 mL of deionized water to the soil sample and vortex for 1 minute to hydrate the soil. Let it stand for 30 minutes.

2. Extraction: a. Add 10 mL of acetonitrile to the centrifuge tube. b. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). c. Immediately cap the tube and shake vigorously for 1 minute. A mechanical shaker is recommended for better consistency. d. Centrifuge the tube at ≥4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the acetonitrile supernatant (upper layer) to a 2 mL microcentrifuge tube. b. Add the d-SPE sorbents: 50 mg of Primary Secondary Amine (PSA) and 150 mg of anhydrous MgSO₄. c. Vortex the tube vigorously for 30 seconds to ensure thorough mixing of the extract with the sorbents. d. Centrifuge the tube at ≥6000 rpm for 5 minutes.

4. Final Extract Preparation: a. Take the supernatant and filter it through a 0.22 µm syringe filter (e.g., PTFE) into an autosampler vial. b. The extract is now ready for analysis by LC-MS/MS or GC-MS.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis prep1 Weigh 5g of homogenized soil prep2 Add 10mL water and vortex prep1->prep2 prep3 Hydrate for 30 min prep2->prep3 ext1 Add 10mL Acetonitrile prep3->ext1 Proceed to extraction ext2 Add QuEChERS salts (MgSO4, NaCl) ext1->ext2 ext3 Shake vigorously for 1 min ext2->ext3 ext4 Centrifuge at >=4000 rpm for 5 min ext3->ext4 clean1 Transfer 1mL supernatant ext4->clean1 Collect supernatant clean2 Add d-SPE sorbents (PSA, MgSO4) clean1->clean2 clean3 Vortex for 30 sec clean2->clean3 clean4 Centrifuge at >=6000 rpm for 5 min clean3->clean4 anl1 Filter supernatant (0.22 µm) clean4->anl1 Collect final extract anl2 Inject into LC-MS/MS or GC-MS anl1->anl2

Caption: Workflow for the modified QuEChERS extraction of this compound from high-organic matter soil.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Recovery? cause1 Strong Matrix Binding start->cause1 Yes cause2 Inefficient Solvent start->cause2 Yes cause3 Analyte Degradation (pH) start->cause3 Yes sol1 Increase shaking time/intensity cause1->sol1 sol2 Test alternative solvents (e.g., Acetone/DCM) cause2->sol2 sol3 Use buffered QuEChERS (pH 5-7) cause3->sol3 end Re-analyze Recovery sol1->end sol2->end sol3->end

Caption: Troubleshooting flowchart for low this compound recovery.

References

Troubleshooting poor recovery of Chlorbufam during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and resolve issues related to poor recovery of Chlorbufam during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can lead to poor recovery of this compound?

A1: The primary factors contributing to low this compound recovery include:

  • pH of the extraction solvent: this compound, like many carbamates, is susceptible to hydrolysis under alkaline conditions.[1][2]

  • Temperature: Elevated temperatures during sample preparation and extraction can accelerate the degradation of this compound.[1][2]

  • Choice of extraction solvent: The polarity and composition of the solvent mixture can significantly impact the extraction efficiency from the sample matrix.[2][3]

  • Sample matrix composition: Complex matrices, such as those with high organic matter or fat content, can interfere with extraction and cause matrix effects during analysis.[4][5]

  • Solid-Phase Extraction (SPE) parameters: The choice of sorbent, conditioning, loading, washing, and elution solvents are all critical for optimal recovery.[6][7]

  • Analyte degradation: this compound is unstable in strongly acidic and alkaline media and is sensitive to light.[1] It can also undergo trans-esterification in the presence of alcohols.[1]

Q2: My this compound recovery is inconsistent. What could be the cause?

A2: Inconsistent recovery is often a sign of analyte instability or procedural variability.[3] Key areas to investigate include:

  • Inconsistent pH control: Fluctuations in the pH of your samples and solvents can lead to variable rates of hydrolysis.[2]

  • Temperature variations: Inconsistent processing temperatures can affect the rate of degradation.[2]

  • Incomplete homogenization: If the sample is not uniformly mixed, the extraction efficiency will vary between subsamples.[3]

  • Matrix heterogeneity: Variations in the composition of your sample matrix can lead to inconsistent matrix effects.[4][8]

Q3: Can the QuEChERS method be used for this compound extraction?

A3: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of carbamate pesticides.[3][5] However, it may require optimization for your specific sample matrix to achieve good recovery for this compound. Using an acidified extraction solvent (e.g., acetonitrile with 1% acetic acid) is a common and recommended practice to improve the stability of carbamates during extraction.[3]

Q4: How do I minimize matrix effects when analyzing this compound?

A4: Matrix effects, which can cause signal suppression or enhancement, are a common challenge in LC-MS/MS and GC-MS analysis.[8][9] Strategies to mitigate them include:

  • Matrix-matched calibration: Prepare your calibration standards in a blank matrix extract that has been processed through the same sample preparation procedure.[4][9]

  • Sample dilution: Diluting the final extract can reduce the concentration of co-eluting matrix components.[3]

  • Effective cleanup: Optimize your dispersive SPE (dSPE) or SPE cleanup steps to remove interfering compounds.[5]

  • Use of an internal standard: A stable isotope-labeled internal standard can help to compensate for matrix effects.

Troubleshooting Guide

This section provides a step-by-step guide to diagnose and resolve poor this compound recovery.

Issue: Low or No Detectable this compound Recovery

Step 1: Verify Analyte Stability

  • Potential Cause: Degradation of this compound due to improper pH or temperature. This compound is unstable in strongly acidic and alkaline conditions.[1]

  • Troubleshooting Actions:

    • Check pH: Ensure the pH of your extraction solvent is slightly acidic (e.g., pH 4-6). For aqueous samples, consider acidification at the point of collection.[2]

    • Control Temperature: Perform all extraction and evaporation steps at reduced temperatures (e.g., on an ice bath or at 4°C).[2]

    • Protect from Light: this compound is light-sensitive, so conduct sample preparation in amber glassware or under low-light conditions.[1]

    • Solvent Check: Be aware that alcohols can cause trans-esterification.[1] If using methanol, assess if this could be a contributing factor. A study on various pesticides found that most were stable in methanol, but specific carbamates can be problematic.[10]

Step 2: Evaluate Extraction Efficiency

  • Potential Cause: The chosen solvent is not effectively extracting this compound from the sample matrix.

  • Troubleshooting Actions:

    • Solvent Selection: Acetonitrile is a commonly used and effective solvent for carbamate extraction.[3] If using other solvents, consider switching to or optimizing your acetonitrile-based extraction.

    • Homogenization: Ensure thorough homogenization of the sample with the solvent. Mechanical homogenization is often more effective than manual shaking.[3]

    • For Dry Samples: For low-moisture matrices like soil or dried herbs, a pre-extraction hydration step with water for 10-30 minutes can improve extraction efficiency.[3]

Step 3: Optimize the Cleanup Step (dSPE/SPE)

  • Potential Cause: Loss of this compound during the cleanup phase.

  • Troubleshooting Actions:

    • Sorbent Selection: For QuEChERS, PSA (primary secondary amine) is commonly used for dSPE cleanup. However, for matrices with high fat content, C18 may be added. Graphitized carbon black (GCB) can remove pigments but may also adsorb planar pesticides.[11] Evaluate if the chosen sorbent is appropriate for your matrix and if it might be retaining this compound.

    • Validate Cleanup: Spike a known amount of this compound standard into a clean solvent extract and run it through the cleanup step alone. This will help determine if the loss is occurring at this stage.

Step 4: Investigate Matrix Effects

  • Potential Cause: Co-extracted matrix components are suppressing the signal of this compound during analysis.[8]

  • Troubleshooting Actions:

    • Prepare Matrix-Matched Standards: Compare the response of this compound in a pure solvent standard to its response in a matrix-matched standard at the same concentration. A significantly lower response in the matrix-matched standard indicates signal suppression.

    • Dilute the Extract: Analyze a serially diluted final extract. If the calculated concentration increases with dilution, it is a strong indicator of matrix suppression.[3]

Data Presentation

Table 1: General Recovery Ranges for Carbamates with Different Sample Preparation Techniques

Sample Preparation TechniqueTypical Recovery Range (%)Key Considerations
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)70 - 120%Requires optimization for specific matrices; pH control is crucial.[12][13]
Solid-Phase Extraction (SPE)70 - 120%Sorbent selection, elution solvent, and flow rate are critical parameters.[14]
Liquid-Liquid Extraction (LLE)70 - 120%Can be labor-intensive and use large volumes of organic solvents.[15][16]

Note: These are general recovery ranges for carbamate pesticides. Actual recovery of this compound may vary depending on the specific experimental conditions and sample matrix.

Experimental Protocols

Protocol 1: Modified QuEChERS Extraction for this compound in Soil

This protocol is adapted from standard QuEChERS methods with modifications to enhance the stability and recovery of this compound.

  • Sample Preparation:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water and vortex for 30 seconds to hydrate the sample. Let it stand for 15 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile containing 1% acetic acid to the centrifuge tube.

    • Add an appropriate internal standard.

    • Shake vigorously for 1 minute using a mechanical shaker.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately shake for another minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 2 mL or 15 mL centrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA). For soils with high organic content, consider adding C18.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS or GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water

This protocol provides a general procedure for the extraction of this compound from water samples.

  • Sample Preparation:

    • Filter the water sample (e.g., 100 mL) through a 0.45 µm filter to remove particulate matter.

    • Adjust the pH of the water sample to ~6 with a suitable buffer or acid.

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) sequentially with 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge go dry.

  • Sample Loading:

    • Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the this compound from the cartridge with 5-10 mL of a suitable organic solvent (e.g., ethyl acetate or acetonitrile).

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of a solvent compatible with your analytical instrument (e.g., 1 mL of acetonitrile/water).

Mandatory Visualization

Troubleshooting_Workflow Start Poor this compound Recovery Check_Stability Step 1: Verify Analyte Stability - Check pH (acidify if needed) - Control Temperature (use cooling) - Protect from Light Start->Check_Stability Check_Extraction Step 2: Evaluate Extraction Efficiency - Use Acetonitrile - Ensure Thorough Homogenization - Hydrate Dry Samples Check_Stability->Check_Extraction Optimize_Cleanup Step 3: Optimize Cleanup - Select Appropriate dSPE/SPE Sorbent - Validate Cleanup Step with Spiked Standard Check_Extraction->Optimize_Cleanup Investigate_Matrix Step 4: Investigate Matrix Effects - Prepare Matrix-Matched Standards - Analyze Diluted Extracts Optimize_Cleanup->Investigate_Matrix Recovery_Improved Recovery Improved? Investigate_Matrix->Recovery_Improved End Problem Resolved Recovery_Improved->End Yes Further_Optimization Further Method Development Needed Recovery_Improved->Further_Optimization No QuEChERS_Workflow Sample_Prep 1. Sample Preparation - Weigh 10g Soil - Hydrate with 10mL Water Extraction 2. Extraction - Add 10mL Acetonitrile (1% Acetic Acid) - Add QuEChERS Salts & Shake Sample_Prep->Extraction Centrifuge1 3. Centrifuge Extraction->Centrifuge1 dSPE 4. dSPE Cleanup - Transfer Supernatant - Add dSPE Sorbent (MgSO4, PSA) - Vortex Centrifuge1->dSPE Centrifuge2 5. Centrifuge dSPE->Centrifuge2 Analysis 6. Analysis - Filter Extract - Inject into LC-MS/MS or GC-MS Centrifuge2->Analysis

References

Technical Support Center: Method Development for the Simultaneous Analysis of Chlorbufam and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the simultaneous analysis of Chlorbufam and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound?

A1: The metabolism of this compound is presumed to be similar to that of other carbamate herbicides like Chlorpropham. The primary metabolic pathways are believed to involve hydrolysis of the carbamate ester linkage, hydroxylation of the aromatic ring, and oxidation of the side chain.[1] The most significant metabolite resulting from hydrolysis is 3-chloroaniline . Other potential metabolites could include hydroxylated forms of this compound and their subsequent conjugates.

Q2: Which analytical techniques are most suitable for the simultaneous analysis of this compound and its metabolites?

A2: High-Performance Liquid Chromatography (HPLC) coupled with either a Diode Array Detector (DAD/UV) or a Mass Spectrometer (MS) is the most common and effective technique.[2][3][4]

  • HPLC-UV/DAD: This is a cost-effective method suitable for routine analysis. However, it may lack the sensitivity and selectivity required for complex matrices or trace-level detection.[4][5][6]

  • LC-MS/MS: Liquid Chromatography with tandem Mass Spectrometry offers superior sensitivity and selectivity, making it the preferred method for detecting and quantifying this compound and its metabolites at low concentrations in complex samples like soil and water.[7][8][9][10]

Gas Chromatography (GC) can also be used, particularly for the analysis of the metabolite 3-chloroaniline, often after a derivatization step.[1][11]

Q3: What are the recommended sample preparation techniques for different matrices?

A3: The choice of sample preparation method depends on the matrix:

  • Water Samples: Solid-Phase Extraction (SPE) is a widely used and effective technique for extracting and concentrating this compound and its metabolites from water samples.[12][13][14][15][16]

  • Soil and Sediment Samples: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended for soil and other solid matrices due to its simplicity, speed, and good recovery rates for a wide range of pesticides.[17][18][19][20]

  • Biological Samples: For biological matrices, a protein precipitation step followed by liquid-liquid extraction (LLE) or SPE is typically required to remove interferences.

Q4: How can I overcome matrix effects in LC-MS/MS analysis?

A4: Matrix effects, such as ion suppression or enhancement, are common in LC-MS/MS analysis of complex samples. Strategies to mitigate these effects include:

  • Effective Sample Cleanup: Utilize cleanup steps in your sample preparation protocol, such as dispersive SPE (d-SPE) in the QuEChERS method.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analytes of interest.

  • Isotope-Labeled Internal Standards: Use stable isotope-labeled internal standards for the analytes of interest to compensate for matrix effects and variations in recovery.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and its metabolites.

Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column contamination or degradation.2. Inappropriate mobile phase pH.3. Sample solvent stronger than the mobile phase.4. Column void.1. Flush the column with a strong solvent or replace it.2. Adjust the mobile phase pH to ensure analytes are in a single ionic form.3. Dissolve the final extract in a solvent similar in strength to the initial mobile phase.4. Use a guard column and ensure proper column packing.
Low or No Analyte Signal 1. Inefficient extraction from the sample matrix.2. Analyte degradation during sample preparation or storage.3. Issues with the analytical instrument (e.g., detector not on, incorrect settings).4. Ion suppression in LC-MS/MS.1. Optimize the extraction solvent, pH, and extraction time. Ensure thorough mixing.2. This compound is unstable in strongly acidic or alkaline conditions.[1] Ensure pH is controlled during extraction. Store samples and extracts at low temperatures and protected from light.3. Perform instrument checks and run a system suitability test with a known standard.4. Implement strategies to mitigate matrix effects as described in the FAQs.
Inconsistent Retention Times 1. Changes in mobile phase composition.2. Fluctuation in column temperature.3. Air bubbles in the pump.4. Column aging.1. Prepare fresh mobile phase daily and ensure proper mixing.2. Use a column oven to maintain a constant temperature.3. Degas the mobile phase and purge the pump.4. Replace the column if performance continues to degrade.
High Background Noise in Chromatogram 1. Contaminated mobile phase, solvents, or glassware.2. Sample matrix interferences.3. Bleed from the column or septa.1. Use high-purity solvents and thoroughly clean all glassware.2. Improve the sample cleanup procedure to remove more interfering compounds.3. Condition the column properly and use high-quality septa.
Low Recovery of Analytes 1. Incomplete extraction from the matrix.2. Analyte loss during solvent evaporation or transfer steps.3. Strong adsorption of analytes to the sample matrix or labware.4. Inefficient elution from SPE cartridges.1. Increase extraction time or use a more effective solvent system.2. Carefully control the evaporation process to avoid complete dryness. Rinse all containers to ensure complete transfer.3. Use silanized glassware to reduce adsorption.4. Optimize the elution solvent and volume for the SPE cartridge.

Experimental Protocols

Sample Preparation

a) QuEChERS Method for Soil Samples (Adapted from general pesticide analysis protocols) [17][18][19][20]

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute to hydrate the soil.

  • Add 10 mL of acetonitrile (with 1% acetic acid for better stability of carbamates).

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at ≥ 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) for dispersive SPE cleanup.

  • Transfer the aliquot to a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA (Primary Secondary Amine).

  • Vortex for 30 seconds and centrifuge at ≥ 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) for Water Samples [12][13][14][15][16]

  • Filter a 500 mL water sample through a 0.45 µm glass fiber filter.

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the water sample onto the cartridge at a flow rate of 5-10 mL/min.

  • After loading, dry the cartridge under vacuum for 10-15 minutes.

  • Elute the analytes with 2 x 4 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase for analysis.

LC-MS/MS Analysis

The following is a general starting method that should be optimized for your specific instrument and analytes.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-15 min: Column re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of carbamates and their metabolites using LC-MS/MS. These values are illustrative and should be determined for your specific method and laboratory conditions.

Table 1: Example LC-MS/MS Parameters for this compound and 3-Chloroaniline

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound224.0128.092.015
3-Chloroaniline128.092.065.020

Table 2: Typical Method Validation Data for Carbamate Analysis

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 1 µg/kg
Limit of Quantification (LOQ)0.5 - 5 µg/kg
Recovery70 - 120%
Precision (RSD)< 15%

Visualizations

cluster_metabolism Metabolic Pathway of this compound This compound This compound Metabolite1 3-Chloroaniline This compound->Metabolite1 Hydrolysis Metabolite2 Hydroxylated this compound This compound->Metabolite2 Hydroxylation Metabolite3 Oxidized Side-Chain Metabolite This compound->Metabolite3 Side-Chain Oxidation

Caption: Presumed metabolic pathway of this compound.

cluster_workflow Experimental Workflow Sample Sample Collection (Soil or Water) Preparation Sample Preparation (QuEChERS or SPE) Sample->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Data Data Processing and Quantification Analysis->Data

References

Technical Support Center: Enhancing Analytical Sensitivity for Trace-Level Chlorbufam Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the sensitivity of analytical methods for detecting Chlorbufam at trace levels.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is trace-level detection critical?

A1: this compound is a carbamate herbicide used to control grasses and broad-leaved weeds in various crops.[1] Although now considered obsolete in some regions, its potential persistence in soil and water systems necessitates sensitive detection methods.[1] Trace-level detection is crucial for environmental monitoring to assess potential groundwater contamination and for food safety to ensure consumer products comply with regulatory limits.[1][2]

Q2: Which analytical methods are most suitable for trace-level this compound detection?

A2: The most common and effective methods are chromatography-based, coupled with mass spectrometry.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method due to its high sensitivity, selectivity, and applicability to a wide range of pesticides without the need for derivatization.[3][4]

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): A powerful technique, especially for multi-residue analysis.[2][5] Since carbamates like this compound can be thermally labile, derivatization or the use of specialized injection techniques may be required to prevent degradation in the hot injector.[6][7]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits can be used for rapid screening of multiple samples. While often less specific than chromatographic methods, they are valuable for high-throughput preliminary analysis.[8][9]

Q3: What are the key factors affecting the sensitivity of my analysis?

A3: Several factors influence detection sensitivity:

  • Sample Preparation: The efficiency of your extraction and cleanup process is paramount. Techniques like Solid-Phase Extraction (SPE) and QuEChERS are used to concentrate this compound and remove interfering matrix components.[3][4][10]

  • Instrument Conditions: Optimization of instrument parameters, such as mobile phase composition and gradient in LC, temperature programs in GC, and ion source settings in MS, is critical.[6][11]

  • Matrix Effects: Co-extracted compounds from the sample matrix (e.g., soil, food) can suppress or enhance the analyte signal in the mass spectrometer, affecting accuracy and sensitivity.[12][13]

  • Quality of Reagents and Standards: Using high-purity solvents and accurately prepared calibration standards is essential for reliable quantification at low levels.[14]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: To minimize matrix effects, consider the following strategies:

  • Improve Sample Cleanup: Employ more rigorous cleanup steps (e.g., using different SPE sorbents) to remove interfering compounds.[10]

  • Dilute the Sample: A simple dilution of the final extract can reduce the concentration of matrix components, though this may also lower the analyte concentration below the detection limit.

  • Use Matrix-Matched Calibration: Prepare your calibration standards in an extract from a blank matrix (a sample known to be free of this compound) to compensate for signal suppression or enhancement.[13]

  • Employ Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of this compound as an internal standard is the most effective way to correct for matrix effects and variations in instrument response.

Q5: Is derivatization necessary for this compound analysis by GC-MS?

A5: Due to the thermally labile nature of carbamate pesticides, direct injection into a hot GC inlet can cause degradation, leading to poor sensitivity and reproducibility.[7] Derivatization, such as flash methylation in the injection port, can create a more thermally stable compound, significantly improving analytical performance.[7] Alternatively, using a cold injection technique, like a Multi-Mode Inlet (MMI), can help transfer the analyte to the column without degradation.[6]

Section 2: Troubleshooting Guides

LC-MS/MS Troubleshooting

Q: I am observing low or no signal for this compound. What are the possible causes? A:

  • Sample Degradation: this compound can be unstable in strongly acidic or alkaline media.[15] Ensure sample and standard solutions are fresh and stored correctly. Check the pH of your mobile phase.

  • Ion Source Issues: The electrospray ionization (ESI) source may be dirty or clogged. Clean the ion source, capillary, and sample cone.[12][16] Ensure gas flows and temperatures are optimal.

  • Incorrect MS Settings: Verify that the correct polarity (positive or negative ion mode) and Multiple Reaction Monitoring (MRM) transitions for this compound are being used. Perform a system tune and calibration.[11]

  • LC Flow Path Problems: Check for leaks, blockages, or air bubbles in the LC system. Ensure the mobile phase is flowing correctly and the column is not clogged.[11]

  • Concentration Below LOD: The analyte concentration in your sample may be below the method's limit of detection. Consider a more effective sample pre-concentration step.[4]

Q: My retention time for this compound is shifting between injections. Why? A:

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Prepare fresh mobile phases accurately. Changes in pH can also affect retention.[12]

  • Column Temperature Fluctuations: Use a column oven to maintain a stable temperature, as variations can affect retention time.

  • Column Degradation: The column's stationary phase may be degrading. Consider replacing the column or using a guard column to protect it from contamination.[12]

Q: I am seeing high background noise in my chromatogram. How can I reduce it? A:

  • Contaminated Solvents/Reagents: Use high-purity, LC-MS grade solvents and reagents. Contaminants can introduce significant background noise.[12][14]

  • Sample Carryover: Implement a robust needle wash protocol in your autosampler sequence to prevent carryover from previous, more concentrated samples.

  • Dirty Ion Source: A contaminated ion source is a common cause of high background. Regular cleaning is essential.[16]

  • Insufficient Sample Cleanup: Matrix components can contribute to a noisy baseline. Optimize your sample preparation to remove more interferences.

GC-MS/MS Troubleshooting

Q: I suspect thermal degradation of this compound in the injector. How can I prevent this? A:

  • Lower Injector Temperature: Reduce the injector temperature to the lowest possible setting that still allows for efficient volatilization.

  • Use a Cold Injection System: Employ techniques like Large Volume Injection (LVI) or a Programmable Temperature Vaporization (PTV) inlet, which introduce the sample at a low temperature that is then rapidly ramped.[6]

  • Derivatization: Use an in-port derivatization method, such as flash methylation, to form a more thermally stable derivative of this compound before it enters the column.[7]

  • Use a Deactivated Liner: Ensure you are using a clean, properly deactivated injector liner to minimize active sites that can promote degradation.

Q: My recovery is low after sample preparation. What steps should I optimize? A:

  • Extraction Solvent: Ensure the chosen extraction solvent (e.g., acetonitrile in QuEChERS, ethyl acetate in LLE) is appropriate for this compound's polarity.[10][17]

  • pH Adjustment: The pH of the sample during extraction can significantly impact recovery. Adjust the pH to ensure this compound is in a neutral form for efficient extraction into an organic solvent.

  • SPE Sorbent and Elution: If using SPE, verify that the sorbent type is correct. Optimize the elution solvent to ensure complete removal of this compound from the cartridge.

  • Evaporation Step: If you have a solvent evaporation step, be careful not to evaporate to complete dryness for extended periods, as this can lead to loss of the analyte.

ELISA Troubleshooting

Q: I am getting a high background signal across my plate. What is the cause? A:

  • Insufficient Washing: This is the most common cause. Increase the number of wash cycles or include a soaking step between washes to remove all unbound reagents.[18]

  • Contaminated Reagents: Buffers or other reagents may be contaminated. Prepare fresh solutions.

  • Incorrect Incubation Times/Temperatures: Over-incubation can lead to non-specific binding. Adhere strictly to the protocol's recommended times and temperatures.[18]

  • Blocking Step is Ineffective: Ensure the blocking buffer is appropriate and completely covers the well surface.

Q: My standard curve has a poor R² value. How can I improve it? A:

  • Pipetting Inaccuracy: Inconsistent or inaccurate pipetting during the preparation of serial dilutions for the standard curve is a major source of error. Use calibrated pipettes and proper technique.[19]

  • Improper Mixing: Ensure all standards are thoroughly mixed before being added to the wells.

  • Standard Degradation: The stock standard may have degraded. Prepare a fresh standard solution from a new vial.

  • Incorrect Plate Reading: Ensure the plate reader is set to the correct wavelength and that there are no smudges or dirt on the bottom of the plate.

Section 3: Quantitative Data Summary

The following table summarizes typical performance characteristics for common analytical methods used for trace pesticide detection. Actual values for this compound may vary based on matrix, instrumentation, and specific protocol.

FeatureLC-MS/MSGC-MS/MSELISA
Limit of Detection (LOD) 0.01 - 5 µg/L (water)[3] 1 - 10 µg/kg (food)0.05 - 10 µg/L (water)[2] 5 - 20 µg/kg (food)2 - 50 µg/L (ppb)[9]
Limit of Quantification (LOQ) 0.05 - 15 µg/L (water)[3] 5 - 25 µg/kg (food)0.1 - 25 µg/L (water)[2] 10 - 50 µg/kg (food)5 - 100 µg/L (ppb)
Typical Recovery % 70 - 120%[13]70 - 120%[17]75 - 125%
Pros High sensitivity & selectivity; No derivatization needed; Wide applicability.Excellent separation; High selectivity; Robust for multi-residue screening.High throughput; Cost-effective for screening; Rapid results.
Cons Susceptible to matrix effects; Higher instrument cost.May require derivatization for thermally labile compounds like this compound.[7]Potential for cross-reactivity; Less specific than MS methods; Semi-quantitative.

Section 4: Detailed Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE) for Water Samples

This protocol is a general guideline for the pre-concentration of this compound from water samples.

  • Materials:

    • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

    • Methanol (LC-MS Grade)

    • Deionized Water (18 MΩ·cm)

    • Elution Solvent (e.g., Ethyl Acetate or Acetonitrile)

    • Nitrogen Evaporation System

    • Glassware

  • Procedure:

    • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of Methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

    • Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

    • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes to remove residual water.

    • Elution: Elute the trapped this compound from the cartridge by passing 2 x 4 mL of the elution solvent (e.g., Ethyl Acetate) through it. Collect the eluate in a clean glass tube.

    • Concentration: Gently evaporate the eluate to near dryness under a stream of nitrogen at 35-40°C.

    • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (for LC-MS/MS) or a suitable solvent (for GC-MS/MS) and vortex for 30 seconds. The sample is now ready for analysis.

Protocol 2: Sample Preparation using QuEChERS for Agricultural Produce

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Materials:

    • Homogenizer/Blender

    • 50 mL Centrifuge Tubes with QuEChERS extraction salts (e.g., MgSO₄, NaCl, Sodium Citrate)

    • 15 mL Centrifuge Tubes with dispersive SPE (d-SPE) cleanup salts (e.g., MgSO₄, PSA)

    • Acetonitrile (LC-MS Grade)

    • Centrifuge

  • Procedure:

    • Homogenization: Homogenize a representative portion of the fruit or vegetable sample.

    • Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of Acetonitrile.

    • Add the QuEChERS extraction salt packet.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

    • Cleanup (d-SPE): Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube containing the cleanup salts.

    • Shake for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

    • Final Extract: The supernatant is the final extract. It can be injected directly or diluted with mobile phase before LC-MS/MS analysis.

Protocol 3: General LC-MS/MS Analysis
  • LC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate.

    • Mobile Phase B: Methanol with 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Injection Volume: 5 µL.

  • MS/MS Conditions (Example):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Key Parameters: Optimize ion source gas flows, temperatures, and compound-specific parameters (precursor ion, product ions, collision energy) by infusing a this compound standard.

Section 5: Visual Guides

Caption: General workflow for trace-level pesticide analysis.

Caption: Troubleshooting logic for low signal in LC-MS/MS.

Caption: Decision guide for selecting an analytical technique.

References

Technical Support Center: Addressing Chlorbufam Instability in Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of Chlorbufam in standard solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a carbamate herbicide. Like many carbamates, it is susceptible to degradation, which can lead to inaccurate quantification in analytical experiments. The primary degradation pathway is hydrolysis, which breaks the carbamate ester linkage.[1][2]

Q2: What are the main factors that cause this compound to degrade in standard solutions?

A2: The stability of this compound is influenced by several factors:

  • pH: this compound is unstable in strongly acidic and alkaline media.[3] Alkaline conditions, in particular, accelerate the hydrolysis of the carbamate bond.[4]

  • Light: Exposure to light can cause this compound to change color and degrade.[3] This process is known as photodegradation.

  • Solvent: The choice of solvent is crucial. Alcohols, such as methanol, may cause trans-esterification.[3]

  • Temperature: this compound is stable up to 40°C, but higher temperatures can accelerate degradation.[3]

Q3: What are the primary degradation products of this compound?

A3: The main degradation product of this compound through hydrolysis is 3-chloroaniline.[5] Other degradation pathways, such as oxidation, can also occur.

Q4: How can I prepare and store this compound standard solutions to maximize stability?

A4: To ensure the stability of your this compound standard solutions, follow these guidelines:

  • Solvent Selection: Use aprotic solvents like acetonitrile, which are generally preferred for carbamates. If using methanol, be aware of the potential for trans-esterification over long-term storage.

  • pH Control: If using aqueous solutions or mixtures, ensure the pH is near neutral.

  • Light Protection: Store solutions in amber glass vials or protect them from light to prevent photodegradation.[3]

  • Temperature Control: Store stock solutions at low temperatures, such as 2-10°C or frozen at -20°C, to minimize degradation.

  • Inert Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like nitrogen or argon to prevent oxidation.

Q5: Which analytical techniques are best for monitoring this compound stability?

A5: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a common and effective method for analyzing this compound and its degradation products.[6][7] Gas Chromatography (GC) can also be used, often involving the analysis of the 3-chloroaniline degradation product.[3] For highly accurate quantification of standard purity and degradation over time, Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful, albeit less common, technique.[8][9][10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the preparation and analysis of this compound standard solutions.

Issue 1: Rapid Decrease in this compound Concentration in the Standard Solution
Potential Cause Troubleshooting Step Recommended Action
Alkaline Hydrolysis Check the pH of your solvent or any aqueous component.Ensure the pH is neutral (around 7). If necessary, use a buffered solution. For long-term storage, slightly acidic conditions can sometimes improve stability for some pesticides.
Photodegradation Review your storage and handling procedures.Always store stock and working solutions in amber vials or wrap clear vials in aluminum foil. Minimize exposure to ambient light during sample preparation.
Solvent-Induced Degradation You are using an alcohol-based solvent (e.g., methanol) for long-term storage.Consider switching to acetonitrile for your stock solution. If methanol must be used, prepare fresh working standards more frequently.
High Temperature The storage temperature is too high.Store stock solutions in a refrigerator (2-10°C) or freezer (-20°C). Avoid leaving solutions at room temperature for extended periods.
Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Potential Cause Troubleshooting Step Recommended Action
Secondary Silanol Interactions The analyte is interacting with the silica-based column packing.Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%). Alternatively, use a base-deactivated or end-capped column designed to minimize these interactions.[11]
Column Overload Injecting too much analyte.Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.[11][12]
Inappropriate Mobile Phase pH The mobile phase pH is too close to the pKa of this compound or its degradation products.Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic form.[13]
Column Degradation A void has formed at the column inlet, or the frit is blocked.Try back-flushing the column (if the manufacturer allows). If the problem persists, replace the column. Using a guard column can help extend the life of your analytical column.[11][12]
Issue 3: Appearance of Unexpected Peaks in the Chromatogram
Potential Cause Troubleshooting Step Recommended Action
Formation of Degradation Products The unexpected peak could be 3-chloroaniline or another degradation product.Analyze a standard of 3-chloroaniline to confirm its retention time. Use a mass spectrometer to identify the mass of the unknown peak.
Solvent Impurities The solvent may be contaminated.Run a blank injection of your solvent to check for impurities. Use high-purity, HPLC-grade solvents.
Contamination from Labware Glassware or vials may not be clean.Ensure all labware is scrupulously cleaned. Avoid using plastic containers that may leach plasticizers.

Data on this compound Stability

Due to this compound's status as an older, often discontinued herbicide, recent quantitative stability data is scarce. The following tables provide an illustrative summary based on known chemical properties and data from analogous N-phenyl carbamate herbicides. These values should be used as a guide, and it is recommended to perform in-house stability studies for your specific experimental conditions.

Table 1: Factors Affecting this compound Stability in Solution

Factor Condition Effect on Stability Primary Degradation Pathway
pH Strongly Acidic / AlkalineUnstable[3]Hydrolysis[4]
Light UV / Sunlight ExposureUnstable (causes discoloration)[3]Photodegradation
Temperature > 40°CUnstable[3]Thermal Degradation
Solvent Alcohols (e.g., Methanol)Potential for Trans-esterification[3]Trans-esterification

Table 2: Illustrative Half-Life (DT₅₀) of a Carbamate Herbicide Under Various Conditions

Condition Solvent Estimated Half-Life (Days)
pH 5 Water/Acetonitrile (50:50)> 30
pH 7 Water/Acetonitrile (50:50)25
pH 9 Water/Acetonitrile (50:50)2
25°C, in darkness Acetonitrile> 90
25°C, in darkness Methanol60
25°C, under UV light Acetonitrile< 5

Note: These are estimated values for illustrative purposes. Actual degradation rates for this compound may vary.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

Objective: To prepare stable stock and working standard solutions of this compound.

Materials:

  • This compound analytical standard (of known purity)

  • HPLC-grade acetonitrile

  • Class A volumetric flasks (e.g., 10 mL, 50 mL)

  • Calibrated analytical balance

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound analytical standard into a 10 mL volumetric flask.

    • Record the exact weight.

    • Add a small amount of acetonitrile to dissolve the solid.

    • Once dissolved, fill the flask to the mark with acetonitrile.

    • Cap and invert the flask several times to ensure homogeneity.

    • Transfer the stock solution to an amber glass vial for storage.

  • Working Solutions (e.g., 1-10 µg/mL):

    • Perform serial dilutions of the stock solution using volumetric flasks and pipettes.

    • Use acetonitrile as the diluent.

    • Transfer the working solutions to amber glass vials.

  • Storage:

    • Store all solutions at 2-10°C, protected from light. For long-term storage (> 1 month), consider storing at -20°C.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under stress conditions (acidic, basic, oxidative, photolytic, and thermal) to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound working solution (e.g., 100 µg/mL in acetonitrile)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or MS detector

  • pH meter

  • Water bath

  • UV lamp

Procedure:

  • Sample Preparation: For each condition, mix 1 mL of the this compound working solution with 1 mL of the respective stress agent in a vial. Prepare a control sample with 1 mL of the working solution and 1 mL of HPLC-grade water.

  • Acid Hydrolysis: Add 1 M HCl. Keep at room temperature for 24 hours.

  • Base Hydrolysis: Add 1 M NaOH. Keep at room temperature for a shorter duration (e.g., 1-4 hours) due to faster degradation. Neutralize with acid before analysis.

  • Oxidation: Add 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a vial of the control solution in a water bath at 60°C for 24 hours.

  • Photolytic Degradation: Expose a vial of the control solution to UV light (e.g., 254 nm) for 24 hours. Keep a wrapped control vial next to it as a dark control.

  • Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial.

    • If necessary, neutralize the acidic and basic samples.

    • Dilute to an appropriate concentration for HPLC analysis.

    • Analyze by HPLC-PDA/MS to determine the percentage of this compound remaining and to identify any degradation products.

Visualizations

Chlorbufam_Degradation_Pathway This compound This compound Intermediate Carbamic Acid Intermediate (Unstable) This compound->Intermediate Hydrolysis (H₂O, H⁺/OH⁻) Product3 Oxidation Products This compound->Product3 Oxidation (e.g., light, H₂O₂) Product1 3-Chloroaniline Intermediate->Product1 Product2 Butynol Derivative Intermediate->Product2

Caption: Primary degradation pathway of this compound via hydrolysis.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution (e.g., 1000 µg/mL in ACN) B Prepare Working Solution (e.g., 100 µg/mL) A->B C Acid Hydrolysis D Base Hydrolysis E Oxidation F Thermal G Photolytic H Sample at Time Points C->H D->H E->H F->H G->H I HPLC-PDA/MS Analysis H->I J Quantify Degradation & Identify Products I->J

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic cluster_standard cluster_method Start Poor Analytical Result (e.g., Low Recovery, Peak Tailing) Check_Standard Is the standard solution stable? Start->Check_Standard Check_Method Is the HPLC method optimized? Start->Check_Method Check_Sample_Prep Is sample preparation adequate? Start->Check_Sample_Prep Solvent Check Solvent & Storage Conditions Check_Standard->Solvent pH Check pH Check_Standard->pH Light_Temp Check Light/Temp Exposure Check_Standard->Light_Temp Column Column Issue? (Age, Contamination) Check_Method->Column Mobile_Phase Mobile Phase Issue? (pH, Composition) Check_Method->Mobile_Phase

Caption: Logical workflow for troubleshooting this compound analysis issues.

References

Technical Support Center: Optimization of Soil Incubation Studies for Chlorbufam Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in soil incubation studies of Chlorbufam.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound degradation is much slower than expected. What are the potential causes?

A1: Several factors can lead to slower-than-expected degradation of this compound. Consider the following:

  • Soil Properties: The organic matter and clay content of your soil can significantly impact this compound's bioavailability. High organic matter can lead to increased adsorption, making the compound less available for microbial degradation.[1]

  • pH: this compound is unstable in strongly acidic or alkaline conditions.[2] If your soil pH is close to neutral, chemical hydrolysis will be slower. The degradation of carbamates like this compound is often more rapid in alkaline conditions.[3]

  • Temperature: Low incubation temperatures will slow down microbial activity and, consequently, the rate of biodegradation.[1][4] this compound is stable up to 40°C.[2]

  • Moisture: Soil moisture is critical for microbial activity.[1] If the soil is too dry, microbial degradation will be inhibited. Conversely, waterlogged conditions can create an anaerobic environment, which may not be optimal for the primary degradation pathways.

  • Microbial Population: The soil may lack a robust population of microorganisms capable of degrading this compound. Repeated applications of the same pesticide can sometimes stimulate the growth of effective degrading organisms.[5]

Q2: I am observing high variability in my replicate samples. How can I improve consistency?

A2: High variability can stem from several sources. To improve consistency:

  • Homogenization: Ensure your bulk soil sample is thoroughly homogenized before weighing out individual replicates. This includes uniform moisture content and particle size.

  • Application of this compound: Ensure a consistent and even application of this compound to each soil sample. Using a solvent carrier that is then allowed to evaporate can aid in uniform distribution.

  • Incubation Conditions: Maintain consistent temperature and moisture levels across all replicates throughout the incubation period. Use a calibrated incubator and monitor moisture content regularly, replenishing with deionized water as needed.

  • Extraction Efficiency: Your extraction procedure may be inconsistent. Ensure thorough mixing and consistent solvent volumes and extraction times for all samples. The QuEChERS method is a robust option for pesticide residue analysis in soil.[6][7]

Q3: What is the expected primary degradation product of this compound I should be looking for?

A3: The primary degradation product of this compound is 3-chloroaniline, formed through the hydrolysis of the carbamate linkage.[2] Your analytical method should be capable of detecting and quantifying both the parent this compound compound and 3-chloroaniline.

Q4: How long should I run my soil incubation study for this compound?

A4: The duration of the study depends on your objectives. To determine the half-life, the study should continue until at least 50% of the initial concentration has degraded. One study noted an 85% loss of this compound after 10 days in a specific soil.[2] However, the half-life can vary significantly based on soil type and environmental conditions.[8][9] It is recommended to conduct preliminary studies to estimate the degradation rate in your specific soil matrix.

Q5: Should I use sterile or non-sterile soil for my incubation study?

A5: This depends on the goal of your study.

  • Non-sterile soil: Use non-sterile soil to assess the combined effects of both microbial and chemical degradation, which is more representative of environmental conditions.

  • Sterile soil: Use a sterile control (e.g., autoclaved or gamma-irradiated soil) to differentiate between microbial and abiotic (chemical) degradation. A comparison between sterile and non-sterile soil can elucidate the role of microorganisms in the degradation process.

Quantitative Data on this compound Degradation

The rate of this compound degradation is influenced by several environmental factors. The following table summarizes key parameters, though specific half-life values under varied conditions are not extensively documented in publicly available literature.

ParameterConditionEffect on Degradation RateHalf-Life (DT50)Citation
pH Strongly Acidic (pH < 1)Unstable, rapid degradationNot specified[2]
NeutralSlower degradationNot specified
Strongly Alkaline (pH > 13)Unstable, rapid degradationNot specified[2]
Temperature Up to 40°CStableNot specified[2]
Increasing temperature (within optimal microbial range)Generally increases microbial degradationNot specified[1][4]
Soil Moisture Optimal for microbial activityEnhances degradationNot specified[1]
Dry or waterloggedInhibits degradationNot specified[1]
General Soil Unspecified soil inoculum85% degradation in 10 days< 10 days[2]

Experimental Protocols

Soil Incubation Study Protocol

This protocol outlines a general procedure for a soil incubation study to assess this compound degradation.

a. Soil Preparation:

  • Collect a sufficient quantity of the desired soil.

  • Air-dry the soil to a consistent moisture level and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.

  • If a sterile control is needed, autoclave a portion of the soil at 121°C for 60 minutes. Repeat the autoclaving process after 24 hours to ensure sterility.

b. This compound Application:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or methanol).

  • Weigh out equal portions of the prepared soil (e.g., 50 g) into individual incubation vessels (e.g., glass flasks or jars).

  • Apply the this compound stock solution to the soil to achieve the desired initial concentration. Ensure the solvent is applied evenly and then allow it to evaporate completely in a fume hood.

  • Prepare untreated control samples by applying only the solvent to the soil.

c. Incubation:

  • Adjust the moisture content of the soil samples to the desired level (e.g., 60% of water holding capacity) using deionized water.

  • Seal the incubation vessels with breathable covers that allow for gas exchange but minimize moisture loss.

  • Place the vessels in an incubator at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.

  • Periodically weigh the vessels and add deionized water as needed to maintain a constant moisture level.

d. Sampling:

  • Destructively sample replicate vessels at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days).

  • At each sampling point, collect the entire soil sample from each replicate vessel for extraction and analysis.

  • Store samples at -20°C if they cannot be extracted immediately.

This compound and 3-Chloroaniline Extraction Protocol (Modified QuEChERS)

This protocol describes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of this compound and its primary metabolite, 3-chloroaniline, from soil.

a. Extraction:

  • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.[6]

  • Add 10 mL of acetonitrile to the tube.[6]

  • Add an appropriate internal standard.

  • Shake vigorously for 5 minutes using a mechanical shaker.[6]

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

  • Shake vigorously for 1 minute and then centrifuge at ≥ 5000 rcf for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA - primary secondary amine). The choice of sorbent may need to be optimized based on soil type and interferences.

  • Vortex the d-SPE tube for 30 seconds.[6]

  • Centrifuge at ≥ 5000 rcf for 2 minutes.[6]

  • Transfer the cleaned extract into an autosampler vial for analysis.

c. Analysis:

  • Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound and 3-chloroaniline.

Visualizations

Chlorbufam_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (Abiotic or Microbial) This compound->Hydrolysis Metabolite1 3-Chloroaniline Hydrolysis->Metabolite1 OxidativeDeamination Oxidative Deamination (Microbial) Metabolite1->OxidativeDeamination Metabolite2 Chlorinated Catechol OxidativeDeamination->Metabolite2 RingCleavage Ring Cleavage (ortho or meta) Metabolite2->RingCleavage FurtherDegradation Further Degradation (to CO2, H2O, Cl-) RingCleavage->FurtherDegradation

Caption: Proposed degradation pathway of this compound in soil.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis soil_prep Soil Preparation (Sieving, Characterization) sterilization Sterilization (for control) soil_prep->sterilization chlorbufam_app This compound Application soil_prep->chlorbufam_app sterilization->chlorbufam_app incubation Incubation (Controlled Temperature & Moisture) chlorbufam_app->incubation sampling Time-course Sampling incubation->sampling extraction Extraction (QuEChERS) sampling->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis data Data Analysis (Degradation Kinetics) analysis->data

Caption: Experimental workflow for a this compound soil incubation study.

References

Minimizing interferences in the electrochemical detection of Chlorbufam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interferences during the electrochemical detection of Chlorbufam.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its electrochemical detection important?

A1: this compound is a carbamate herbicide used to control grasses and broad-leaved weeds.[1] Its detection in environmental and agricultural samples is crucial for monitoring its persistence, potential contamination, and ensuring food safety. Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to traditional chromatographic techniques for this purpose.

Q2: What are the main challenges in the electrochemical detection of this compound?

A2: The primary challenges include potential interferences from other electroactive species present in the sample matrix, electrode surface fouling, and the inherent stability of this compound under different experimental conditions. As a carbamate, this compound can be susceptible to degradation, which can affect the accuracy and reproducibility of direct detection methods.

Q3: What are the common electrochemical techniques used for the detection of carbamate pesticides like this compound?

A3: Common techniques include cyclic voltammetry (CV), differential pulse voltammetry (DPV), and stripping voltammetry. DPV is often preferred for quantitative analysis due to its higher sensitivity and better resolution of peaks compared to CV.[2][3][4]

Q4: Is direct electrochemical detection of this compound feasible?

A4: Direct electrochemical detection of carbamates is possible, typically through their oxidation at a working electrode.[2][5] However, this can be challenging due to high oxidation potentials and potential interferences. An alternative and often more sensitive approach is the indirect detection of its hydrolysis product.

Q5: What is the principle of indirect detection of this compound?

A5: this compound can be hydrolyzed to form 3-chloroaniline. This hydrolysis product is electroactive and can be detected with high sensitivity.[6][7] This method involves a chemical conversion step prior to the electrochemical measurement.

Troubleshooting Guides

Issue 1: No or Low Signal Response
Possible Cause Troubleshooting Step
Incorrect pH of Supporting Electrolyte This compound is unstable in strongly acidic and alkaline conditions.[8] For direct detection, maintain a pH range where the molecule is stable. For indirect detection of 3-chloroaniline, the optimal pH for its oxidation at a glassy carbon electrode is around 1.95.
Electrode Fouling The electrode surface can become passivated by the oxidation products of this compound or other sample components. Before each measurement, polish the working electrode (e.g., glassy carbon) with alumina slurry, followed by sonication in ethanol and deionized water. Anodic treatment can also be used to reactivate boron-doped diamond electrodes.[5]
Incomplete Hydrolysis (Indirect Method) Ensure complete hydrolysis of this compound to 3-chloroaniline. This can be achieved by adjusting the pH and allowing sufficient reaction time. Alkaline hydrolysis is a common method for carbamates.[3][5]
Inappropriate Potential Window Scan a wider potential range to identify the oxidation/reduction peak of this compound or 3-chloroaniline. For carbamates, oxidation potentials can be relatively high.[5]
Issue 2: Poor Reproducibility and Signal Instability
Possible Cause Troubleshooting Step
Inconsistent Electrode Surface Ensure a consistent and thorough electrode cleaning and polishing procedure between measurements.
Fluctuations in pH Use a buffered supporting electrolyte to maintain a constant pH throughout the experiment. The pH can significantly influence the peak potential and current.
Sample Matrix Effects The sample matrix can influence the signal. Use the standard addition method for quantification in complex samples to compensate for matrix effects.
Degradation of Analyte Prepare fresh standard solutions of this compound regularly, as it can degrade over time, especially when exposed to light and non-neutral pH.[8]
Issue 3: Peak Broadening or Splitting
Possible Cause Troubleshooting Step
Adsorption of Analyte or Interferences Modify the electrode surface with nanomaterials (e.g., carbon nanotubes, graphene) to improve conductivity and reduce adsorption effects.[9]
Slow Electron Transfer Kinetics Optimize the scan rate in cyclic voltammetry or the pulse parameters (pulse amplitude, pulse width) in differential pulse voltammetry to improve peak shape.
Presence of Multiple Electroactive Species If multiple peaks are present and overlapping, consider using a modified electrode with higher selectivity or coupling the electrochemical detection with a separation technique like high-performance liquid chromatography (HPLC).
Issue 4: Interference from Other Compounds
Possible Cause Troubleshooting Step
Co-existing Electroactive Compounds Other pesticides, phenols, and aromatic amines in the sample can interfere.[10] For the indirect method, other anilines can interfere with the 3-chloroaniline signal.
Mitigation Strategies - Selective Extraction: Use solid-phase extraction (SPE) to clean up the sample and remove interfering substances before analysis. - Selective Electrode Modification: Employ molecularly imprinted polymers (MIPs) on the electrode surface to create specific binding sites for this compound. - Chromatographic Separation: Couple HPLC with electrochemical detection (HPLC-ED) to separate this compound or 3-chloroaniline from interfering compounds before detection.[10]

Quantitative Data Summary

As no direct quantitative data for the electrochemical detection of this compound is readily available in the reviewed literature, the following table summarizes the performance characteristics for the electrochemical detection of other carbamate pesticides and the hydrolysis product, 3-chloroaniline. This data can serve as a reference for estimating the expected performance for this compound analysis.

AnalyteElectrodeTechniqueLinear RangeDetection Limit (LOD)Reference
Carbaryl, Carbofuran, BendiocarbBoron-Doped DiamondDirect Detection-5-20 ng/mL[5]
Carbaryl, Carbofuran, BendiocarbBoron-Doped DiamondIndirect (after hydrolysis)-0.6-1 ng/mL[5]
Propoxur, Isoprocarb, Carbaryl, CarbofuranGlassy CarbonDPV (after hydrolysis)1.0–30 mg/L-[3]
Chlorpropham, Thiodicarb, AldicarbCarbon Nanotube PasteDP-Adsorptive Stripping Voltammetry10⁻¹⁰ to 10⁻⁵ M~10⁻⁷ M[9]
3-ChloroanilineGlassy CarbonHPLC-ED-1 ng (for 20 µL injection)

Experimental Protocols

Protocol 1: Indirect Detection of this compound via Hydrolysis to 3-Chloroaniline

This protocol is based on the general procedure for carbamate hydrolysis followed by voltammetric detection of the resulting aromatic amine.

1. Sample Preparation and Hydrolysis:

  • For water samples, filter to remove particulate matter.

  • For soil or food samples, perform a suitable extraction (e.g., with acetonitrile or methylene chloride) followed by a clean-up step (e.g., solid-phase extraction).

  • To induce hydrolysis, adjust the pH of the sample extract to an alkaline condition (e.g., pH > 10) using NaOH and incubate for a specified time (e.g., 30 minutes at 50°C). The exact conditions should be optimized for complete conversion of this compound to 3-chloroaniline.

  • After hydrolysis, neutralize the sample and adjust the pH to approximately 1.95 with a suitable buffer (e.g., sulfuric acid/ethanol mixture) for the electrochemical measurement.

2. Electrochemical Measurement (Differential Pulse Voltammetry):

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl

  • Counter Electrode: Platinum wire

  • Supporting Electrolyte: 0.1 M H₂SO₄ in 50% ethanol (to achieve a pH of ~1.95).

  • DPV Parameters (example):

    • Potential Range: +0.4 V to +1.2 V (vs. Ag/AgCl)

    • Pulse Amplitude: 50 mV

    • Pulse Width: 50 ms

    • Scan Rate: 20 mV/s

  • Procedure:

    • Polish the GCE with 0.05 µm alumina slurry, rinse with deionized water, and sonicate in ethanol and water.

    • Place the prepared sample in the electrochemical cell containing the supporting electrolyte.

    • De-aerate the solution by purging with nitrogen gas for 5-10 minutes.

    • Record the differential pulse voltammogram. The oxidation peak for 3-chloroaniline should appear around +0.9 V (vs. Ag/AgCl).

    • For quantification, use the standard addition method by spiking known concentrations of a 3-chloroaniline standard into the sample.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_detection Electrochemical Detection Sample Environmental Sample (Water, Soil, Food) Extraction Extraction & Clean-up (e.g., SPE) Sample->Extraction Hydrolysis Alkaline Hydrolysis (pH > 10) Extraction->Hydrolysis pH_Adjust pH Adjustment (to ~1.95) Hydrolysis->pH_Adjust DPV Differential Pulse Voltammetry (DPV) pH_Adjust->DPV Data Data Analysis (Peak Current vs. Conc.) DPV->Data

Caption: Experimental workflow for the indirect electrochemical detection of this compound.

troubleshooting_logic Start Problem: Low or No Signal Check_pH Is the pH of the supporting electrolyte optimal? Start->Check_pH Check_Electrode Is the electrode surface clean and properly prepared? Check_pH->Check_Electrode Yes Adjust_pH Adjust pH to the recommended value. Check_pH->Adjust_pH No Check_Hydrolysis For indirect method: Is hydrolysis complete? Check_Electrode->Check_Hydrolysis Yes Clean_Electrode Clean and polish the electrode. Check_Electrode->Clean_Electrode No Check_Potential Is the potential window appropriate? Check_Hydrolysis->Check_Potential Yes Optimize_Hydrolysis Optimize hydrolysis conditions (pH, time, temp). Check_Hydrolysis->Optimize_Hydrolysis No Widen_Potential Scan a wider potential range. Check_Potential->Widen_Potential No Success Problem Resolved Check_Potential->Success Yes Adjust_pH->Success Clean_Electrode->Success Optimize_Hydrolysis->Success Widen_Potential->Success

Caption: Troubleshooting logic for addressing low or no signal in this compound detection.

References

Strategies for reducing instrument contamination when analyzing Chlorbufam

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize instrument contamination during the analysis of Chlorbufam.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties relevant to instrument contamination?

A1: this compound is a selective carbamate herbicide used for pre-emergence control of weeds.[1] While now considered largely obsolete, it may still be encountered in environmental or forensic analysis.[1][2] Its physicochemical properties, particularly its solubility and stability, are crucial for understanding its behavior in analytical systems. This compound is moderately soluble in water and many organic solvents.[2] It is unstable in strongly acidic or alkaline conditions and can change color when exposed to light.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₀ClNO₂[3][4]
Molecular Weight223.66 g/mol [3][5]
Melting Point45-46 °C[3]
StateWhite powdery solid[2]
SolubilityModerately soluble in water and many organic solvents[2]
StabilityUnstable in strong acids (pH < 1) and bases (pH > 13); light-sensitive[1]

Q2: What are the most common sources of instrument contamination in this compound analysis?

A2: Instrument contamination, often observed as "carryover," occurs when analyte residues from a previous, high-concentration sample appear in subsequent analyses of blanks or low-concentration samples.[6] For a compound like this compound, common sources of contamination include the autosampler needle, injection port, sample loop, transfer tubing, analytical column, and the mass spectrometer's ion source.[7] "Sticky" compounds can cling to these surfaces.[6] Contamination can also be introduced from impure solvents, improperly cleaned labware, or reagents.[8][9]

Q3: Why is carryover a significant problem in quantitative analysis?

A3: Carryover can lead to the over-estimation of the analyte's concentration in a sample, compromising the accuracy and reliability of the results.[7] In regulated environments, analytical method validation must demonstrate freedom from extraneous signals that are more than 20% of the peak area at the lower limit of quantitation.[10] Therefore, identifying and mitigating the source of carryover is critical for data integrity.

Section 2: Troubleshooting Guide for Instrument Contamination

This section provides a systematic approach to diagnosing and resolving contamination issues encountered during this compound analysis.

Q4: I am observing unexpected peaks corresponding to this compound in my blank injections. How do I identify the source of the carryover?

A4: A systematic process of elimination is the most effective way to pinpoint the source of carryover. This involves sequentially testing and bypassing components of the LC-MS system. The logical workflow below outlines the recommended steps.

G start Start: Unexpected Peak in Blank Injection check_solvent Q: Is the peak consistent across multiple blank injections? start->check_solvent contamination Diagnosis: Likely Solvent or System Contamination. Action: Prepare fresh mobile phase and blank solutions. Re-analyze. check_solvent->contamination Yes (Similar Intensity) carryover Diagnosis: Likely Carryover from Previous Injection. check_solvent->carryover No (Decreasing Intensity) check_autosampler Step 1: Test Autosampler Action: Increase needle wash volume/ time and use a stronger wash solvent. Inject blank. carryover->check_autosampler is_resolved1 Peak Gone? check_autosampler->is_resolved1 autosampler_issue Source: Autosampler (Needle, Loop, Rotor Seal). Action: Implement rigorous wash protocol. Inspect/replace worn parts. is_resolved1->autosampler_issue Yes check_column Step 2: Test Column Action: Replace column with a union. Inject blank. is_resolved1->check_column No is_resolved2 Peak Gone? check_column->is_resolved2 column_issue Source: Column/Guard Column Action: Back-flush column with strong solvent. If unresolved, replace column. is_resolved2->column_issue Yes ms_source_issue Source: MS Ion Source Action: Perform source cleaning as per manufacturer's protocol. is_resolved2->ms_source_issue No

Caption: Troubleshooting workflow for diagnosing this compound carryover.

Q5: What are the best wash solvents for cleaning the autosampler and injection system after a this compound analysis?

A5: The ideal wash solvent should be stronger than the mobile phase to effectively remove all traces of the analyte. Since this compound is a moderately polar compound, a multi-component wash solution is often most effective. If your mobile phase is acetonitrile and water, a good starting point for a wash solvent is a mixture that disrupts multiple types of interactions.

Table 2: Recommended Autosampler Wash Solvents for Pesticide Analysis

Wash Solvent CompositionRationaleCommon Use Case
1:1:1:1 Acetonitrile:Isopropanol:Methanol:WaterA "magic mix" that acts as a strong, universal solvent for a wide range of compounds.General purpose, highly effective for stubborn carryover.[11]
10:40:50 Water:Methanol:AcetonitrileA strong organic mixture effective for many pesticides.When standard mobile phase components are insufficient.[12]
100% Isopropanol (IPA)A strong organic solvent for lipophilic compounds that may not be fully solubilized by methanol or acetonitrile.For particularly "sticky" or less polar pesticides.[11]
Mobile Phase with 0.1-0.5% Formic Acid or AmmoniaAdding an acid or base can help remove compounds that adhere to surfaces through ionic interactions.For analytes with acidic or basic functional groups.

Note: Always check solvent compatibility with your system's components (seals, tubing, etc.) before use.

Section 3: Experimental Protocols and Prevention Strategies

Q6: Can you provide a general protocol for cleaning an LC system to prevent this compound contamination?

A6: Yes. A rigorous, multi-step cleaning protocol should be implemented after analyzing high-concentration standards or samples of this compound. This protocol involves flushing the entire system with a series of solvents to remove residual analyte.

Protocol 1: Post-Analysis LC System Decontamination

  • Remove Column: Disconnect the analytical column and replace it with a union or a restrictor capillary.

  • Initial Flush (Aqueous): Purge all lines (A and B) with high-purity water for 15 minutes at a flow rate of 1-2 mL/min.

  • Intermediate Flush (Polar Organic): Purge all lines with 100% Methanol or Acetonitrile for 20 minutes.

  • Strong Solvent Flush: Purge all lines with 100% Isopropanol (IPA) for 30 minutes. This is a critical step for removing strongly adsorbed residues.

  • Re-equilibration: Purge all lines with the initial mobile phase composition for at least 30 minutes to prepare the system for the next analysis.

  • Autosampler Cleaning: Fill the wash vials with a strong solvent mixture (e.g., the "magic mix" from Table 2). Program the autosampler to perform 5-10 full-volume needle wash cycles.

  • System Blank Check: Re-install the column and run several blank injections (solvent matching the initial mobile phase) to confirm that the contamination has been eliminated.

Q7: How can I proactively design my analytical workflow to minimize the risk of contamination from the start?

A7: A proactive approach to contamination control is more efficient than reactive troubleshooting. This involves careful planning of the entire analytical process, from sample preparation to the injection sequence.

G cluster_prep Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis prep_solvents Use High-Purity Solvents (LC-MS Grade) clean_labware Use Dedicated & Clean Glassware/Plasticware sample_prep Optimize Sample Prep (e.g., SPE, Filtration) sequence Optimize Injection Sequence (Low to High Concentration) sample_prep->sequence blanks Inject Blanks After High-Conc. Samples wash_method Incorporate Strong Wash Steps in Autosampler Method shutdown Run System Shutdown Method (Flush with Strong Solvent) wash_method->shutdown maintenance Perform Routine Preventive Maintenance (e.g., clean MS source)

Caption: Proactive workflow for minimizing instrument contamination.

Key proactive strategies include:

  • Sample Preparation: Utilize sample cleanup techniques like Solid-Phase Extraction (SPE) or filtration to remove matrix components that can contribute to system contamination.[13][14]

  • Injection Sequence: Arrange your sample sequence to run from the lowest expected concentration to the highest. Whenever possible, run a blank injection immediately after a high-concentration standard or sample to check for carryover.[12]

  • Dedicated Labware: Use dedicated and thoroughly cleaned bottles for mobile phases to avoid cross-contamination. Do not use detergents to wash solvent bottles, as residues can leach into the mobile phase.[14][15]

  • Routine Maintenance: Follow the instrument manufacturer's recommendations for routine cleaning and preventive maintenance, especially for the MS ion source, which can be a significant site of contamination buildup.[14]

References

Validation & Comparative

A Comparative Guide to Gas Chromatography and High-Performance Liquid Chromatography for Chlorbufam Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients and related compounds is critical. Chlorbufam, a carbamate herbicide, requires robust analytical methods for its determination in various matrices. This guide provides an objective comparison between two of the most common analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the quantification of this compound. This comparison is supported by representative experimental data and detailed methodologies to aid in the selection of the most suitable method for a given analytical challenge.

Methodology and Experimental Protocols

The selection between GC and HPLC for this compound analysis depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the desired sensitivity.[1] While some pesticides are volatile enough for GC analysis, many, including carbamates, can be prone to thermal degradation, making HPLC a more common choice.[2]

Gas Chromatography (GC) Protocol

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[3] For this compound, which has some volatility, a GC method can be developed, likely involving a mass spectrometry (MS) detector for enhanced selectivity and sensitivity.

Sample Preparation:

A typical sample preparation workflow for GC analysis of pesticides from a complex matrix involves extraction and clean-up.[4]

  • Extraction: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for pesticide residue analysis.[4] A homogenized sample is extracted with acetonitrile.

  • Clean-up: A dispersive solid-phase extraction (d-SPE) step is used to remove interfering matrix components. This involves adding a mixture of sorbents, such as primary secondary amine (PSA) and C18, to the acetonitrile extract.

  • Final Solution: The final extract is then concentrated and reconstituted in a suitable solvent for GC injection.

Instrumentation and Conditions:

  • Gas Chromatograph: A system equipped with a split/splitless injector and a mass spectrometer (MS) detector.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable for separating a wide range of pesticides.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 70 °C, held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

  • MS Detector: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[5] For carbamate pesticides like this compound, HPLC is often the preferred method.[6]

Sample Preparation:

The sample preparation for HPLC can be similar to that for GC, often utilizing the QuEChERS method for extraction and clean-up.[7]

  • Extraction: A homogenized sample is extracted with a suitable solvent, such as acetonitrile or methanol.

  • Clean-up: If necessary, a solid-phase extraction (SPE) cartridge can be used to remove interfering substances.

  • Final Solution: The extract is filtered through a 0.45 µm filter before injection into the HPLC system.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS) detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly used for the separation of moderately polar compounds like this compound.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water is typically employed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: DAD detection at a wavelength of 230 nm. For higher sensitivity and specificity, an MS detector can be used.

Quantitative Data and Method Performance

The performance of each method was evaluated based on key validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes the representative quantitative data for the analysis of this compound by GC-MS and HPLC-DAD.

ParameterGC-MSHPLC-DAD
Linearity (R²) > 0.998> 0.999
Range (µg/mL) 0.01 - 1.00.05 - 5.0
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 10%< 5%
LOD (µg/mL) 0.0050.02
LOQ (µg/mL) 0.010.05

Note: The data presented in this table is representative and intended for comparative purposes. Actual performance may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Visualizing the Cross-Validation Workflow and Method Comparison

To provide a clearer understanding of the analytical process and the comparative performance of the two methods, the following diagrams have been generated.

Cross-Validation Workflow for Analytical Methods cluster_prep Sample Preparation cluster_gc GC-MS Analysis cluster_hplc HPLC-DAD Analysis cluster_comparison Data Comparison and Validation Sample Test Sample Extraction Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Clean-up (d-SPE or SPE) Extraction->Cleanup GC_Analysis GC-MS Quantification Cleanup->GC_Analysis HPLC_Analysis HPLC-DAD Quantification Cleanup->HPLC_Analysis GC_Data GC-MS Data GC_Analysis->GC_Data Comparison Comparative Statistical Analysis GC_Data->Comparison HPLC_Data HPLC-DAD Data HPLC_Analysis->HPLC_Data HPLC_Data->Comparison Validation Method Validation Report Comparison->Validation

Caption: A flowchart illustrating the general workflow of cross-validating analytical methods.

Performance Comparison: GC-MS vs. HPLC-DAD for this compound GC_MS GC-MS Sensitivity: High (Low LOD/LOQ) Selectivity: Very High (Mass Spec) Throughput: Moderate Cost: Higher Robustness: Good HPLC_DAD HPLC-DAD Sensitivity: Moderate Selectivity: Good (Chromatographic) Throughput: High Cost: Lower Robustness: Excellent This compound This compound Quantification This compound->GC_MS This compound->HPLC_DAD

Caption: Key performance characteristics of GC-MS and HPLC-DAD for this compound analysis.

Conclusion

Both GC-MS and HPLC-DAD are suitable methods for the quantification of this compound, each with its own advantages and disadvantages.

  • GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis and in complex matrices where specificity is a major concern.[5]

  • HPLC-DAD is a more robust and cost-effective method, with higher throughput, making it well-suited for routine quality control analysis where high sensitivity is not the primary requirement.[8]

The choice between the two techniques should be based on the specific analytical requirements of the study. For comprehensive method validation and to ensure the accuracy and reliability of the results, a cross-validation of both methods is highly recommended. This approach provides a higher degree of confidence in the data and a more complete understanding of the analytical capabilities for this compound quantification.

References

A Comparative Toxicological Profile of Chlorbufam and Other Carbamate Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological assessment of Chlorbufam, a now-obsolete carbamate herbicide, with other relevant carbamate herbicides, namely Chlorpropham and Propham. The information is compiled to assist researchers in understanding the relative toxicities and mechanisms of action of these compounds. Due to this compound's discontinued status, significant data gaps exist for its ecotoxicological profile.

Executive Summary

Carbamate herbicides, including this compound, primarily exert their herbicidal effects through the inhibition of photosynthesis and cell division. Their toxicity to non-target organisms is mainly attributed to the reversible inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. This guide presents available acute toxicity data for this compound, Chlorpropham, and Propham across various species, details the experimental protocols for key toxicity assays, and illustrates the relevant biological pathways. While oral toxicity data for this compound in mammals is available, specific dermal and aquatic toxicity values are largely unavailable, highlighting a significant gap in its toxicological database.

Data Presentation: Acute Toxicity Profile

The following tables summarize the available quantitative acute toxicity data for this compound and the comparator carbamate herbicides, Chlorpropham and Propham.

Table 1: Acute Mammalian Toxicity Data

HerbicideSpeciesRouteLD50 (mg/kg bw)Source(s)
This compound RatOral2380[1]
RabbitDermalSlight temporary erythema (No quantitative LD50 available)[1]
Chlorpropham RatOral>2000 - 7500[2][3][4]
RabbitDermal>2000[4][5]
Propham RatOral2360 - 4315[2][6]
RabbitDermal>3000[6]

Table 2: Acute Avian and Aquatic Toxicity Data

HerbicideSpeciesEndpointValue (mg/L or mg/kg)Source(s)
This compound --Significant data gaps[7]
Chlorpropham Mallard duck (Anas platyrhynchos)LD50>2000 mg/kg[2]
Bluegill sunfish (Lepomis macrochirus)48-hr LC5012 mg/L[2]
Bass (Micropterus sp.)LC5010 mg/L[2]
Propham Scud (Gammarus fasciatus)96-hr LC5019 mg/L[2]

Experimental Protocols

The following are detailed methodologies for the key toxicological experiments cited in this guide, based on internationally recognized guidelines.

Acute Oral Toxicity (LD50) Test

Guideline: OECD Test Guideline 401, 420, or 423.

Principle: The acute oral toxicity test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance. The median lethal dose (LD50) is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.

Methodology:

  • Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females) are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.

  • Housing and Feeding: Animals are housed in appropriate cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, with fasting overnight before dosing.

  • Dose Administration: The test substance is administered as a single dose by gavage using a stomach tube or a suitable intubation cannula. The substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

  • Dose Levels: A range of dose levels is selected to cause a range of toxic effects and mortality. In the Fixed Dose Procedure (OECD 420), pre-determined dose levels (e.g., 5, 50, 300, 2000 mg/kg) are used.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after dosing.

  • Necropsy: All animals (that die during the study and survivors at the end) are subjected to a gross necropsy.

  • Data Analysis: The LD50 value and its confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Acute Dermal Toxicity (LD50) Test

Guideline: OECD Test Guideline 402.

Principle: This test provides information on the health hazards likely to arise from a single, short-term dermal exposure to a substance.

Methodology:

  • Test Animals: Young adult rats, rabbits, or guinea pigs are used. The hair on the dorsal area of the trunk is clipped or shaved 24 hours before the test.

  • Application of Test Substance: The test substance is applied uniformly over an area of approximately 10% of the total body surface area. The treated area is covered with a porous gauze dressing and non-irritating tape to hold it in place and prevent ingestion of the substance.

  • Exposure Duration: The exposure period is typically 24 hours.

  • Dose Levels: A range of dose levels is used to determine the LD50.

  • Observation Period: Animals are observed for mortality and signs of toxicity for 14 days.

  • Data Analysis: The dermal LD50 is calculated similarly to the oral LD50.

Aquatic Toxicity (LC50) Test

Guideline: OECD Test Guideline 202 (Daphnia sp., Acute Immobilisation Test) and 203 (Fish, Acute Toxicity Test).

Principle: These tests determine the concentration of a substance that is lethal to 50% (LC50) of the test organisms within a specified time period.

Methodology (Daphnia magna):

  • Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old at the start of the test.

  • Test Conditions: Daphnids are exposed to a range of concentrations of the test substance in a suitable aqueous medium for 48 hours. The test is conducted under controlled temperature and lighting conditions.

  • Endpoint: Immobilisation (i.e., daphnids that are not able to swim within 15 seconds after gentle agitation of the test vessel).

  • Data Analysis: The EC50 (concentration causing immobilisation in 50% of the daphnids) is calculated.

Methodology (Fish):

  • Test Organisms: A recommended fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio).

  • Test Conditions: Fish are exposed to a range of concentrations of the test substance in a flow-through or static-renewal system for 96 hours.

  • Endpoint: Mortality.

  • Data Analysis: The LC50 is calculated.

Acetylcholinesterase (AChE) Inhibition Assay

Principle: This in vitro assay measures the ability of a compound to inhibit the activity of the enzyme acetylcholinesterase. Carbamates reversibly inhibit AChE by carbamylating the active site.

Methodology (Ellman's Method):

  • Reagents: Acetylthiocholine (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), purified acetylcholinesterase enzyme, and buffer solution.

  • Procedure:

    • The test compound (inhibitor) is pre-incubated with the AChE enzyme.

    • The substrate, acetylthiocholine, is added to the mixture.

    • AChE hydrolyzes acetylthiocholine to thiocholine and acetate.

    • Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.

  • Data Analysis: The rate of TNB formation is proportional to AChE activity. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then determined.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

Carbamate_MoA cluster_AChE Acetylcholinesterase Inhibition cluster_Photosynthesis Photosynthesis Inhibition cluster_CellDivision Cell Division Inhibition Carbamate Carbamate Herbicide AChE Acetylcholinesterase (AChE) Carbamate->AChE Reversible Inhibition Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis ACh Acetylcholine (ACh) ACh->AChE Synapse Synaptic Cleft ACh->Synapse Accumulation PSII Photosystem II (PSII) D1 D1 Protein Plastoquinone Plastoquinone D1->Plastoquinone Blocks electron transfer Electron_Transport Electron Transport Chain Plastoquinone->Electron_Transport Carbamate_Photo Carbamate Herbicide Carbamate_Photo->D1 Binds to QB-binding site Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Arrested Carbamate_Cell Carbamate Herbicide Carbamate_Cell->Tubulin Disrupts polymerization

Caption: Mechanisms of action of carbamate herbicides.

Acute_Oral_Toxicity_Workflow start Start acclimatization Animal Acclimatization (min. 5 days) start->acclimatization fasting Fasting (overnight) acclimatization->fasting dosing Single Oral Dose (Gavage) fasting->dosing observation Observation Period (14 days) - Clinical Signs - Mortality - Body Weight dosing->observation necropsy Gross Necropsy observation->necropsy data_analysis Data Analysis (LD50 Calculation) necropsy->data_analysis end End data_analysis->end

Caption: Workflow for an acute oral toxicity (LD50) study.

AChE_Inhibition_Assay reagents Prepare Reagents: - AChE Enzyme - Acetylthiocholine (Substrate) - DTNB - Test Compound (Inhibitor) incubation Pre-incubate AChE with Inhibitor reagents->incubation reaction Initiate Reaction: Add Substrate incubation->reaction measurement Measure Absorbance at 412 nm (Spectrophotometer) reaction->measurement calculation Calculate % Inhibition and IC50 measurement->calculation

Caption: Workflow for an acetylcholinesterase inhibition assay.

References

Validating Chlorbufam's Anti-Mitotic Mechanism: A Comparative Guide to Modern Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the reported mechanism of action of Chlorbufam as a cell division inhibitor, specifically focusing on its potential role as a microtubule-targeting agent. While historically classified as a herbicide that inhibits photosynthesis and a cholinesterase inhibitor, its documented effect on cell division warrants investigation using contemporary molecular and cellular biology techniques.[1][2] This is particularly relevant as many carbamate compounds are known to interfere with microtubule dynamics.[3]

We will objectively compare the experimental approaches required to validate this compound's mechanism against well-characterized microtubule inhibitors, providing the necessary experimental protocols and data presentation frameworks.

Part 1: The Reported Mechanism and Modern Validation Strategies

This compound is a carbamate compound reported to be a cell division inhibitor.[2] This suggests a potential interaction with the mitotic spindle, a structure composed of microtubules, which is essential for chromosome segregation. Modern drug discovery employs a multi-faceted approach to confirm such mechanisms, moving from in vitro biochemical assays to cell-based and in vivo models.[4][5] This guide will focus on two primary validation techniques: in vitro tubulin polymerization assays and immunofluorescence microscopy of cellular microtubules.

A logical workflow for validating a potential microtubule inhibitor like this compound involves a series of sequential experiments. This process begins with a direct biochemical assay to test for tubulin interaction, followed by cell-based assays to observe the compound's effect on the cellular microtubule network and cell cycle progression.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Mechanism Confirmation biochem_assay Tubulin Polymerization Assay (Biochemical) binding_assay Competitive Binding Assay (e.g., with Colchicine) biochem_assay->binding_assay confirms direct binding if_microscopy Immunofluorescence Microscopy (Microtubule Network Analysis) binding_assay->if_microscopy translates to cellular effect cell_cycle Cell Cycle Analysis (Flow Cytometry) if_microscopy->cell_cycle explains phenotype cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) cell_cycle->cytotoxicity correlates with cell death confirmation Confirmed Microtubule Destabilizing Agent cytotoxicity->confirmation

Caption: Experimental workflow for validating a microtubule inhibitor.

Part 2: Comparative Analysis of Microtubule Inhibitors

To validate this compound's activity, its effects should be compared against known microtubule-targeting agents. These drugs are broadly classified into two main groups: microtubule destabilizers and microtubule stabilizers.[6]

  • Microtubule Destabilizing Agents: These compounds prevent the polymerization of tubulin dimers into microtubules, leading to the disassembly of the microtubule network. This class includes colchicine, nocodazole, and vinca alkaloids.[7][8] If this compound acts as a cell division inhibitor by targeting microtubules, it is hypothesized to belong to this class.

  • Microtubule Stabilizing Agents: These agents bind to polymerized microtubules and prevent their depolymerization. This disruption of microtubule dynamics also leads to mitotic arrest. The most well-known examples are paclitaxel (Taxol) and docetaxel.[8]

The signaling pathway diagram below illustrates the dynamic process of microtubule polymerization and depolymerization, highlighting where different classes of inhibitors act.

Caption: Mechanism of action for microtubule targeting agents.

Part 3: Experimental Data and Protocols

This is the primary biochemical assay to determine if a compound directly interacts with tubulin to inhibit its assembly into microtubules. The assay measures the light scattering (turbidity) at 340 nm, which increases as microtubules form.[9][10] Alternatively, a fluorescence-based method using a reporter like DAPI can be employed.[7][11]

Comparative Data:

The table below presents hypothetical data for this compound alongside known microtubule inhibitors. The IC₅₀ value represents the concentration of the compound required to inhibit tubulin polymerization by 50%.

CompoundClassAssay TypeIC₅₀ (µM)Reference
This compound Hypothesized Destabilizer Turbidity User Determined N/A
ColchicineDestabilizerTurbidity2.68[7]
Combretastatin A-4DestabilizerTurbidity2.1[7]
NocodazoleDestabilizerFluorescence2.29[11]
Paclitaxel (Taxol)StabilizerTurbidityN/A (Enhancer)[9]

Experimental Protocol: Turbidity-Based Tubulin Polymerization Assay

This protocol is adapted from established methodologies.[7][9][12]

  • Reagent Preparation:

    • Thaw lyophilized bovine or porcine tubulin (>99% pure) on ice.

    • Prepare General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • Prepare a 100 mM GTP stock solution and store at -70°C.

    • Prepare stock solutions of this compound and control compounds (e.g., Colchicine, Paclitaxel) in DMSO.

  • Assay Procedure:

    • Pre-warm a 96-well microplate and a spectrophotometer to 37°C.[10]

    • On ice, prepare a tubulin polymerization mix by resuspending tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL, supplemented with 1 mM GTP and 10% glycerol.[7][9]

    • Pipette 10 µL of 10x serial dilutions of this compound or control compounds into the wells of the pre-warmed plate. Use buffer with DMSO as a vehicle control.

    • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

    • Immediately place the plate in the 37°C microplate reader.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[7]

  • Data Analysis:

    • Plot absorbance vs. time to generate polymerization curves.

    • Determine the maximum velocity (Vmax) of polymerization for each concentration.

    • Calculate the IC₅₀ value for inhibitory compounds by plotting the percentage of inhibition against the compound concentration.

This cell-based assay visualizes the effect of a compound on the microtubule cytoskeleton within intact cells. Microtubule destabilizers are expected to cause a dose-dependent disruption and depolymerization of the microtubule network.[6]

Comparative Data:

The following table summarizes the expected qualitative and quantitative outcomes from treating cells (e.g., HeLa, A549) with various compounds.

CompoundClassExpected Effect on Microtubule NetworkMitotic Arrest Phase
This compound Hypothesized Destabilizer Dose-dependent disassembly of microtubule network G2/M
NocodazoleDestabilizerComplete disassembly of microtubules into diffuse tubulinG2/M
Paclitaxel (Taxol)StabilizerFormation of dense microtubule bundles, abnormal mitotic spindlesG2/M
DMSO (Vehicle)ControlIntact, well-defined filamentous microtubule networkNormal

Experimental Protocol: Immunofluorescence Staining

This protocol is a standard method for visualizing intracellular microtubules.[6][13]

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa) onto sterile glass coverslips in a 24-well plate and allow them to adhere for 24 hours.

    • Treat the cells with various concentrations of this compound and control compounds (e.g., 25-100 nM Nocodazole, 10-50 nM Paclitaxel) for a specified duration (e.g., 18-24 hours).

  • Fixation and Permeabilization:

    • Aspirate the media and wash the cells with PBS.

    • Fix the cells with ice-cold methanol for 5 minutes at -20°C or with 4% paraformaldehyde in PBS for 20 minutes at room temperature.[11][13]

    • If using paraformaldehyde, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[6]

    • Wash the cells three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.[6]

    • Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG, 1:500 dilution) for 1 hour at room temperature, protected from light.[14]

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI for 5 minutes.[6]

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a confocal or high-resolution fluorescence microscope.

The logical relationship between different classes of microtubule inhibitors based on their binding sites on the tubulin dimer is a key concept for understanding potential mechanisms and for designing further experiments, such as competitive binding assays.

G tubulin α-Tubulin β-Tubulin vinca Vinca Alkaloids vinca->tubulin:f1 Binds to β-tubulin at the vinca domain colchicine Colchicine Site Binders (Colchicine, Nocodazole, This compound) colchicine->tubulin:f1 Binds to β-tubulin at the colchicine site taxane Taxanes (Paclitaxel) taxane->tubulin:f1 Binds to β-tubulin within microtubule lumen

Caption: Binding sites of inhibitor classes on the tubulin dimer.

Conclusion

To rigorously validate this compound's reported activity as a cell division inhibitor, a systematic approach using modern biochemical and cell-based techniques is essential. By performing in vitro tubulin polymerization assays and conducting immunofluorescence microscopy, researchers can determine if this compound directly targets tubulin and disrupts the microtubule cytoskeleton. Comparing the results against well-characterized microtubule stabilizers like Paclitaxel and destabilizers like Colchicine and Nocodazole will provide a clear and objective assessment of its mechanism of action. This validation process is a critical step in evaluating the potential of this compound for applications beyond its current use as a herbicide, particularly in the context of anti-proliferative drug development.

References

A Comparative Analysis of the Herbicidal Efficacy of R-(+)-chlorbufam and S-(-)-chlorbufam

Author: BenchChem Technical Support Team. Date: December 2025

Chlorbufam, a carbamate herbicide, exists as a chiral molecule with two enantiomers: R-(+)-chlorbufam and S-(-)-chlorbufam.[1][2] Typically marketed as a racemic mixture containing equal amounts of both enantiomers, recent studies have focused on evaluating the specific biological activity of each isolated enantiomer.[1][2] This guide provides a detailed comparison of the herbicidal efficacy of R-(+)-chlorbufam and S-(-)-chlorbufam, supported by experimental data, for researchers and professionals in the agricultural and chemical sciences. The findings indicate a significant difference in bioactivity between the two enantiomers, with the R-(+)-form demonstrating superior herbicidal properties.[3][4]

Quantitative Comparison of Herbicidal Activity

Recent research has demonstrated that the herbicidal activity of this compound is enantioselective, with R-(+)-chlorbufam being significantly more potent than S-(-)-chlorbufam against both gramineous and broadleaf weeds.[3][4] The herbicidal efficacy was evaluated against Echinochloa crus-galli (a gramineous weed) and Abutilon theophrasti (a broadleaf weed).[3][4]

The R-(+)-enantiomer was found to be 3.95 times more active against Echinochloa crus-galli and 1.71 times more active against Abutilon theophrasti compared to the S-(-)-enantiomer.[3][4] The following tables summarize the key quantitative findings from these studies.

Table 1: EC50 Values for this compound Enantiomers

CompoundEC50 (mg L-1) for Echinochloa crus-galliEC50 (mg L-1) for Abutilon theophrasti
R-(+)-chlorbufam0.2390.189
S-(-)-chlorbufam0.9440.324
Racemic this compound (BIPC)0.3590.255
Source:[3]

Table 2: Inhibition of Weed Growth by this compound Enantiomers at 1.0 mg L-1

Weed SpeciesTreatmentRoot Length Inhibition (%)Shoot Length Inhibition (%)
Echinochloa crus-galli R-(+)-chlorbufam84.8 ± 3.566.7 ± 2.8
S-(-)-chlorbufam58.9 ± 3.836.9 ± 3.0
Racemic this compound (BIPC)80.5 ± 3.453.2 ± 2.9
Abutilon theophrasti R-(+)-chlorbufam85.2 ± 3.574.1 ± 2.7
S-(-)-chlorbufam68.2 ± 5.262.0 ± 4.8
Racemic this compound (BIPC)76.0 ± 4.565.8 ± 4.6
Source:[3]

Experimental Protocols

The data presented above were obtained through standardized laboratory bioassays. The detailed methodology is outlined below to allow for replication and further investigation.

1. Plant Material and Germination:

  • Seeds of Echinochloa crus-galli and Abutilon theophrasti were used.[3][4]

  • Abutilon theophrasti seeds were soaked in 40 °C warm water for 8 hours before being germinated in an incubator at 25 °C.[3][4]

  • Echinochloa crus-galli seeds were incubated at 25 °C for 48 hours.[3][4]

  • Only uniformly germinated seedlings were selected for the experiments.[3][4]

2. Herbicidal Activity Assay:

  • The experiments were conducted in 9 cm Petri dishes lined with two layers of filter paper.[3]

  • Ten milliliters of different concentrations of the R-(+)-enantiomer, S-(-)-enantiomer, and the racemic mixture were added to the Petri dishes.[3]

  • The treated Petri dishes were then placed in an incubator under controlled conditions: 25 °C, 80% air humidity, and an 8-hour light/16-hour dark cycle.[3]

  • After a period of 7 days, the lengths of the roots and shoots of the treated seedlings were measured and recorded.[3]

Mechanism of Action: Photosynthesis Inhibition

This compound acts as a herbicide by inhibiting photosynthesis.[1][3] Specifically, it interferes with the photosynthetic electron transport chain in photosystem II, at the level of the D1 protein.[4] The enantioselective herbicidal activity is linked to the differential effects of the enantiomers on photosynthesis.[3][4]

Studies have shown that R-(+)-chlorbufam has a more pronounced effect on reducing the content of photosynthetic pigments (chlorophyll a, chlorophyll b, total chlorophyll, and carotenoids) in both weed species compared to the S-(-)-enantiomer and the racemic mixture.[3] This indicates that R-(+)-chlorbufam is the more potent inhibitor of photosynthesis, which explains its superior herbicidal efficacy.[3]

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the herbicidal activity assessment of this compound enantiomers.

G cluster_0 Seed Preparation cluster_1 Treatment Application cluster_2 Incubation & Data Collection start Weed Seeds (E. crus-galli & A. theophrasti) germination Germination (Incubator at 25°C) start->germination selection Select Uniform Seedlings germination->selection petri_dish Arrange seedlings in Petri dishes selection->petri_dish treatment Add Test Solutions: R-(+)-chlorbufam S-(-)-chlorbufam Racemic this compound petri_dish->treatment incubation Incubate for 7 days (25°C, 8h light/16h dark) treatment->incubation measurement Measure root and shoot length incubation->measurement analysis Calculate Inhibition (%) and EC50 measurement->analysis

Caption: Workflow for assessing the herbicidal efficacy of this compound enantiomers.

Conclusion

The experimental evidence clearly indicates that the herbicidal activity of this compound is enantiomer-specific. R-(+)-chlorbufam is the more active enantiomer, exhibiting significantly greater inhibitory effects on the growth of both Echinochloa crus-galli and Abutilon theophrasti compared to S-(-)-chlorbufam.[3][4] This enhanced efficacy is attributed to its stronger inhibition of photosynthesis.[3] These findings suggest that the development and use of enantiopure R-(+)-chlorbufam could lead to more effective weed control at lower application rates, potentially reducing the overall environmental impact of this herbicide.[3][5]

References

Comparative analysis of Chlorbufam degradation in different soil types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the degradation of Chlorbufam, a carbamate herbicide, in various soil environments. Understanding the persistence and degradation pathways of this compound is crucial for assessing its environmental impact and ensuring its safe and effective use. This document synthesizes available experimental data on its degradation kinetics, outlines the methodologies used for its study, and visualizes the key processes involved.

Comparative Degradation Rates

The persistence of this compound in soil is significantly influenced by the soil's physicochemical properties. While comprehensive comparative studies with standardized reporting across a wide range of soil types are limited in publicly available literature, we can synthesize the available data and established principles of pesticide degradation.

Key Findings:

  • Sandy Loam: this compound has been reported to persist in sandy loam soil for approximately 56 days[1].

  • Influence of Organic Matter and Clay: The degradation rate of this compound is affected by its adsorption to soil particles. An increase in soil organic matter leads to greater adsorption, which can have a protective effect on the molecule, slowing its degradation[1]. Clay content also plays a crucial role in adsorption. Therefore, it is expected that in soils with higher clay and organic matter content, the persistence of this compound may be longer compared to sandy soils, although its bioavailability might be reduced.

  • General Trends for Carbamates: For carbamate herbicides in general, the half-life in moist loam soil at 21-32°C (70-90°F) is typically in the range of 1 to 4 weeks[2]. This can serve as a general proxy, but specific values for this compound in different soil types are needed for accurate assessment.

  • Enantioselectivity: this compound is a chiral molecule, and its degradation in soil is enantioselective. The S-(-)-enantiomer has been found to degrade preferentially. This is a critical consideration in detailed environmental fate studies.

Soil TypeThis compound Persistence/Half-life (DT50)Key Soil PropertiesReference
Sandy LoamPersists for ~56 daysLower organic matter and clay content[1]
Clay SoilData not available (Expected to be longer than in sandy loam due to higher adsorption)High clay and potentially high organic matter contentInferred from general principles[1]
Silt LoamData not availableBalanced texture-

Note: The term "persistence" can be defined differently from "half-life" (the time for 50% degradation, DT50). The 56-day persistence in sandy loam is the most specific data point found[1]. Further studies are required to establish precise DT50 values in a wider range of soil types with detailed characterization of their properties (pH, organic matter content, texture, microbial activity).

Factors Influencing Degradation

The degradation of this compound in soil is a complex process governed by several interacting factors:

  • Microbial Activity: Biodegradation is a major pathway for the breakdown of carbamate herbicides. Soil temperature, moisture, pH, and aeration, which all affect microbial populations, will consequently influence the degradation rate of this compound.

  • Soil pH: this compound is unstable in strongly acidic and alkaline conditions[1]. The pH of the soil will, therefore, affect its chemical stability and the activity of soil microorganisms.

  • Adsorption: The binding of this compound to soil organic matter and clay particles can reduce its availability to microorganisms, thereby slowing degradation[1].

  • Temperature and Moisture: Higher temperatures and optimal moisture levels generally increase the rate of both microbial and chemical degradation.

Experimental Protocols

The study of this compound degradation in soil typically involves the following steps:

  • Soil Collection and Preparation: Soil samples are collected from a specific depth (e.g., 0-20 cm), homogenized, sieved, and characterized for their physical and chemical properties (texture, pH, organic matter content, etc.).

  • Incubation Study: The soil is brought to a specific moisture content and pre-incubated to stabilize microbial activity. A known concentration of this compound is then applied. The treated soil is incubated under controlled conditions (e.g., 25°C with a light/dark cycle).

  • Sampling: Replicate soil samples are collected at various time intervals throughout the incubation period.

  • Extraction: The remaining this compound and its metabolites are extracted from the soil samples. A common method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, which uses acetonitrile for extraction followed by a cleanup step with salts and sorbents like PSA (primary secondary amine).

  • Analysis: The concentration of this compound in the extracts is quantified using analytical techniques such as High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography (GC).

G cluster_prep Soil Preparation cluster_exp Degradation Experiment cluster_analysis Analysis soil_collection Soil Collection (0-20 cm) homogenize Homogenization & Sieving soil_collection->homogenize characterize Physicochemical Characterization homogenize->characterize pre_incubate Pre-incubation (activate microbes) characterize->pre_incubate spike Spike Soil with this compound pre_incubate->spike incubate Incubation (Controlled Temp/Light) spike->incubate sampling Time-course Sampling incubate->sampling extract QuEChERS Extraction sampling->extract analyze HPLC-MS/MS or GC Analysis extract->analyze data Data Analysis (Calculate DT50) analyze->data

Caption: Experimental workflow for a this compound soil degradation study.

Degradation Pathway

The primary degradation pathway for this compound, like other carbamates, involves hydrolysis of the carbamate ester linkage. This is followed by further breakdown of the resulting aromatic and aliphatic moieties.

  • Hydrolysis: The initial and rate-determining step is the hydrolysis of the ester bond, which releases 1-methyl-2-propynol and 3-chlorophenylcarbamic acid. The latter is unstable and rapidly decarboxylates to form 3-chloroaniline.

  • Further Degradation: The primary metabolite, 3-chloroaniline, can then be further degraded by soil microorganisms through processes like ring hydroxylation and subsequent ring cleavage. It can also become covalently bound to soil organic matter (humus).

G This compound This compound hydrolysis Hydrolysis (Microbial/Chemical) This compound->hydrolysis intermediate 3-Chlorophenylcarbamic acid + 1-Methyl-2-propynol hydrolysis->intermediate decarboxylation Decarboxylation intermediate->decarboxylation metabolite 3-Chloroaniline decarboxylation->metabolite further_degradation Further Degradation (e.g., Ring Cleavage) metabolite->further_degradation bound_residues Bound to Humus metabolite->bound_residues

Caption: Proposed primary degradation pathway of this compound in soil.

References

Unveiling the Environmental Journey of Chlorbufam: A Comparative Analysis of Theoretical Model Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals validating theoretical models for the environmental fate of Chlorbufam. This document provides a comparative analysis of this compound's environmental behavior against two alternative herbicides, Phenmedipham and Chlorpropham, supported by experimental data and detailed methodologies.

Comparative Environmental Fate Parameters

The environmental behavior of a pesticide is governed by a complex interplay of its physicochemical properties and interactions with the surrounding environment. Key parameters determining its fate include the rate of degradation in soil (DT50), its tendency to adsorb to soil particles (Koc), and its potential to leach into groundwater. The following tables summarize the available quantitative data for this compound and its alternatives, Phenmedipham and Chlorpropham.

Parameter This compound Phenmedipham Chlorpropham Source(s)
Soil Degradation Half-Life (DT50) ~56 days (sandy loam)21.4 - 55 days<14 - 30 days[1][2][3][4]
Soil Organic Carbon-Water Partitioning Coefficient (Koc) 162 mL/g2400 mL/g245 - 816 mL/g[1][2][3]
Leaching Potential ModerateLowLow to Moderate[1][2][3]
Primary Degradation Pathway Microbial degradation, HydrolysisMicrobial degradation, HydrolysisMicrobial degradation[1][5][6][7]

Table 1: Comparison of Key Environmental Fate Parameters. This table highlights the differences in persistence and mobility among the three carbamate herbicides.

Experimental Protocols

The experimental data cited in this guide are derived from studies conducted in accordance with internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the generation of reliable and comparable data for environmental risk assessment.

Soil Degradation Studies (Aerobic)

Principle: The rate and pathway of pesticide degradation in soil are determined under controlled aerobic laboratory conditions.

Methodology (based on OECD Guideline 307):

  • Soil Selection: A range of representative agricultural soils are selected, characterized by their texture, pH, organic carbon content, and microbial biomass.

  • Test Substance Application: The 14C-labeled pesticide is applied to fresh soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity) for a period of up to 120 days. A continuous flow of air is maintained to ensure aerobic conditions.

  • Sampling and Analysis: At various time intervals, replicate soil samples are extracted using appropriate solvents. The parent compound and its degradation products are quantified using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with radiometric detection. Volatile degradation products, such as 14CO2, are trapped in suitable solutions and quantified by liquid scintillation counting.

  • Data Analysis: The decline of the parent pesticide concentration over time is used to calculate the degradation half-life (DT50) using appropriate kinetic models (e.g., single first-order or first-order multi-compartment).

Adsorption/Desorption Studies (Batch Equilibrium Method)

Principle: The extent of pesticide sorption to soil is measured to predict its mobility.

Methodology (based on OECD Guideline 106):

  • Soil and Solution Preparation: A series of soil samples with varying organic carbon content and texture are used. A stock solution of the pesticide (often 14C-labeled) is prepared in a 0.01 M CaCl2 solution, which mimics the ionic strength of soil water.

  • Equilibration: Known volumes of the pesticide solution are added to weighed amounts of soil in centrifuge tubes. The soil-to-solution ratio is typically 1:5. The tubes are then agitated on a shaker for a defined period (e.g., 24 hours) at a constant temperature to reach equilibrium.

  • Phase Separation and Analysis: The soil suspension is separated by centrifugation. The concentration of the pesticide remaining in the supernatant (aqueous phase) is measured. The amount of pesticide adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in solution.

  • Data Analysis: The adsorption data are fitted to the Freundlich or Langmuir isotherm equations to determine the soil-water distribution coefficient (Kd). The organic carbon-normalized adsorption coefficient (Koc) is then calculated by dividing Kd by the fraction of organic carbon in the soil.

Analytical Methodologies

Accurate quantification of pesticide residues in environmental matrices is crucial for fate assessment. The following methods are commonly employed for the analysis of this compound, Phenmedipham, Chlorpropham, and their metabolites.

Herbicide Analytical Technique Sample Matrix Key Methodological Aspects Source(s)
This compound GC, HPLCSoil, WaterHydrolysis to 3-chloroaniline followed by colorimetry or GC analysis.[8]
Phenmedipham HPLC-UV, GC-MS, LC-MS/MSSoil, Water, Plant materialExtraction with organic solvents (e.g., methanol, acetonitrile), followed by solid-phase extraction (SPE) cleanup.[4][9][10]
Chlorpropham HPLC-UV, GC-NPD, LC-MS/MSSoil, Water, Potato tubersExtraction with methanol-water or petroleum ether/acetone, with optional GPC cleanup for oily matrices.[11][12][13]

Table 2: Summary of Analytical Methods. This table outlines the primary analytical techniques used for the detection and quantification of the three herbicides in various environmental samples.

Visualization of Environmental Fate Pathways

The following diagram illustrates the principal environmental processes that govern the fate and transport of a carbamate herbicide like this compound upon its release into the environment.

Environmental_Fate_of_this compound cluster_soil Soil Compartment cluster_atmosphere Atmosphere cluster_water Water Compartment Chlorbufam_in_Soil This compound in Soil Adsorbed_this compound Adsorbed to Soil Particles Chlorbufam_in_Soil->Adsorbed_this compound Adsorption (Koc) Volatilization Volatilization Chlorbufam_in_Soil->Volatilization Runoff Runoff Chlorbufam_in_Soil->Runoff Dissolved_this compound In Soil Pore Water Adsorbed_this compound->Dissolved_this compound Desorption Degradation_Products Degradation Products Adsorbed_this compound->Degradation_Products Degradation Dissolved_this compound->Degradation_Products Microbial Degradation (DT50) Leaching Leaching Dissolved_this compound->Leaching Surface_Water Surface Water Hydrolysis_Products Hydrolysis Products Surface_Water->Hydrolysis_Products Hydrolysis Groundwater Groundwater Application Herbicide Application Application->Chlorbufam_in_Soil Plant_Uptake Plant Uptake Application->Plant_Uptake Runoff->Surface_Water Leaching->Groundwater

Figure 1. Environmental fate and transport pathways of a carbamate herbicide.

This guide provides a foundational understanding of the environmental fate of this compound through a comparative lens. The data and methodologies presented herein can serve as a critical resource for the validation of theoretical environmental fate models, contributing to more accurate predictions of the environmental behavior of both legacy and future chemical compounds.

References

Lack of Direct Comparative Data on Chlorbufam Metabolism Necessitates Use of Propham as a Proxy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in direct comparative studies on the metabolic profiles of the herbicide Chlorbufam across different plant species. To address the core requirements of this comparison guide, data from studies on the closely related carbamate herbicide, Propham, will be utilized as a proxy. The metabolic pathways of Propham are presumed to be similar to those of this compound, involving hydroxylation and conjugation. This guide will, therefore, provide a comparative analysis of Propham metabolism in various plant species, supported by available experimental data and methodologies.

Comparative Metabolic Profiles of Propham in Wheat, Sugarbeet, and Alfalfa

A key study investigating the metabolism of Propham in wheat (Triticum aestivum), sugarbeet (Beta vulgaris), and alfalfa (Medicago sativa) provides valuable insights into the differential processing of this herbicide among various plant species. The primary metabolic transformations involve the hydroxylation of the phenyl ring, leading to the formation of polar metabolites that are then conjugated.

Quantitative Analysis of Propham Metabolism

The extent of Propham metabolism varies significantly among the tested plant species, indicating different detoxification capacities. The following table summarizes the percentage of absorbed Propham that was metabolized by each plant species after a 4-day treatment in a liquid culture.

Plant SpeciesPlant PartPercentage of Absorbed Propham Metabolized (%)[1]
WheatLeaves89
SugarbeetRoots95
Leaves91
AlfalfaLeaves36

Data from Burt and Corbin (1978).[1]

In soil applications over a 15-week period, Propham was completely metabolized by all three plant species.[1]

Identification of Propham Metabolites

The primary metabolites of Propham identified in these plant species are hydroxylated forms of the parent compound.

Plant SpeciesMetabolite Identified
WheatIsopropyl-4-hydroxycarbanilate, Isopropyl-2-hydroxycarbanilate
SugarbeetIsopropyl-4-hydroxycarbanilate
AlfalfaIsopropyl-4-hydroxycarbanilate

Data from Burt and Corbin (1978).[1]

Experimental Protocols

The methodologies outlined below are based on the study of Propham metabolism by Burt and Corbin (1978) and general analytical procedures for carbamate herbicide analysis.

Plant Growth and Treatment
  • Liquid Culture: Wheat (3-week-old), sugarbeet (5-week-old), and alfalfa (5-week-old) plants were grown in a nutrient solution.[1] For the metabolism study, plants were transferred to a solution containing ¹⁴C-labeled Propham for 1, 2, and 4 days.[1]

  • Soil Application: Plants were grown in soil treated with ¹⁴C-labeled Propham for 15 weeks.[1]

Extraction of Metabolites
  • Plant tissues (roots and leaves) are harvested and washed to remove any external herbicide residues.

  • The tissues are homogenized in a suitable solvent, such as a mixture of chloroform and methanol, to extract both the parent herbicide and its metabolites.

  • The extract is then partitioned with water to separate the polar metabolites from the non-polar parent compound.

Analysis of Metabolites
  • Thin-Layer Chromatography (TLC): The extracts are concentrated and spotted on TLC plates. The plates are developed in a solvent system to separate the different components based on their polarity. The distribution of radioactivity on the plate is determined using a radiochromatogram scanner to identify the parent compound and its metabolites.

  • Identification of Aglycones: The polar metabolites (conjugates) are hydrolyzed using enzymes (e.g., β-glucosidase) or acid to release the aglycones (the non-sugar portion). The resulting aglycones are then co-chromatographed with authentic standards of suspected metabolites (e.g., isopropyl-4-hydroxycarbanilate and isopropyl-2-hydroxycarbanilate) to confirm their identity.[1]

Visualizing Metabolic Pathways and Workflows

The following diagrams illustrate the generalized metabolic pathway of Propham in plants and a typical experimental workflow for its analysis.

Propham_Metabolism Propham Propham Hydroxylation Phase I: Hydroxylation Propham->Hydroxylation Metabolite1 Isopropyl-4-hydroxycarbanilate Hydroxylation->Metabolite1 Metabolite2 Isopropyl-2-hydroxycarbanilate Hydroxylation->Metabolite2 Conjugation Phase II: Conjugation (e.g., with glucose) Metabolite1->Conjugation Metabolite2->Conjugation Conjugate1 Polar Conjugate 1 Conjugation->Conjugate1 Conjugate2 Polar Conjugate 2 Conjugation->Conjugate2

Caption: Generalized metabolic pathway of Propham in plants.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plant_Treatment Plant Treatment with ¹⁴C-Propham Harvest Harvest Plant Tissues Plant_Treatment->Harvest Extraction Homogenization and Solvent Extraction Harvest->Extraction Partition Liquid-Liquid Partition Extraction->Partition TLC Thin-Layer Chromatography Partition->TLC Hydrolysis Enzymatic/Acid Hydrolysis of Polar Metabolites TLC->Hydrolysis Co_Chromatography Co-chromatography with Authentic Standards Hydrolysis->Co_Chromatography Identification Metabolite Identification Co_Chromatography->Identification

Caption: Experimental workflow for Propham metabolite analysis.

References

Obsolete Herbicide Chlorbufam: A Comparative Efficacy Analysis Against Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Chlorbufam's performance against contemporary herbicides, supported by available data and detailed experimental methodologies.

This compound, a carbamate herbicide introduced by BASF, is now considered largely obsolete in modern agriculture.[1] Historically used as a selective pre-emergence herbicide, it controlled a range of grass and broad-leaved weeds by inhibiting both photosynthesis and cell division.[1][2] This guide provides a comparative analysis of this compound's efficacy, juxtaposed with that of modern herbicides, focusing on the common weed species Stellaria media (common chickweed), a known target of this compound.[3] Due to the discontinuation of this compound, direct comparative field data is scarce; therefore, this analysis synthesizes historical information and available data on modern herbicide performance to provide a comprehensive overview.

Comparative Efficacy on Stellaria media (Common Chickweed)

The following table summarizes the known or expected efficacy of this compound and selected modern herbicides on Stellaria media. It is important to note that the data for this compound is qualitative, based on its historical use, while the data for modern herbicides is derived from various efficacy trials. A direct, quantitative comparison from a single study is not available due to this compound's obsolete status.

HerbicideHerbicide ClassMode of ActionEfficacy on Stellaria mediaApplication Timing
This compound CarbamatePhotosynthesis & Cell Division InhibitorHistorically effective for control[3]Pre-emergence
Glyphosate Glycine derivativeEPSP synthase inhibitorGood to Excellent[4][5]Post-emergence
Trifluralin DinitroanilineMicrotubule assembly inhibitorGood control[6][7][8][9]Pre-emergence
Paraquat BipyridylPhotosystem I electron diverterEffective, particularly on young plants[10]Post-emergence

Experimental Protocols for Herbicide Efficacy Evaluation

To ensure objective and reproducible results in herbicide efficacy studies, standardized experimental protocols are crucial. The following outlines a generalized methodology for both greenhouse and field trials, adaptable for comparing different herbicides.

Greenhouse Bioassay Protocol
  • Soil and Seed Preparation:

    • Collect a uniform soil type, typically a sandy loam or as relevant to the target crop area.

    • Obtain certified seeds of the target weed species (e.g., Stellaria media) and the desired crop.

    • For pre-emergence trials, sow weed seeds at a specified density in pots or trays filled with the prepared soil.

  • Herbicide Application:

    • Prepare herbicide solutions to the desired concentrations based on recommended field application rates.

    • Apply herbicides uniformly to the soil surface for pre-emergence trials or to emerged seedlings for post-emergence trials, using a calibrated laboratory sprayer.

    • Include an untreated control for comparison.

  • Experimental Conditions:

    • Maintain controlled environmental conditions in the greenhouse, including temperature, humidity, and photoperiod, to ensure optimal plant growth.

    • Water the pots or trays as needed, avoiding surface runoff that could displace the herbicide.

  • Data Collection and Analysis:

    • At predetermined intervals (e.g., 7, 14, and 21 days after treatment), visually assess weed control efficacy using a rating scale (e.g., 0% = no control, 100% = complete control).

    • Measure plant height and shoot biomass (fresh and dry weight) to quantify the herbicide's effect.

    • Analyze the data statistically to determine significant differences between treatments.

Field Trial Protocol
  • Site Selection and Plot Establishment:

    • Select a field with a natural and uniform infestation of the target weed species.

    • Establish experimental plots of a standardized size (e.g., 2 x 5 meters) with buffer zones to prevent spray drift between plots.

    • Use a randomized complete block design with multiple replications for each treatment.

  • Herbicide Application:

    • Apply herbicides at specified rates using a calibrated backpack or tractor-mounted sprayer.

    • Ensure uniform coverage of the plots.

    • Include an untreated control and potentially a hand-weeded control for comparison.

  • Data Collection:

    • Assess weed density and biomass at regular intervals throughout the growing season.

    • Visually rate crop injury and weed control.

    • At the end of the season, measure crop yield to determine the impact of weed control on productivity.

  • Statistical Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to compare the efficacy of the different herbicide treatments.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by herbicides is fundamental for their effective use and for the development of new active ingredients. The following diagrams, generated using the DOT language, illustrate the modes of action for this compound and the modern herbicides discussed.

Chlorbufam_MoA cluster_photosynthesis Photosynthesis Inhibition cluster_celldivision Cell Division Inhibition Light Energy Light Energy Photosystem II Photosystem II Light Energy->Photosystem II Electron Transport Chain Electron Transport Chain Photosystem II->Electron Transport Chain e- ATP & NADPH Production ATP & NADPH Production Electron Transport Chain->ATP & NADPH Production Energy This compound This compound This compound->Electron Transport Chain Blocks Cell Growth Cell Growth Mitosis Mitosis Cell Growth->Mitosis Daughter Cells Daughter Cells Mitosis->Daughter Cells Chlorbufam_CD This compound Chlorbufam_CD->Mitosis Inhibits

This compound's dual mechanism of action.

Modern_Herbicides_MoA cluster_glyphosate Glyphosate: EPSP Synthase Inhibition cluster_trifluralin Trifluralin: Microtubule Assembly Inhibition Shikimate-3-phosphate Shikimate-3-phosphate EPSP Synthase EPSP Synthase Shikimate-3-phosphate->EPSP Synthase Phosphoenolpyruvate Phosphoenolpyruvate Phosphoenolpyruvate->EPSP Synthase Aromatic Amino Acids Aromatic Amino Acids EPSP Synthase->Aromatic Amino Acids Essential for growth Glyphosate Glyphosate Glyphosate->EPSP Synthase Inhibits Tubulin Dimers Tubulin Dimers Microtubule Assembly Microtubule Assembly Tubulin Dimers->Microtubule Assembly Cell Division (Mitosis) Cell Division (Mitosis) Microtubule Assembly->Cell Division (Mitosis) Trifluralin Trifluralin Trifluralin->Microtubule Assembly Inhibits

Mechanisms of action for Glyphosate and Trifluralin.

Conclusion

While this compound was once an effective tool for weed management, its modes of action—photosynthesis and cell division inhibition—are now found in more modern and often more effective herbicides. The lack of recent, direct comparative data makes a definitive quantitative assessment challenging. However, based on available information, modern herbicides such as glyphosate and trifluralin offer reliable control of key weeds like Stellaria media. For researchers and professionals in drug and herbicide development, the evolution from broad-spectrum inhibitors like this compound to the highly specific molecular targets of modern herbicides illustrates the progress in the field. Future research and development should continue to focus on identifying novel, specific targets to enhance efficacy, improve crop safety, and minimize environmental impact.

References

A Comparative Review of the Regulatory History and Toxicological Profiles of Chlorbufam and Chlorpropham

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the divergent regulatory paths and scientific data of two related carbanilate herbicides, Chlorbufam and Chlorpropham, offering insights for researchers and drug development professionals.

This guide provides a comprehensive comparison of the regulatory history, toxicological data, and mechanisms of action of this compound and Chlorpropham. Both are carbanilate herbicides that function by inhibiting cell division and photosynthesis. However, their regulatory journeys have diverged significantly, with Chlorpropham seeing widespread, albeit now declining, use, while this compound has largely fallen into obscurity. This review synthesizes available data to provide a clear, comparative analysis for researchers, scientists, and professionals in drug development.

Regulatory Trajectory: A Tale of Two Herbicides

Chlorpropham was first registered in the United States in 1962 as a pre- and post-emergence herbicide and plant growth regulator.[1] Over the years, its use has been narrowed down, and it is now primarily used as a sprout inhibitor on stored potatoes.[2][3] In a significant regulatory shift, the European Union and the United Kingdom banned the use of Chlorpropham in 2019 due to toxicity concerns, with sales ceasing in January 2020.[4][5]

Comparative Toxicological Assessment

A review of the available toxicological data reveals differences in the characterized risk profiles of this compound and Chlorpropham. It is important to note that there are significant data gaps for this compound, likely due to its obsolete status.

Toxicological EndpointThis compoundChlorpropham
Acute Oral LD50 (Rat) >2380 mg/kg[8]5000 - 7500 mg/kg[4]
Acute Dermal LD50 Data not available>2000 mg/kg (Rabbit)[3]
Acute Inhalation LC50 (Rat) Data not available>32 mg/L (4-hour)[4]
Acceptable Daily Intake (ADI) Not established0.03 mg/kg (FAO 2001) to 0.05 mg/kg (EPA 1996, EC 2003)[5]
Carcinogenicity Data not availableGroup E (non-carcinogenic) by EPA[5]
Key Metabolites of Concern 3-chloroaniline (presumed)3-chloroaniline[5]

Mechanism of Action: Disrupting Cellular Division and Photosynthesis

Both this compound and Chlorpropham belong to the carbanilate class of herbicides and share a common mechanism of action. They are known to inhibit both cell division and photosynthesis in susceptible plants.[1][9]

Inhibition of Cell Division

The primary mode of action for these herbicides is the disruption of microtubule organization, a critical process for cell division (mitosis). Carbamate herbicides interfere with the formation and function of the mitotic spindle, leading to abnormal cell division and ultimately, growth inhibition.[10] They bind to tubulin, the protein subunit of microtubules, preventing its polymerization into functional microtubules.[11][12] This disruption of the cytoskeleton affects chromosome segregation during mitosis, resulting in cells with multiple or abnormally shaped nuclei.

cluster_0 Carbanilate Herbicide Action on Microtubules Carbanilate Carbanilate Herbicide (this compound/Chlorpropham) Tubulin α/β-Tubulin Dimers Carbanilate->Tubulin Binds to Microtubule Microtubule Polymer Carbanilate->Microtubule Disrupts Polymerization Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle AbnormalDivision Abnormal Cell Division Microtubule->AbnormalDivision CellDivision Normal Cell Division Spindle->CellDivision PlantGrowth Plant Growth CellDivision->PlantGrowth GrowthInhibition Growth Inhibition AbnormalDivision->GrowthInhibition

Caption: Carbanilate herbicides disrupt microtubule polymerization, leading to abnormal cell division and growth inhibition.

Inhibition of Photosynthesis

In addition to their effects on cell division, these herbicides also inhibit photosynthesis. They are known to block the electron transport chain in photosystem II (PSII), a key component of the light-dependent reactions of photosynthesis.[9] This inhibition halts the production of ATP and NADPH, the energy and reducing power necessary for carbon fixation, leading to a shutdown of the plant's energy production and eventual death.

Experimental Protocols

The toxicological and efficacy data for this compound and Chlorpropham have been generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity Testing

Acute toxicity studies are fundamental in assessing the potential hazards of chemical substances. The protocols generally involve the administration of the test substance to laboratory animals (e.g., rats, rabbits) via different routes of exposure.

Oral Toxicity (OECD Guideline 401/420/423):

  • Fasted animals are administered a single dose of the herbicide via gavage.

  • A range of dose levels is used to determine the dose that causes mortality in 50% of the test animals (LD50).

  • Animals are observed for a period of up to 14 days for signs of toxicity and mortality.

  • A post-mortem examination is conducted on all animals.

Dermal and Inhalation Toxicity (OECD Guidelines 402 and 403): Similar principles are applied for dermal and inhalation routes, with the substance applied to the skin or administered as an aerosol, respectively, to determine the dermal LD50 or inhalation LC50.

cluster_1 Acute Toxicity Testing Workflow Dose Dose Administration (Oral, Dermal, or Inhalation) Observation Observation Period (e.g., 14 days) Dose->Observation Endpoints Record Toxic Signs & Mortality Observation->Endpoints Necropsy Gross Necropsy Observation->Necropsy LD50 Calculate LD50/LC50 Endpoints->LD50

Caption: A generalized workflow for acute toxicity testing of herbicides.

Herbicide Efficacy and Mechanism of Action Studies

Photosynthesis Inhibition Assay:

  • Isolation of chloroplasts from a suitable plant species (e.g., spinach).

  • Incubation of the isolated chloroplasts with various concentrations of the herbicide.

  • Measurement of the rate of photosynthetic electron transport, often using an artificial electron acceptor like DCPIP (2,6-dichlorophenolindophenol), which changes color upon reduction.

  • Determination of the herbicide concentration that inhibits the electron transport rate by 50% (I50).

Cell Division Analysis (Mitotic Index):

  • Germination of seeds (e.g., onion, Allium cepa) in the presence of different concentrations of the herbicide.

  • Fixation and staining of the root tips to visualize the chromosomes.

  • Microscopic examination of the root tip meristematic cells to count the number of cells in different stages of mitosis.

  • Calculation of the mitotic index (the ratio of dividing cells to the total number of cells) to assess the effect of the herbicide on cell division.

Conclusion

This compound and Chlorpropham, while chemically related and sharing similar modes of action, have had markedly different regulatory and commercial fates. Chlorpropham has a long history of use, particularly as a potato sprout suppressant, but is now facing increasing restrictions and bans due to health and environmental concerns. This compound, on the other hand, has been largely discontinued, and comprehensive data on its regulatory history and toxicology are scarce. This comparative review highlights the importance of continuous re-evaluation of pesticides and the divergent paths that even closely related compounds can take based on regulatory scrutiny, market forces, and the availability of scientific data. For researchers and professionals in drug development, the study of these two herbicides offers valuable insights into the long-term regulatory and safety considerations in the lifecycle of chemical products.

References

Safety Operating Guide

Proper Disposal of Chlorbufam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Chlorbufam is paramount for environmental protection and laboratory safety. this compound, an obsolete carbamate herbicide, is recognized for its toxicity to aquatic life and its potential to contaminate groundwater.[1] Adherence to proper disposal protocols is crucial to mitigate these risks. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Waste Classification and Segregation

All waste containing this compound, including contaminated labware, absorbent materials from spills, and expired solutions, must be classified as hazardous waste.[2] It is critical to segregate this compound waste from other laboratory waste streams to prevent accidental reactions and to ensure proper disposal.

Step-by-Step Disposal Procedure

  • Container Selection:

    • Use a dedicated, leak-proof, and chemically compatible container for all this compound waste.

    • The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.

  • Waste Collection:

    • Solid Waste: Place all contaminated solid materials, such as gloves, paper towels, and absorbent pads, directly into the designated hazardous waste container.

    • Liquid Waste: Carefully pour liquid this compound waste into the designated container. Avoid splashing. Do not fill the container beyond 90% capacity to allow for expansion and to prevent spills.

    • Empty Original Containers: Empty containers may retain product residues and must be disposed of as hazardous waste.[2] If institutional guidelines permit, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing and air-drying in a fume hood, deface the original label and dispose of the container according to your institution's specific procedures for decontaminated glassware or plastic.

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • The storage area should be away from incompatible materials.[2]

  • Disposal Request:

    • Once the container is full or has reached the institutional time limit for storage, contact your EHS department to arrange for a hazardous waste pickup. Do not attempt to dispose of this compound waste through standard laboratory drains or as regular trash.[2]

Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Containment: For small spills, use an absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent to contain the spill.[2]

  • Collection: Carefully collect the absorbed material and any contaminated debris and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Quantitative Data Summary

PropertyValueReference
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[2]
Groundwater Leaching Potential High[1]
Persistence in Soil Moderately persistent[1]
Mammalian Oral Toxicity Low[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Chlorbufam_Disposal_Workflow start This compound Waste Generated ppe Don Appropriate PPE start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate from Other Waste Streams classify->segregate container Select and Label Compatible Waste Container segregate->container collect_solid Collect Solid Waste container->collect_solid collect_liquid Collect Liquid Waste container->collect_liquid store Store Securely in Satellite Accumulation Area collect_solid->store collect_liquid->store spill Manage Spills with Absorbent spill->container request_pickup Request EHS Hazardous Waste Pickup store->request_pickup end Proper Disposal by EHS request_pickup->end

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal. Disposal of hazardous waste must be carried out in strict accordance with all applicable local, regional, national, and international regulations.[2]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chlorbufam

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Providing essential safety protocols and logistical plans for the handling of Chlorbufam is critical for ensuring the well-being of laboratory personnel and the integrity of research. This guide offers direct, procedural instructions for the safe use, storage, and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

This compound, a carbamate herbicide, is recognized as an obsolete pesticide.[1][2] While its use has been discontinued, it may still be present in laboratories for research purposes. It is imperative to handle this compound with care due to its potential hazards. This compound is known to be toxic to aquatic life with long-lasting effects.[3] Some findings suggest it may be harmful if swallowed and can cause serious eye damage or an allergic skin reaction.

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the necessary personal protective equipment when handling this compound. Adherence to these guidelines is mandatory to minimize exposure and ensure personal safety.

Protection Type Specific Requirements Rationale
Hand Protection Chemical-resistant, unlined, elbow-length gloves (e.g., nitrile, butyl, neoprene).[4]Prevents skin contact, which is a primary route of pesticide exposure.[4][5]
Eye and Face Protection Snug-fitting safety goggles or a full-face shield.[4]Protects against splashes that can cause serious eye damage.
Body Protection A clean, dry protective suit or coverall that covers the entire body from wrists to ankles.[4][6] A chemical-resistant apron may be required when mixing, loading, or cleaning equipment.[6]Minimizes skin exposure to the chemical.
Respiratory Protection A respirator may be necessary for lengthy exposures or during mixing and filling of highly toxic pesticides.[4] In case of fire, a self-contained breathing apparatus is required.[3]Protects against the inhalation of toxic dust or vapors.

Safe Handling and Storage Protocols

Proper handling and storage are crucial to maintaining the stability of this compound and preventing accidental exposure or environmental contamination.

Handling:

  • Work in a well-ventilated area.[7]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.

  • Do not allow contaminated work clothing out of the workplace.

Storage:

  • Store in the original, tightly closed container in a cool, dry, and well-ventilated place.[8][9]

  • Keep away from incompatible materials, including strong acids and alkaline solutions, as this compound is unstable in these conditions.[1]

  • Protect from light, as it can cause the substance to change color.[1]

  • Store away from heat or open flames.[8]

  • Ensure storage is in a location inaccessible to children and pets.[9]

Disposal Plan for this compound and Contaminated Materials

The disposal of this compound and any associated waste must be conducted in accordance with local, regional, and national regulations. Improper disposal can lead to environmental harm.

General Disposal Guidelines:

  • Contact Authorities: Before disposal, consult with your local environmental regulatory agencies or a licensed professional waste disposal service for guidance on acceptable practices.[1][10]

  • Avoid Improper Disposal: Never pour this compound down the drain or into any water source.[10]

  • Original Containers: Keep the product in its original container for disposal.[11]

Container Disposal: For empty containers, the following triple-rinse procedure is recommended before disposal:

  • Empty the remaining contents into the application equipment or a mix tank and allow it to drain for 30 seconds after the flow has been reduced to drops.

  • Fill the container with water until it is 20-25% full and securely replace the cap.

  • Shake, rotate, or roll the container vigorously for at least 30 seconds.

  • Pour the rinsate into the application equipment or a mix tank for later use on a registered site, allowing the container to drain for another 30 seconds.

  • Repeat this rinsing procedure two more times.

Triple-rinsed containers are generally considered non-hazardous and can be disposed of according to local regulations, which may include recycling programs like drumMUSTER.[12]

Emergency Spill Response Workflow

In the event of a this compound spill, a swift and organized response is critical to contain the material and prevent exposure. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment_and_ppe Assessment & PPE cluster_containment_and_cleanup Containment & Cleanup cluster_decontamination_and_reporting Decontamination & Reporting Evacuate 1. Evacuate Area Alert 2. Alert Others & Safety Officer Evacuate->Alert Isolate 3. Isolate the Spill Area Alert->Isolate Assess 4. Assess Spill Severity Isolate->Assess Don_PPE 5. Don Appropriate PPE Assess->Don_PPE Contain 6. Contain the Spill Don_PPE->Contain Absorb 7. Absorb with Inert Material Contain->Absorb Collect 8. Collect & Containerize Waste Absorb->Collect Decontaminate_Area 9. Decontaminate Spill Area Collect->Decontaminate_Area Decontaminate_PPE 10. Decontaminate/Dispose of PPE Decontaminate_Area->Decontaminate_PPE Report 11. Document & Report Incident Decontaminate_PPE->Report

Caption: Workflow for handling a this compound spill.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.